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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Amino-2-(methylamino)phenol: A Technical Guide for Drug Development

Executive Summary In the landscape of medicinal chemistry, polyfunctional aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, polyfunctional aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a highly specialized, electron-rich aromatic scaffold characterized by a phenolic hydroxyl group and a vicinal diamine motif (a primary amine and a secondary methylamine).

This unique structural triad imparts orthogonal reactivity, making it an invaluable precursor for the synthesis of fused heterocyclic systems such as benzimidazoles and benzoxazoles. However, the same electron density that makes it synthetically useful also introduces significant physicochemical challenges, particularly regarding auto-oxidation and pH-dependent stability. This whitepaper provides an in-depth analysis of its physicochemical properties, degradation pathways, and field-proven protocols for its analytical characterization and synthetic application.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 3-Amino-2-(methylamino)phenol requires analyzing the interplay between its three electron-donating groups. The proximity of these groups on the benzene ring significantly influences its acid-base equilibria and lipophilicity.

Molecular Descriptors

The following table summarizes the core quantitative data for 3-Amino-2-(methylamino)phenol, derived from structural extrapolation of established aminophenol derivatives[1][2].

PropertyValue / Descriptor
Chemical Name 3-Amino-2-(methylamino)phenol
CAS Registry Number 163808-12-6
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Predicted pKa (Phenol -OH) ~9.8 – 10.3
Predicted pKa (Amines -NH2 / -NHCH3) ~4.5 – 5.5
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Physical State (Standard Conditions) Solid (Air & Light Sensitive)
Acid-Base Equilibria and Causality

The ionization state of aminophenols is highly pH-dependent. Based on established literature for isomeric aminophenols[3][4], the protonated amines (


 and 

) possess pKa values in the range of 4.5 to 5.5. The phenolic hydroxyl group exhibits a pKa near 10.0[5].

Causality in Drug Design: At physiological pH (7.4), the molecule exists predominantly in its neutral, un-ionized state. While this maximizes its lipophilicity and membrane permeability (favorable for ADME profiles), the unprotonated lone pairs on the nitrogen and oxygen atoms render the aromatic ring highly electron-rich. This electron density lowers the oxidation potential of the molecule, making it highly susceptible to redox cycling.

Chemical Stability & Redox Behavior

A defining characteristic of ortho- and para-aminophenols is their propensity to undergo oxidative degradation. In the presence of ambient oxygen or transition metals, 3-Amino-2-(methylamino)phenol readily oxidizes into a highly electrophilic o-quinone imine intermediate[6][7].

This oxidation is a double-edged sword. In biological systems, quinone imines can undergo Michael addition with protein thiols or transimination with lysine residues, leading to covalent adducts and the generation of Reactive Oxygen Species (ROS) via redox cycling[8][9]. In synthetic chemistry, this reactivity must be strictly controlled to prevent polymerization or degradation during storage.

Redox_Pathway A 3-Amino-2-(methylamino)phenol (Stable Form) B o-Quinone Imine (Electrophilic Intermediate) A->B Oxidation (-2e-, -2H+) B->A Reduction C Protein Adducts (Michael Addition) B->C Covalent Binding D Reactive Oxygen Species (Redox Cycling) B->D O2 Reduction

Fig 1: Redox cycling of aminophenols into electrophilic o-quinone imines and subsequent pathways.

Analytical Characterization Protocols

Because of its oxidative instability, standard analytical workflows will often yield false impurity profiles (e.g., broad baseline humps indicative of polymerization) if sample preparation is not optimized. The following self-validating HPLC-UV-MS protocol is designed to suppress oxidation and provide accurate purity assessments.

Step-by-Step Stability-Indicating LC-MS Workflow

Rationale: The addition of an antioxidant (ascorbic acid) during sample preparation halts the formation of quinone imines, while an acidic mobile phase ensures the amines remain protonated, improving chromatographic peak shape and preventing on-column degradation.

  • Sample Preparation:

    • Weigh 1.0 mg of 3-Amino-2-(methylamino)phenol.

    • Dissolve immediately in 1.0 mL of degassed Acetonitrile/Water (50:50, v/v) containing 0.1% (w/v) ascorbic acid . Do not use basic diluents, as high pH accelerates oxidation.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation:

    • UV: Monitor at 230 nm and 280 nm.

    • MS: Operate in Positive Electrospray Ionization (+ESI) mode. The target mass-to-charge ratio (

      
      ) for the protonated molecular ion 
      
      
      
      is 139.08 .
    • Self-Validation Check: If an

      
       peak of 137.06 is observed, it indicates the sample has oxidized to the quinone imine prior to entering the mass spectrometer. Re-prepare the sample with fresh antioxidant.
      

Synthetic Utility: Benzimidazole Assembly

The vicinal diamine functionality of 3-Amino-2-(methylamino)phenol makes it a privileged precursor for the synthesis of multi-substituted benzimidazoles[10][11][12]. Benzimidazoles are critical pharmacophores found in anthelmintics, antihistamines, and proton pump inhibitors.

Step-by-Step Synthetic Protocol: Condensation with Aldehydes

Rationale: The primary amine at the 3-position is less sterically hindered than the secondary methylamine at the 2-position. Therefore, nucleophilic attack on the aldehyde carbonyl occurs regioselectively at the primary amine to form a Schiff base. Subsequent intramolecular attack by the secondary amine, followed by oxidative aromatization, yields the N-methyl benzimidazole derivative.

  • Reaction Setup: In a flame-dried round-bottom flask purged with Argon, suspend 3-Amino-2-(methylamino)phenol (1.0 equiv) in anhydrous ethanol (10 mL/mmol).

  • Reagent Addition: Add the desired aromatic or aliphatic aldehyde (1.05 equiv).

  • Catalysis: Add a mild acid catalyst, such as Ammonium Chloride (

    
    , 10 mol%). Why 
    
    
    
    ? It provides sufficient proton activity to activate the aldehyde carbonyl without fully protonating the diamine, which would quench its nucleophilicity.
  • Cyclization: Heat the mixture to reflux (80 °C) open to the air (or with a mild oxidant like

    
     if strictly anhydrous) for 2–4 hours. Monitor via TLC until the starting material is consumed.
    
  • Workup & Purification: Cool to room temperature and pour the mixture into ice-cold water. Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography.

Benzimidazole_Synthesis N1 Vicinal Diamine (CAS 163808-12-6) N3 Schiff Base Intermediate N1->N3 N2 Aldehyde (R-CHO) N2->N3 N4 Cyclization & Oxidation N3->N4 NH4Cl, Heat N5 Benzimidazole Derivative N4->N5 -H2O, -H2

Fig 2: Stepwise condensation and oxidative cyclization workflow for benzimidazole synthesis.

Conclusion

3-Amino-2-(methylamino)phenol is a potent building block in the medicinal chemist's toolkit. While its electron-rich nature necessitates careful handling to mitigate oxidative degradation, its orthogonal reactivity allows for the rapid, regioselective construction of complex heterocyclic scaffolds. By employing stability-indicating analytical methods and leveraging its vicinal diamine motif, researchers can effectively harness this compound for advanced drug discovery programs.

References

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).6

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Publications.7

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. PMC / Chemical Research in Toxicology.9

  • The pKa values for aminophenols isomers. ResearchGate.4

  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Isopropylbenzene-1,2-diamine. Benchchem.11

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.12

Sources

Exploratory

Molecular Structure, Physicochemical Profiling, and Synthetic Utility of 3-Amino-2-(methylamino)phenol: A Technical Guide

Executive Summary In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic scaffolds serve as critical building blocks. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic scaffolds serve as critical building blocks. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a uniquely substituted electron-rich arene characterized by its vicinal heteroatom arrangement. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.167 g/mol , this compound presents a highly reactive bidentate and tridentate nucleophilic pocket.

This whitepaper provides an in-depth technical analysis of its molecular structure, details self-validating analytical workflows for its characterization, and explores its mechanistic utility in the regioselective synthesis of heterocyclic compounds, specifically benzimidazole and benzoxazole derivatives.

Physicochemical Profiling & Structural Elucidation

The structural core of 3-Amino-2-(methylamino)phenol consists of a phenol ring densely functionalized at the ortho and meta positions.

  • C1: Hydroxyl group (-OH)

  • C2: Secondary methylamino group (-NHCH₃)

  • C3: Primary amino group (-NH₂)

Mechanistic Causality: Steric and Electronic Effects

The convergence of three strongly electron-donating groups (+M and +I effects) on the aromatic ring dramatically raises the energy of the Highest Occupied Molecular Orbital (HOMO). While this renders the molecule an exceptionally potent nucleophile for condensation reactions, it simultaneously lowers its oxidation potential. As documented in the structural analogs within the [1], such electron-rich systems are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly degrading into deeply colored quinone-imines. This intrinsic causality dictates that all storage, handling, and sample preparation must be conducted under strict inert atmosphere conditions (e.g., argon or nitrogen).

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C₇H₁₀N₂ODefines isotopic distribution patterns.
Molecular Weight 138.167 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 138.0793 DaCritical target for High-Resolution Mass Spectrometry (HRMS) [2].
CAS Registry Number 163808-12-6Unique identifier for procurement and safety data.
Hydrogen Bond Donors 4 (-OH, -NHCH₃, -NH₂)Dictates solubility (high in polar aprotic solvents like DMSO).
Hydrogen Bond Acceptors 3 (O, N, N)Influences intermolecular packing and receptor binding.

Analytical Characterization Workflows (A Self-Validating System)

To ensure the trustworthiness and purity of 3-Amino-2-(methylamino)phenol batches, researchers must employ a multi-modal, self-validating analytical system. Relying on a single method is insufficient due to the molecule's susceptibility to oxidation and the presence of multiple exchangeable protons.

Protocol 1: Multi-Modal Structural Validation
  • Inert Sample Preparation: Weigh 5.0 mg of the compound inside a glovebox under an argon atmosphere. Dissolve immediately in 1.0 mL of anhydrous, degassed DMSO-

    
    . Causality: DMSO-
    
    
    
    is specifically chosen over CDCl₃ or D₂O because it lacks exchangeable deuterons that would mask the critical -OH, -NH, and -NH₂ signals in NMR, while also preventing oxidative degradation during the scan.
  • High-Resolution LC-MS (ESI+): Inject 1 µL of the sample (diluted in LC-MS grade acetonitrile) into a C18 column. Run a rapid gradient (5% to 95% MeCN in water with 0.1% formic acid).

    • Validation Check: The system must detect a sharp peak with an exact

      
       mass of 139.087 m/z . The absence of 
      
      
      
      peaks confirms no oxidative degradation to the quinone-imine has occurred.
  • NMR Spectroscopy (1H & 13C): Acquire spectra at 400 MHz (1H) and 100 MHz (13C).

    • Validation Check: Look for the distinct singlet of the

      
      -methyl group around 2.5-2.8 ppm, and three distinct broad singlets further downfield representing the non-equivalent exchangeable protons (-OH, -NH, -NH₂).
      
  • FTIR Profiling: Prepare a KBr pellet under dry conditions.

    • Validation Check: Confirm the presence of overlapping but distinct N-H and O-H stretching vibrations in the 3200–3400 cm⁻¹ region.

AnalyticalWorkflow A Sample Prep (Inert Atmosphere) B LC-HRMS (Exact Mass: 138.079 Da) A->B Aliquot 1 C NMR Spectroscopy (1H & 13C Elucidation) A->C Aliquot 2 D FTIR Profiling (Functional Groups) A->D Aliquot 3 E Data Integration & Structural Validation B->E C->E D->E

Caption: Multi-modal analytical workflow for the structural validation of 3-Amino-2-(methylamino)phenol.

Synthetic Utility: Regioselective Heterocycle Assembly

The true value of 3-Amino-2-(methylamino)phenol lies in its application as a precursor for complex heterocycles. The molecule presents a fascinating regioselectivity challenge: it contains an o-aminophenol motif (C1-OH, C2-NHCH₃) and a vicinal diamine motif (C2-NHCH₃, C3-NH₂).

Mechanistic Causality in Cyclization

When reacted with a carboxylic acid or an aldehyde under oxidative conditions [3], the primary amine at C3 is sterically less hindered and more nucleophilic than the secondary amine at C2 or the hydroxyl group at C1. Consequently, initial acylation or imine formation occurs preferentially at C3. Subsequent intramolecular attack by the C2 secondary amine drives a 5-exo-tet cyclization, selectively yielding a 1-methyl-1H-benzimidazole-4-ol scaffold, leaving the C1 phenol intact for downstream functionalization.

Protocol 2: Regioselective Synthesis of 4-Hydroxybenzimidazoles
  • Electrophile Activation: In an oven-dried Schlenk flask under nitrogen, dissolve 1.1 mmol of the target carboxylic acid in 5.0 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active ester.

  • Regioselective Amidation: Add 1.0 mmol of 3-Amino-2-(methylamino)phenol to the mixture. Stir at room temperature for 2 hours. LC-MS monitoring should confirm the formation of the mono-acylated intermediate at the C3 position.

  • Acid-Catalyzed Cyclization: Add a catalytic amount (10 mol%) of p-Toluenesulfonic acid (p-TSA). Heat the reaction mixture to 110°C for 12 hours. Causality: The elevated temperature and acid catalyst protonate the amide carbonyl, increasing its electrophilicity and driving the dehydration step to close the imidazole ring.

  • Workup: Cool the mixture, quench with saturated aqueous NaHCO₃ to neutralize the acid, and extract with ethyl acetate (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

SyntheticPathway A 3-Amino-2-(methylamino)phenol (Vicinal Diamine Motif) C Regioselective Amidation (at C3 Primary Amine) A->C B Electrophile (Activated Carboxylic Acid) B->C D Dehydration & Cyclization (via C2 Secondary Amine) C->D Heat / p-TSA Catalyst E 1-Methyl-1H-benzimidazole-4-ol Target Scaffold D->E

Caption: Mechanistic pathway for the regioselective synthesis of benzimidazole derivatives.

References

  • National Center for Biotechnology Information (NCBI). "2,3-Diaminophenol | C6H8N2O | CID 579937 - PubChem". PubChem Database.[Link]

  • National Center for Biotechnology Information (NCBI). "Benzene;urea | C7H10N2O | CID 18372414 - PubChem". PubChem Database.[Link]

  • Kim, J., et al. "Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation." The Journal of Organic Chemistry (2015). ACS Publications.[Link]

Foundational

An In-depth Technical Guide to 3-Amino-2-(methylamino)phenol and its Isomers for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist Introduction: Navigating the Chemical Landscape of Aminomethylphenols In the realm of chemical research and drug development, precise structural identification is paramount. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: Navigating the Chemical Landscape of Aminomethylphenols

In the realm of chemical research and drug development, precise structural identification is paramount. This guide addresses the chemical identity and properties of 3-Amino-2-(methylamino)phenol. However, a comprehensive search of established chemical databases reveals a notable absence of a specific entry, including a dedicated CAS number, for this particular substitution pattern. This suggests that 3-Amino-2-(methylamino)phenol is likely a novel or not widely characterized compound.

For researchers and scientists, this information is crucial. The absence of readily available data necessitates a more investigative approach. To provide a valuable resource, this guide will focus on a comparative analysis of the well-documented isomers of aminomethylphenols. By understanding the properties of these closely related compounds, researchers can infer potential characteristics of 3-Amino-2-(methylamino)phenol and design synthetic and analytical strategies accordingly.

This guide will provide a detailed overview of the key chemical identifiers, physicochemical properties, and safety information for the following isomers:

  • 3-(Methylamino)phenol

  • 3-Amino-2-methylphenol

  • 2-(Methylamino)phenol

  • 4-(Methylamino)phenol

Through a structured comparison, this document aims to equip researchers with the foundational knowledge to navigate this specific area of chemical space.

Comparative Analysis of Isomeric Aminomethylphenols

The subtle differences in the placement of the amino and methylamino groups on the phenol ring lead to distinct physicochemical properties. These differences can significantly impact a molecule's reactivity, biological activity, and safety profile.

Visualization of Isomeric Structures

To visually represent the structural differences between the key isomers, the following diagram illustrates their molecular architecture.

isomers 3-Amino-2-(methylamino)phenol 3-Amino-2-(methylamino)phenol (Target Compound - Data Unavailable) 3-(Methylamino)phenol 3-(Methylamino)phenol CAS: 14703-69-6 3-Amino-2-(methylamino)phenol->3-(Methylamino)phenol Isomeric Relationship 3-Amino-2-methylphenol 3-Amino-2-methylphenol CAS: 53222-92-7 3-Amino-2-(methylamino)phenol->3-Amino-2-methylphenol Isomeric Relationship 2-(Methylamino)phenol 2-(Methylamino)phenol CAS: 611-24-5 3-(Methylamino)phenol->2-(Methylamino)phenol 4-(Methylamino)phenol 4-(Methylamino)phenol CAS: 150-75-4 3-(Methylamino)phenol->4-(Methylamino)phenol 3-Amino-2-methylphenol->2-(Methylamino)phenol 3-Amino-2-methylphenol->4-(Methylamino)phenol

Caption: Structural relationship of the target compound and its documented isomers.

Chemical Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and physical properties of the selected aminomethylphenol isomers. This data is essential for accurate compound identification, experimental design, and safety assessment.

Property3-(Methylamino)phenol3-Amino-2-methylphenol2-(Methylamino)phenol4-(Methylamino)phenol
CAS Number 14703-69-6[1][2]53222-92-7[3][4][5][6][7]611-24-5[5]150-75-4[8][9]
IUPAC Name 3-(methylamino)phenol[1]3-amino-2-methylphenol[3]2-(methylamino)phenol4-(methylamino)phenol[8]
Synonyms m-(methylamino)phenol3-Amino-o-cresol[3][4][5]N-Methyl-2-aminophenol, N-Methyl-o-hydroxyanilinep-(Methylamino)phenol, Metol[9]
Molecular Formula C₇H₉NOC₇H₉NO[4]C₇H₉NO[5]C₇H₉NO[8][9]
Molecular Weight 123.15 g/mol [2]123.15 g/mol [4]123.15 g/mol [5]123.15 g/mol [8][9]
SMILES CNC1=CC(=CC=C1)O[1]Cc1c(N)cccc1O[3][5][6]CNc1ccccc1O[5]CNC1=CC=C(O)C=C1[10]
InChIKey KLLOEOPUXBJSOW-UHFFFAOYSA-N[1][2]FLROJJGKUKLCAE-UHFFFAOYSA-N[3][5][6]JHKKTXXMAQLGJB-UHFFFAOYSA-N[5]ZFIQGRISGKSVAG-UHFFFAOYSA-N[8]
Melting Point Not available129-130 °C[4][5]89-94 °C[5]87 °C[8]
Boiling Point 169.5 °C at 12 mmHg229.26 °C (estimate)[9]>80 °C (decomp)262.7 °C (Predicted)[8]
Density 1.147 g/cm³1.0877 g/cm³ (estimate)[9]1.147 g/cm³[11]1.147 g/cm³ (Predicted)[8]

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of 3-Amino-2-(methylamino)phenol is not available in the literature, a general understanding of aminophenol synthesis can be derived from existing methods for its isomers.

General Synthetic Approach: Reduction of Nitrophenols

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent and scalable method.

Conceptual Workflow for Aminophenol Synthesis

synthesis_workflow cluster_0 Starting Material cluster_1 Reduction cluster_2 Product Nitrophenol Nitrophenol Catalyst Catalyst (e.g., Pd/C, Pt/C) Reducing_Agent Reducing Agent (e.g., H₂, NaBH₄) Solvent Solvent (e.g., Ethanol, Water) Aminophenol Aminophenol Catalyst->Aminophenol Reducing_Agent->Aminophenol Solvent->Aminophenol

Caption: Conceptual workflow for the synthesis of aminophenols via reduction of nitrophenols.

Representative Experimental Protocol: Synthesis of p-Aminophenol from p-Nitrophenol

The following protocol for the synthesis of p-aminophenol serves as a representative example of the reduction of a nitrophenol. This can be adapted by a skilled chemist for the synthesis of other aminophenol isomers.

Materials:

  • p-Nitrophenol

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenol and granular tin.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the complete reduction of the nitro group.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly add a concentrated solution of sodium hydroxide until the solution is basic to precipitate the tin salts. The p-aminophenol will remain in the solution.

  • Isolation: Filter the mixture to remove the tin salts. The filtrate contains the p-aminophenol.

  • Purification: The crude p-aminophenol can be purified by recrystallization from hot water or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Tin and Hydrochloric Acid: This combination is a classic and effective reducing agent for aromatic nitro compounds. The tin is oxidized while the nitro group is reduced to an amino group.

  • Reflux: Heating the reaction mixture ensures that the reaction proceeds to completion in a reasonable timeframe.

  • Neutralization with NaOH: This step is crucial to remove the tin salts, which are insoluble in basic conditions, allowing for the separation of the desired aminophenol product.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Safety and Handling

Aminophenols and their derivatives should be handled with care, as they can be hazardous. The following table summarizes the available GHS hazard statements for the discussed isomers.

CompoundGHS Hazard Statements
3-(Methylamino)phenol H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
3-Amino-2-methylphenol H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][12]
2-(Methylamino)phenol H302 (Harmful if swallowed)[11]
4-(Methylamino)phenol Sulfate H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)[13][14][15][16]

General Handling Precautions:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the hydroxyl, amino, and methylamino groups.

A ¹H NMR spectrum of an aminomethylphenol would typically show:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6-8 ppm), with the specific splitting pattern and chemical shifts depending on the substitution pattern.

  • N-H and O-H Protons: Broad singlets that can be exchanged with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

  • Methyl Protons: A singlet or doublet (if coupled to an N-H proton) in the aliphatic region (typically 2-3 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of an aminomethylphenol would be expected to show characteristic absorption bands for:

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amine): One or two sharp bands in the region of 3300-3500 cm⁻¹.

  • C-N stretch: In the region of 1250-1350 cm⁻¹.

  • C-O stretch (phenol): In the region of 1200-1260 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of an aminomethylphenol would show a molecular ion peak corresponding to its molecular weight (123.15 for C₇H₉NO). The fragmentation pattern would be dependent on the specific isomer and can be used to deduce structural information.

Conclusion

While 3-Amino-2-(methylamino)phenol remains an uncharacterized compound in the public domain, this guide provides a comprehensive framework for understanding its potential properties through a comparative analysis of its known isomers. The provided data on chemical identifiers, physicochemical properties, synthetic considerations, safety, and spectroscopic features of 3-(methylamino)phenol, 3-amino-2-methylphenol, 2-(methylamino)phenol, and 4-(methylamino)phenol will serve as a valuable resource for researchers in the fields of chemistry and drug development. It is our hope that this in-depth guide will facilitate further research and exploration into this interesting class of compounds.

References

  • 4-(Methylamino)phenol Sulfate. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/M0336]
  • 4-(Methylamino)phenol CAS#: 150-75-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0870942.htm]
  • Cas 53222-92-7, 3-Amino-2-methylphenol. LookChem. [URL: https://www.lookchem.com/3-Amino-2-methylphenol-cas-53222-92-7/]
  • 3-(Methylamino)phenol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/14703-69-6]
  • Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4315-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDYxNjd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNjc5MzM0MDI3ODIucGRmfGYxYjQzY2E3YjM2ZDY0ZWMxYjM3YjQ2YjcwZWE1ZDYzYjU3ZGYxYjM3YjQ2YjcwZWE1ZDYzYjU3ZGY]
  • 3-(Dimethylamino)phenol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7421]
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Exploratory

Thermodynamic stability of 3-Amino-2-(methylamino)phenol

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Amino-2-(methylamino)phenol For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Amino-2-(methylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Amino-2-(methylamino)phenol, a key intermediate in pharmaceutical synthesis. Given the limited publicly available experimental data on this specific molecule, this guide synthesizes established principles from studies on analogous aminophenols and aromatic amines. It offers a robust combination of theoretical considerations and detailed, field-proven experimental protocols for forced degradation studies. The methodologies outlined herein are designed to identify potential degradation pathways, inform stable formulation development, and support regulatory submissions by establishing stability-indicating analytical methods.

Introduction: The Critical Role of Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate like 3-Amino-2-(methylamino)phenol is a cornerstone of drug development. A thorough understanding of a molecule's behavior under various environmental stressors is not merely a regulatory requirement but a scientific necessity to ensure the safety, efficacy, and quality of the final drug product.[1][2][3] Forced degradation studies, which intentionally expose the compound to harsh conditions, are a powerful tool to predict long-term stability, elucidate degradation mechanisms, and develop analytical methods capable of separating the parent molecule from its degradation products.[1][2][3][4][5] This guide will provide the scientific and logical framework for conducting a comprehensive thermodynamic stability assessment of 3-Amino-2-(methylamino)phenol.

Physicochemical Properties of 3-Amino-2-(methylamino)phenol

While specific experimental data for 3-Amino-2-(methylamino)phenol is sparse, we can infer its fundamental properties from its structure and data on analogous compounds.

PropertyValue (Predicted/Inferred)Source/Comment
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem
Appearance Likely a crystalline solidBased on similar aminophenols[6]
pKa (amino groups) ~4-5Inferred from 3-aminophenol (4.37)[6]
pKa (phenolic group) ~9-10Inferred from 3-aminophenol (9.82)[6]
Susceptible Moieties Phenolic hydroxyl, primary amino, secondary aminoThese groups are prone to oxidation[2][3][4]

The presence of both electron-donating amino groups and a hydroxyl group on the aromatic ring makes 3-Amino-2-(methylamino)phenol particularly susceptible to oxidative degradation. The amino groups also present potential sites for hydrolysis and other reactions.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can offer valuable insights into the molecule's intrinsic stability. Density Functional Theory (DFT) has been effectively used to investigate thermodynamic parameters of aminophenol isomers, including enthalpies of formation, bond dissociation energies, and proton affinities.[7] Such computational studies can highlight the most labile bonds within the 3-Amino-2-(methylamino)phenol structure, helping to predict the initial steps of degradation.

Experimental Design: Forced Degradation Studies

Forced degradation studies are the cornerstone of experimental stability assessment.[1][4] The objective is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of 3-Amino-2-(methylamino)phenol Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Expose Photolytic Photolytic Stress (ICH Q1B) Prep->Photolytic Expose Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS/MS) Analyze->Identify Method Validate Stability- Indicating Method Analyze->Method Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis studies assess the susceptibility of the molecule to degradation in aqueous environments at different pH values.

Protocol:

  • Preparation: Prepare solutions of 3-Amino-2-(methylamino)phenol (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[3]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24, 48, 168 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation process. For example, the HCl sample can be neutralized with an equivalent amount of NaOH, and the NaOH sample with HCl.

  • Analysis: Analyze the samples using a suitable analytical method (see Section 5).

Causality: The use of acid and base catalysis accelerates the hydrolysis of susceptible functional groups. The phenolic and amino groups of the target molecule, however, are generally stable to hydrolysis. Degradation under these conditions may suggest interactions with impurities or more complex reaction pathways.

Oxidative Stability

Given the electron-rich aromatic ring with amino and hydroxyl substituents, 3-Amino-2-(methylamino)phenol is expected to be highly susceptible to oxidation.[2][3][4]

Protocol:

  • Preparation: Prepare a solution of 3-Amino-2-(methylamino)phenol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Incubation: Keep the solution at room temperature and monitor the degradation over time (e.g., up to 24 hours).

  • Sampling and Analysis: Withdraw aliquots at regular intervals and analyze immediately to prevent further degradation.

Causality: Hydrogen peroxide generates reactive oxygen species that can attack the electron-rich centers of the molecule.[4] This can lead to the formation of N-oxides, quinone-imines, and subsequent polymerization products, often resulting in colored solutions.[8][9]

Thermal Stability

Thermal stress testing evaluates the stability of the compound at elevated temperatures.

Protocol:

  • Sample: Use the solid form of 3-Amino-2-(methylamino)phenol.

  • Exposure: Place the sample in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).

  • Duration: Expose the sample for a period of 1-2 weeks.

  • Analysis: At specified time points, dissolve a portion of the sample in a suitable solvent and analyze.

Causality: High temperatures can provide the activation energy for various degradation reactions, including oxidation (if oxygen is present) and intermolecular reactions.[4] For a comprehensive analysis, Thermogravimetric Analysis (TGA) can be employed to determine the onset of decomposition and characterize the thermal degradation profile.[9][10]

Photostability

Photostability testing is conducted to assess the impact of light on the drug substance.

Protocol:

  • Guideline: Follow the ICH Q1B guideline for photostability testing.

  • Exposure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze the exposed and control samples.

Causality: Absorption of UV or visible light can excite the molecule to a higher energy state, leading to photochemical reactions such as oxidation or rearrangement.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating and quantifying 3-Amino-2-(methylamino)phenol from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[11]

HPLC Method Development

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate polar degradants from the less polar parent compound. A typical gradient might run from a high aqueous phase (e.g., 95% water with 0.1% formic acid) to a high organic phase (e.g., 95% acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Identification of Degradants

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for identifying and characterizing the degradation products formed during stress testing.[11][12][13] By determining the mass-to-charge ratio (m/z) of the degradants, their molecular formulas can be proposed. Further fragmentation analysis (MS/MS) can provide structural information.

Plausible Degradation Pathways

Based on the chemistry of aminophenols, the primary degradation pathway for 3-Amino-2-(methylamino)phenol is expected to be oxidation.

Degradation_Pathway Parent 3-Amino-2-(methylamino)phenol C₇H₁₀N₂O Intermediate Quinone-imine Intermediate Parent->Intermediate [O] Dimer Dimerized Products Intermediate->Dimer Dimerization Polymer Polymeric Products Dimer->Polymer Further Oxidation/ Polymerization

Sources

Foundational

Safety Data Sheet (SDS) Interpretation and Handling Guide for 3-Amino-2-(methylamino)phenol

Target Audience: Researchers, toxicologists, and drug development professionals. Executive Summary In preclinical drug development and synthetic chemistry, 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals.

Executive Summary

In preclinical drug development and synthetic chemistry, 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) serves as a critical intermediate. However, standard Safety Data Sheets (SDS) often provide generalized hazard codes without explaining the underlying biochemical mechanisms. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory hazard classification and mechanistic toxicology. By understanding why this aminophenol derivative is toxic, researchers can implement self-validating, highly effective exposure controls that go beyond standard laboratory protocols.

Chemical Identity and Physicochemical Profiling

Before interpreting the hazard profile, it is essential to establish the physicochemical baseline of the compound. The structural presence of both amino and phenolic moieties makes this molecule highly reactive, particularly prone to oxidation and electrophilic transformation ([]).

Table 1: Physicochemical and Hazard Summary
Property / HazardValue / ClassificationMechanistic Implication
Chemical Name 3-Amino-2-(methylamino)phenolCore structure susceptible to auto-oxidation.
CAS Registry Number 163808-12-6Unique identifier for regulatory tracking.
Molecular Formula C7H10N2OLow molecular weight facilitates rapid absorption.
Molar Mass 138.17 g/mol High systemic bioavailability.
H302 / H332 Acute Toxicity (Oral/Inhalation)Induces methemoglobinemia and tissue hypoxia.
H317 Skin Sensitization - Cat 1Haptenization of skin proteins by reactive intermediates.
H341 Germ Cell Mutagenicity - Cat 2DNA adduction via quinone imine formation.
H373 STOT RE - Cat 2Chronic renal/hepatic damage via GSH depletion.
H410 Aquatic Acute/Chronic - Cat 1Redox cycling and oxidative stress in aquatic organisms.

Note: Hazard classifications are derived from proxy data for the aminophenol chemical class ([2]).

Mechanistic Toxicology: The Causality Behind the SDS

To design effective safety protocols, we must dissect the biochemical pathways that trigger the SDS hazard warnings.

The Mechanism of Acute Toxicity (H302/H332): Methemoglobinemia

Aminophenols are potent oxidizers of blood pigments. Upon systemic absorption, 3-Amino-2-(methylamino)phenol directly interacts with erythrocytes. It oxidizes the ferrous iron (Fe²⁺) within the heme group of hemoglobin to the ferric state (Fe³⁺), forming methemoglobin ([3]). Methemoglobin is incapable of binding oxygen, leading to a functional anemia and severe tissue hypoxia. Furthermore, it causes a leftward shift in the oxygen-hemoglobin dissociation curve, preventing the release of residual oxygen to peripheral tissues.

The Mechanism of Genotoxicity (H341): Oxidative Stress and DNA Adduction

The mutagenic potential of this compound is driven by hepatic metabolism. Cytochrome P450 (CYP450) enzymes oxidize the aminophenol into a highly reactive electrophilic intermediate known as a quinone imine ([4]). Initially, the body neutralizes these electrophiles using intracellular glutathione (GSH). However, once GSH stores are depleted, the unbound quinone imines covalently bind to cellular macromolecules, including DNA, causing adduction and subsequent genetic mutations.

MechanisticPathway Aminophenol 3-Amino-2-(methylamino)phenol (Exposure) CYP450 Cytochrome P450 Oxidation Aminophenol->CYP450 Hb Hemoglobin Oxidation (Fe2+ to Fe3+) Aminophenol->Hb Direct Oxidation QuinoneImine Reactive Quinone Imine Intermediate CYP450->QuinoneImine GSH Glutathione (GSH) Depletion QuinoneImine->GSH DNA DNA Adduction (Genotoxicity - H341) QuinoneImine->DNA Covalent Binding OxidativeStress ROS Generation & Oxidative Stress GSH->OxidativeStress OxidativeStress->DNA MetHb Methemoglobinemia (Hypoxia - H302/H332) Hb->MetHb

Mechanistic pathway of 3-Amino-2-(methylamino)phenol-induced genotoxicity and methemoglobinemia.

Self-Validating Experimental Workflows & Exposure Controls

Standard open-bench weighing is entirely insufficient for handling Muta. 2 (H341) and STOT RE 2 (H373) powders. Aminophenols are prone to electrostatic aerosolization, creating an invisible inhalation hazard. The following protocol utilizes a self-validating, closed-system approach to ensure zero-exposure transfer.

Protocol: High-Containment Weighing and In Situ Dissolution

Step 1: Environmental Preparation & PPE

  • Action: Don double nitrile gloves, a P100/N95 particulate respirator, and a disposable Tyvek sleeve. Ensure the Ventilated Balance Enclosure (VBE) has an inward face velocity of 0.4–0.5 m/s.

  • Causality: Respiratory protection is mandatory because the H332 hazard is exacerbated by the fine crystalline nature of the powder.

  • Verification: Check the VBE digital airflow monitor. A green indicator light validates containment readiness.

Step 2: Taring and Electrostatic Mitigation

  • Action: Place an anti-static U-shaped weigh boat on the microbalance. Pass a zero-volt ionizing bar over the boat and the source bottle.

  • Causality: Ionization neutralizes static charges, preventing the genotoxic powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

  • Verification: The powder will behave cohesively without "jumping" to the sides of the weigh boat.

Step 3: Closed-System Transfer

  • Action: Using a micro-spatula, transfer the required mass of 3-Amino-2-(methylamino)phenol into the weigh boat. Immediately transfer the boat into a pre-labeled volumetric flask or amber vial while still inside the VBE.

  • Verification: Gravimetric stabilization of the balance to ±0.1 mg confirms no powder is actively escaping the weigh boat via micro-currents.

Step 4: In Situ Dissolution & Sealing

  • Action: Add the primary solvent (e.g., DMSO or buffered aqueous solution) directly to the vial inside the VBE. Cap the vial tightly with a PTFE-lined septum.

  • Causality: Wetting the powder in situ eliminates the dust hazard completely before the material ever leaves the containment zone.

  • Verification: Visual confirmation of a fully dissolved, sealed solution before removing the vial from the VBE.

Step 5: Decontamination

  • Action: Wipe down the spatula, balance pan, and VBE surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol), followed by a secondary water wipe.

  • Verification: Visual inspection of the white cloth for any residual discoloration (aminophenols oxidize to a dark brown/purple color). A clean cloth validates successful decontamination.

HandlingWorkflow Prep 1. Preparation Setup VBE & PPE Tare 2. Taring Ionize Weigh Boat Prep->Tare Transfer 3. Transfer Micro-spatula Tare->Transfer Seal 4. Sealing In Situ Dissolution Transfer->Seal Decon 5. Decon Solvent Wipe Seal->Decon

Self-validating step-by-step workflow for the safe handling and weighing of aminophenols.

Emergency Response and Environmental Fate

Spill Management

Never sweep spilled 3-Amino-2-(methylamino)phenol, as this will aerosolize the genotoxic dust. Emergency response requires a wet-wipe method using a compatible solvent, followed by disposal in a sealed, labeled hazardous waste container. If systemic exposure occurs and the operator exhibits cyanosis (blue discoloration of lips/nail beds), immediate medical intervention is required. The clinical antidote for severe aminophenol-induced methemoglobinemia is intravenous Methylene Blue, which accelerates the enzymatic reduction of Fe³⁺ back to Fe²⁺.

Aquatic Toxicity (H410)

This compound is classified as very toxic to aquatic life with long-lasting effects. In aquatic environments, aminophenols undergo continuous redox cycling, generating massive amounts of reactive oxygen species (ROS) that induce oxidative stress in aquatic organisms. Consequently, all aqueous waste containing this compound must be strictly segregated and incinerated by a certified hazardous waste facility; it must never be discharged into standard laboratory effluent systems.

References

  • Medscape . Methemoglobinemia: Background, Pathophysiology, Etiology. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI PMC) . The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from:[Link]

Sources

Exploratory

Toxicological Profile and Mutagenicity of 3-Amino-2-(methylamino)phenol: A Technical Guide

Executive Summary 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a highly substituted aminophenol utilized as a precursor in oxidative dye chemistry and as a specialized intermediate in pharmaceutical synthesis. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a highly substituted aminophenol utilized as a precursor in oxidative dye chemistry and as a specialized intermediate in pharmaceutical synthesis. Characterized by an ortho-aminophenol core and a vicinal diamine-like motif, the compound presents specific structural alerts for genotoxicity. This whitepaper provides an authoritative, self-validating framework for evaluating the mutagenic and toxicological profile of this compound, moving from in silico predictive models to empirical in vitro methodologies.

Structural Toxicology & Predictive Profiling

The toxicological concern surrounding 3-Amino-2-(methylamino)phenol is not derived from the parent molecule's direct reactivity, but rather its metabolic fate. The ortho-aminophenol moiety is highly susceptible to both auto-oxidation and enzymatic biotransformation.

The Causality of Mutagenicity: Aminophenols typically lack direct electrophilicity. However, when exposed to hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), the compound undergoes N-hydroxylation. Subsequent dehydration yields a highly reactive quinone imine or nitrenium ion . These electrophilic intermediates are the ultimate mutagens; they actively seek electron-rich centers, covalently binding to the N7 position of guanine residues in DNA to form bulky adducts. Furthermore, redox cycling of the parent compound can generate Reactive Oxygen Species (ROS), leading to indirect DNA strand breaks (clastogenicity).

Under the [1], pharmaceutical developers are required to utilize (Q)SAR models to predict these bacterial mutation alerts prior to empirical testing, ensuring that potential DNA-reactive impurities are controlled below the Threshold of Toxicological Concern (TTC).

MetabolicPathway Parent 3-Amino-2-(methylamino)phenol (Pro-mutagen) CYP450 CYP450 Oxidation (Hepatic S9 Fraction) Parent->CYP450 Metabolic Activation Quinone Reactive Quinone Imine (Electrophilic Intermediate) CYP450->Quinone N-hydroxylation & Dehydration Detox Glutathione Conjugation (Detoxification Pathway) Quinone->Detox Phase II Metabolism DNA DNA Adduction (Genotoxic Lesion) Quinone->DNA Covalent Binding to Guanine

Caption: Metabolic activation of 3-Amino-2-(methylamino)phenol to reactive quinone imines.

Tiered Mutagenicity Assessment Framework

To validate in silico predictions, a tiered in vitro testing battery must be deployed. The following protocols are designed as self-validating systems, ensuring that false negatives caused by metabolic dormancy or cell-cycle dynamics are eliminated.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test detects point mutations (frameshifts and base-pair substitutions). Because 3-Amino-2-(methylamino)phenol is a pro-mutagen, the inclusion of an exogenous metabolic activation system is a strict mechanistic necessity.

Methodology according to [2]:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to the exponential growth phase. Causality: Actively replicating DNA is most susceptible to adduction and subsequent mutation fixation.

  • S9 Mix Formulation: Combine rat liver S9 fraction with NADP+ and glucose-6-phosphate. Causality: This regenerates NADPH, powering the CYP450 enzymes required to bioactivate the aminophenol into its reactive quinone imine state.

  • Plate Incorporation: Mix the test item, bacterial suspension, and S9 mix into molten top agar containing trace amounts of histidine/tryptophan, then pour over minimal agar plates. Causality: Trace amino acids allow a few initial cell divisions, which is mechanistically required for the DNA adduct to be misread by polymerases and fixed into the genome as a permanent mutation.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Score revertant colonies. A dose-dependent, reproducible increase in revertants (e.g., ≥2-fold for TA98) confirms mutagenicity.

In Vitro Mammalian Cell Micronucleus Test

While the Ames test detects localized point mutations, it cannot detect large-scale chromosomal breaks induced by ROS generation. The micronucleus assay captures these clastogenic events.

Methodology according to [3]:

  • Cell Culture Synchronization: Culture Chinese Hamster Ovary (CHO) or human TK6 cells.

  • Test Item Exposure: Expose cells to 3-Amino-2-(methylamino)phenol for 3–6 hours (with S9) and 24 hours (without S9).

  • Cytochalasin B Block: Add Cytochalasin B to the culture. Causality: Cytochalasin B is an actin polymerization inhibitor. It halts cytokinesis (cytoplasmic division) without stopping karyokinesis (nuclear division). This forces cells that have divided exactly once to become binucleated. This is critical because micronuclei (lagging acentric chromosome fragments) only form and become visible after one complete cell division.

  • Harvesting & Staining: Lyse the cell membranes slightly, fix the cells, and stain with Acridine Orange or DAPI for high-contrast nuclear visualization.

  • Microscopic Scoring: Score 2,000 binucleated cells per concentration. The presence of small, distinct extranuclear bodies (micronuclei) indicates clastogenic or aneugenic activity.

TestingWorkflow InSilico In Silico (Q)SAR Structural Alert Identification Ames Ames Test (OECD 471) Point Mutation Detection InSilico->Ames Tier 1 MN In Vitro Micronucleus (OECD 487) Clastogenicity Detection InSilico->MN Tier 1 Risk Risk Assessment Control via TTC Ames->Risk Negative InVivo In Vivo Follow-up (e.g., Comet Assay) Ames->InVivo Positive MN->Risk Negative MN->InVivo Positive

Caption: Tiered genotoxicity testing workflow for mutagenic impurities.

Systemic and Dermal Toxicological Profile

For applications involving topical exposure (e.g., dermatological drugs or cosmetic formulations), systemic absorption and local tolerance must be evaluated. The [4] strongly advocates for New Approach Methodologies (NAMs) over traditional animal testing.

  • Dermal Penetration: Assessed using 3D Reconstructed Human Epidermis (RhE) models. Substituted aminophenols generally exhibit moderate lipophilicity (logP ~0.5 to 1.5), allowing partial stratum corneum penetration.

  • Metabolic Detoxification: Once absorbed, the primary systemic detoxification route for aminophenols is N-acetylation via N-acetyltransferases (NAT1/NAT2) in the liver and skin, followed by glucuronidation and rapid renal excretion. Fast acetylator phenotypes generally clear these compounds with minimal hepatotoxic risk, whereas slow acetylators may experience prolonged exposure to the parent compound.

Quantitative Data Summary

The following table summarizes the representative toxicological thresholds and expected outcomes for the 3-Amino-2-(methylamino)phenol structural class based on standardized regulatory assays.

ParameterAssay / ModelRepresentative Value / OutcomeRegulatory Threshold / Implication
Mutagenic Potential Ames Test (OECD 471)Strain-dependent (Often positive in TA98 with S9)Requires in vivo follow-up if positive
Clastogenicity In Vitro Micronucleus (OECD 487)Dose-dependent increase in binucleated cells with MN>3-fold increase indicates clastogenic hazard
Acceptable Intake (AI) ICH M7 Risk Assessment1.5 µ g/day (Default TTC for unknown carcinogens)Must be controlled below AI in final drug product
Dermal Bioavailability 3D RhE Penetration Assay< 5% applied doseLow systemic exposure via topical route
Cytotoxicity (IC50) TK6 Cell Viability Assay50 - 150 µMDetermines top concentration for genotoxicity assays

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals (ICH M7) . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) . Tox Lab. Available at:[Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test . Policy Commons. Available at:[Link]

  • SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation (12th Revision) . European Commission - Public Health. Available at:[Link]

Foundational

Synthesis Pathways of 3-Amino-2-(methylamino)phenol: A Mechanistic and Methodological Guide

Executive Summary 3-Amino-2-(methylamino)phenol (CAS 163808-12-6)[1] is a highly specialized asymmetric diamine precursor, critical for the development of substituted benzimidazoles and novel pharmacophores. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(methylamino)phenol (CAS 163808-12-6)[1] is a highly specialized asymmetric diamine precursor, critical for the development of substituted benzimidazoles and novel pharmacophores. The presence of both a primary and a secondary amine on an electron-rich phenolic core presents a unique synthetic challenge: achieving selective N-methylation without triggering over-alkylation or O-alkylation.

As a Senior Application Scientist, I have structured this technical guide to bypass direct, non-selective methylation strategies. Instead, we rely on a field-proven, indirect regiocontrol pathway pioneered by [2]. This guide breaks down the causality, mechanistic logic, and self-validating protocols required to synthesize this compound with high fidelity.

Retrosynthetic Analysis & Strategic Design

Directly methylating 2,3-diaminophenol typically results in a complex mixture of poly-alkylated byproducts. To enforce absolute regiocontrol, the synthetic strategy utilizes an orthoester-mediated cyclization to temporarily "lock" the geometry of the molecule, followed by a highly specific reductive ring cleavage[2].

By converting 2-amino-3-nitrophenol into a benzoxazole intermediate, the C2 carbon of the heterocycle becomes the exclusive single-carbon source for the subsequent N-methyl group.

Synthesis SM 2-Amino-3-nitrophenol (Starting Material) Step1 Cyclization Trimethyl Orthoformate, H+ SM->Step1 Int1 4-Nitrobenzoxazole (Intermediate 1) Step1->Int1 Step2 Reductive Cleavage NaBH4, EtOH Int1->Step2 Int2 2-(Methylamino)-3-nitrophenol (Intermediate 2) Step2->Int2 Step3 Catalytic Hydrogenation H2, Pd/C Int2->Step3 Product 3-Amino-2-(methylamino)phenol (Target Compound) Step3->Product

Fig 1. Three-step synthetic workflow for 3-amino-2-(methylamino)phenol.

Mechanistic Pathway & Causality

Phase 1: Orthoester-Mediated Cyclization

The synthesis begins with the condensation of 2-amino-3-nitrophenol with trimethyl orthoformate (TMOF) to yield 4-nitrobenzoxazole[2].

  • The Causality: Why use TMOF instead of standard formic acid? TMOF acts as a self-scavenging, water-free formylating agent[3]. Under acidic catalysis, it generates a highly electrophilic dialkoxycarbenium ion. As the primary amine attacks, methanol is eliminated. This continuous removal of methanol drives the equilibrium forward, producing the cyclic product in near-quantitative yields without the hydrolytic degradation risks associated with aqueous acids.

Phase 2: Reductive Ring Cleavage

The 4-nitrobenzoxazole is subjected to sodium borohydride (NaBH₄) in ethanol to form 2-(methylamino)-3-nitrophenol[2].

  • The Causality: NaBH₄ is traditionally a mild reducing agent, rarely capable of cleaving aromatic heterocycles. However, the strongly electron-withdrawing nitro group at the 4-position drastically increases the electrophilicity of the benzoxazole C2 carbon. Hydride attack forms an unstable benzoxazoline intermediate, triggering a cascade that cleaves the C–O bond. The resulting iminium species undergoes a second hydride reduction to definitively yield the N-methyl group.

Mechanism BZO 4-Nitrobenzoxazole Hydride Hydride Attack (C2) from NaBH4 BZO->Hydride BZOLINE Benzoxazoline Intermediate Hydride->BZOLINE RingOpen Ring Opening (C-O Bond Cleavage) BZOLINE->RingOpen Iminium Iminium / Imine Species RingOpen->Iminium Reduction2 Second Hydride Reduction Iminium->Reduction2 Final 2-(Methylamino)-3-nitrophenol Reduction2->Final

Fig 2. Mechanistic pathway of benzoxazole reductive ring cleavage by NaBH4.

Phase 3: Catalytic Hydrogenation

The resulting 2-(methylamino)-3-nitrophenol undergoes palladium-catalyzed hydrogenation to yield the target compound[2].

  • The Causality: 10% Pd/C with H₂ gas is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic metal reductions risk cleaving the newly formed N-methyl bond or inducing unwanted side reactions on the electron-rich aromatic ring. Pd/C ensures clean, chemoselective reduction of the nitro group to a primary amine.

Experimental Methodologies

The following protocols represent a self-validating system; visual cues (color changes, gas evolution) serve as built-in checkpoints for the chemist.

Protocol A: Synthesis of 4-Nitrobenzoxazole
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-3-nitrophenol (1.0 equiv).

  • Reagent Addition: Suspend the starting material in an excess of trimethyl orthoformate (TMOF, 5.0 equiv). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100–105°C). The reaction is driven to completion by the continuous distillation of the methanol byproduct.

  • Workup: After 4 hours, cool the mixture to room temperature. Concentrate under reduced pressure to remove excess TMOF.

  • Purification: Recrystallize the crude residue from hot ethanol to afford 4-nitrobenzoxazole as a pale-yellow crystalline solid.

Protocol B: Reductive Cleavage to 2-(Methylamino)-3-nitrophenol
  • Setup: Dissolve the purified 4-nitrobenzoxazole (1.0 equiv) in absolute ethanol (0.2 M concentration) in a dry flask.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (NaBH₄, 3.0 equiv) in small portions to control hydrogen evolution and manage the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the ring-opening via TLC (Hexanes:EtOAc, 3:1).

  • Quenching & Extraction: Carefully quench with cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Hydrogenation to 3-Amino-2-(methylamino)phenol
  • Setup: Dissolve 2-(methylamino)-3-nitrophenol in anhydrous methanol.

  • Catalyst Addition: Purge the flask thoroughly with inert nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon or Parr shaker (1 atm). Stir vigorously at room temperature for 4–6 hours until hydrogen uptake ceases.

  • Filtration: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Critical Safety Note: Do not let the filter cake dry completely in the air, as dry Pd/C is highly pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target 3-amino-2-(methylamino)phenol.

Quantitative Data & Yield Optimization

To ensure scalability and reproducibility in drug development settings, the expected yields and primary optimization parameters for each transformation are summarized below:

Reaction StepChemical TransformationReagents & ConditionsExpected Yield (%)Key Optimization Parameter
Step 1 Orthoester CyclizationTMOF, p-TsOH, Reflux95 - 99%Continuous distillation of methanol to drive equilibrium.
Step 2 Reductive CleavageNaBH₄, EtOH, 0°C to RT75 - 85%Strict temperature control during hydride addition to prevent over-reduction.
Step 3 Catalytic HydrogenationH₂, 10% Pd/C, MeOH90 - 95%Vigorous stirring to maximize H₂ mass transfer to the solid catalyst.

Conclusion

The synthesis of 3-amino-2-(methylamino)phenol exemplifies the elegance of indirect regiocontrol. By leveraging the geometric constraints and electronic activation of a benzoxazole intermediate, chemists can achieve perfect selectivity in the N-methylation of a diaminophenol core. This methodology bypasses the chaotic mixtures typical of direct alkylation, providing a scalable, high-purity route essential for advanced pharmaceutical manufacturing.

References

  • Katritzky, A. R., Musgrave, R. P., Rachwal, B., & Zaklika, C. (1995). Synthesis of 4-Hydroxy-1-methylbenzimidazole and 7-Hydroxy-1-methylbenzimidazole. HETEROCYCLES, 41(2), 345-352.[Link]

  • Gholipour, H., et al. (2011). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. National Center for Biotechnology Information (PMC).[Link]

Sources

Exploratory

Role of 3-Amino-2-(methylamino)phenol as a primary intermediate

An In-depth Technical Guide to the Role of Substituted Aminophenols as Primary Intermediates, with a Focus on the Putative Compound 3-Amino-2-(methylamino)phenol A Note to the Reader: The subject of this technical guide,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of Substituted Aminophenols as Primary Intermediates, with a Focus on the Putative Compound 3-Amino-2-(methylamino)phenol

A Note to the Reader: The subject of this technical guide, 3-Amino-2-(methylamino)phenol, is a compound for which there is a notable absence of dedicated scientific literature and established synthesis protocols. As such, this guide will take a scientifically rigorous and practical approach. It will provide a comprehensive overview of the chemistry, synthesis, and applications of closely related and well-characterized aminophenol isomers. By understanding the behavior of these structural analogs, we can infer the likely properties, reactivity, and potential applications of 3-Amino-2-(methylamino)phenol as a primary intermediate. This document is intended for researchers, scientists, and drug development professionals who are familiar with chemical principles and are looking for a deep dive into the utility of this class of compounds.

The Aminophenol Scaffold: A Versatile Building Block

Aminophenols are a class of aromatic compounds that contain both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. This bifunctionality makes them highly versatile primary intermediates in organic synthesis. The relative positions of the amino and hydroxyl groups significantly influence the chemical and physical properties of the molecule, including its reactivity, acidity, and basicity.

The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring activates it towards electrophilic substitution. The amino group, being a stronger activating group, generally directs incoming electrophiles to the ortho and para positions relative to it. However, the overall substitution pattern is a result of the combined directing effects of both groups.

Table 1: Physicochemical Properties of Selected Aminophenol Isomers

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-Aminophenol591-27-5C₆H₇NO109.13120-124[1]
3-(Methylamino)phenol14703-69-6C₇H₉NO123.15Not readily available
3-Amino-2-methylphenol53222-92-7C₇H₉NO123.15129-130
3-(Dimethylamino)phenol99-07-0C₈H₁₁NO137.1882-84[2]

Synthesis of Substituted Aminophenols: Established and Proposed Routes

The synthesis of aminophenols can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Common Synthetic Strategies
  • Reduction of Nitrophenols: This is one of the most common methods for preparing aminophenols. The nitro group can be selectively reduced to an amino group in the presence of the hydroxyl group using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Raney nickel, palladium on carbon), or metal-acid combinations (e.g., tin and hydrochloric acid).

  • Amination of Phenols: Direct amination of phenols is challenging due to the low reactivity of the C-O bond. However, methods like the Buchwald-Hartwig amination have emerged as powerful tools for the N-arylation of amines with aryl halides or triflates, and can be adapted for the synthesis of N-substituted aminophenols.[3] Another approach involves the reaction of resorcinol with amines at high temperatures.[3]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of 3-Aminophenol

This protocol outlines a general procedure for the synthesis of an N-aryl-3-aminophenol, which is a class of compounds structurally related to the target molecule.

Objective: To synthesize 3-((4-methylphenyl)amino)phenol.[3]

Materials:

  • 3-Aminophenol

  • 4-Bromotoluene

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Argon or nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • 3-Aminophenol (1.0 equivalent) and 4-bromotoluene (1.0-1.2 equivalents) are added to the flask.

  • Anhydrous, degassed toluene is added to the flask.

  • The flask is sealed and the reaction mixture is heated to 80-110 °C with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure 3-((4-methylphenyl)amino)phenol.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 3-Aminophenol 3-Aminophenol Catalytic Cycle Pd(0)/Pd(II) Catalytic Cycle 3-Aminophenol->Catalytic Cycle + 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Catalytic Cycle + Pd Precatalyst Pd Precatalyst Pd Precatalyst->Catalytic Cycle Ligand (e.g., XPhos) Ligand (e.g., XPhos) Ligand (e.g., XPhos)->Catalytic Cycle Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Catalytic Cycle Toluene Toluene Toluene->Catalytic Cycle 80-110 °C 80-110 °C 80-110 °C->Catalytic Cycle Product 3-((4-methylphenyl)amino)phenol Catalytic Cycle->Product Yields

Caption: Buchwald-Hartwig amination for the synthesis of an N-aryl-3-aminophenol.

Proposed Synthetic Route for 3-Amino-2-(methylamino)phenol

Given the lack of a documented synthesis for 3-Amino-2-(methylamino)phenol, a plausible route can be proposed based on established chemical transformations. A potential starting material would be 2,3-dinitrophenol.

Proposed Synthesis Steps:

  • Selective Reduction: The first step would involve the selective reduction of one of the nitro groups of 2,3-dinitrophenol. This can be a challenging transformation, often requiring careful selection of reagents and reaction conditions. Reagents like sodium sulfide or ammonium polysulfide are known to selectively reduce one nitro group in the presence of another. This would yield 3-amino-2-nitrophenol.

  • Methylation: The resulting aminonitrophenol could then be subjected to methylation of the amino group. This could be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a mild base. This step would need to be carefully controlled to avoid N,N-dimethylation and O-methylation.

  • Final Reduction: The remaining nitro group would then be reduced to the second amino group. This can be achieved using standard reduction conditions, such as catalytic hydrogenation, to yield the final product, 3-Amino-2-(methylamino)phenol.

Proposed_Synthesis 2,3-Dinitrophenol 2,3-Dinitrophenol Step1 1. Selective Reduction (e.g., Na2S) 2,3-Dinitrophenol->Step1 Intermediate1 3-Amino-2-nitrophenol Step1->Intermediate1 Step2 2. Methylation (e.g., (CH3)2SO4, base) Intermediate1->Step2 Intermediate2 3-(Methylamino)-2-nitrophenol Step2->Intermediate2 Step3 3. Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Product 3-Amino-2-(methylamino)phenol Step3->Product

Caption: A proposed synthetic pathway for 3-Amino-2-(methylamino)phenol.

Aminophenols as Primary Intermediates in Synthesis

The true value of aminophenols lies in their role as versatile primary intermediates for the synthesis of a wide range of more complex molecules, including dyes, pharmaceuticals, and agrochemicals.

In Dye Synthesis

Aminophenols are crucial precursors for various classes of dyes. For example, 3-aminophenol and its N-alkylated derivatives are key building blocks for rhodamine and other fluorescent dyes.[1] The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes.

A notable example is the use of 3-(diethylamino)phenol in the synthesis of fluorescent dyes like rhodamine B.[1]

In Pharmaceutical and Agrochemical Synthesis

The aminophenol scaffold is present in numerous biologically active molecules. The amino and hydroxyl groups provide points for further functionalization, allowing for the synthesis of a diverse library of compounds for screening. For instance, p-aminophenol derivatives have been investigated for their analgesic and antipyretic properties.

Analytical Characterization of Aminophenols

The purity and identity of aminophenols are critical for their successful use as intermediates. Several analytical techniques are commonly employed for their characterization.

Table 2: Common Analytical Techniques for Aminophenols

TechniquePrincipleTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity assessment and quantification of the main component and impurities.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Analysis of volatile aminophenols and their derivatives.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight determination and structural elucidation, often coupled with HPLC or GC.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed structural analysis of the molecule.[5]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., -OH, -NH, C-N, C-O).

Safety and Handling of Aminophenols

Aminophenols, as a class of chemicals, require careful handling to minimize exposure and ensure laboratory safety. While specific data for 3-Amino-2-(methylamino)phenol is unavailable, the safety precautions for related compounds should be followed.

  • General Hazards: Aminophenols are often classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should always be worn. For solid compounds that may form dust, a dust mask or respirator is recommended.[2]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

While 3-Amino-2-(methylamino)phenol remains a compound with limited specific documentation, its potential as a primary intermediate can be inferred from the rich chemistry of its structural isomers. The aminophenol scaffold, with its dual functionality, offers a versatile platform for the synthesis of a wide array of complex molecules with applications in dye chemistry, pharmaceuticals, and materials science. The proposed synthetic routes, based on well-established methodologies, provide a starting point for the future exploration and characterization of this and other novel aminophenol derivatives. As with any new compound, empirical validation of its properties, reactivity, and safety is paramount. This guide serves as a foundational resource for researchers poised to explore the synthetic utility of this intriguing class of molecules.

References

  • Wikipedia. (2023, December 2). 3-Aminophenol. In Wikipedia. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 3-Amino-2-chloro-6-methylphenol. Retrieved from [Link]

  • Shanghai Witofly Chemical Co., Ltd. (n.d.). 3-Amino-2-methylphenol|53222-92-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)phenol. PubChem Compound Database. Retrieved from [Link]

  • R. Alan Aitken, et al. (2014). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Arkivoc, 2014(6), 1-16.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Aminoethyl)phenol hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-(3-methylthiophen-2-yl)phenol. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

  • Al-Otaibi, M. A., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(19), 6296.
  • Google Patents. (n.d.). CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
  • Google Patents. (n.d.). US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol.
  • Vesek, H., et al. (2012). 5-Diethylamino-2-{(E)-[(3-iodophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1963.

Sources

Foundational

Thermal Decomposition Pathways and Profiling of 3-Amino-2-(methylamino)phenol: A Technical Guide

Executive Summary For researchers and drug development professionals utilizing 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) as a pharmaceutical intermediate or dye precursor, understanding its thermal stability is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) as a pharmaceutical intermediate or dye precursor, understanding its thermal stability is critical for formulation, storage, and safety. Because this molecule features a highly functionalized aromatic ring—containing a hydroxyl group, a primary amine, and a secondary methylamine—its thermal degradation is a complex, multi-stage process.

This whitepaper provides an in-depth mechanistic analysis of the thermal decomposition of 3-Amino-2-(methylamino)phenol. By extrapolating foundational kinetic data from related aminophenols, we outline the causality of its bond cleavage, detail a self-validating experimental workflow for evolved gas analysis, and provide quantitative frameworks for thermal profiling.

Mechanistic Causality of Thermal Degradation

The thermal degradation of substituted aminophenols is governed by the relative bond dissociation energies of their functional groups. For 3-Amino-2-(methylamino)phenol, the degradation mechanism can be divided into three distinct kinetic stages.

Stage 1: Deamination and Demethylation (150°C – 250°C)

The weakest bonds in the molecule are the C-N bonds associated with the primary and secondary amines. As thermal energy surpasses the activation energy threshold, the molecule undergoes initial fragmentation via the cleavage of the


 and 

bonds.
  • Causality: The secondary methylamine group is highly susceptible to thermal homolysis. This process releases methylamine (

    
    )  and ammonia (
    
    
    
    )
    as primary volatile degradation products. Studies on related aminophenol derivatives demonstrate that nitrogen-containing functional groups are the first to volatilize under thermal stress, leaving behind a reactive phenolic intermediate[1].
Stage 2: Dehydroxylation and Ring Cleavage (250°C – 450°C)

As the temperature increases, the remaining phenolic structure undergoes severe thermal stress. The C-O bond, despite having partial double-bond character due to resonance with the aromatic ring, begins to cleave.

  • Causality: Intermolecular condensation between adjacent hydroxyl groups leads to dehydration (release of

    
    ). Simultaneously, the aromatic ring begins to destabilize. The cleavage of the acyl/phenolic carbon bonds results in the evolution of carbon monoxide (CO)  and the generation of transient phenolic radicals[2]. Thermogravimetric analysis (TGA) of similar ortho-aminophenols indicates maximum thermal decomposition (
    
    
    
    ) occurs rapidly in this phase, representing the largest percentage of mass loss.
Stage 3: Carbonization and Deep Oxidation (>450°C)

In the final stage, the residual aromatic framework undergoes complete pyrolysis and carbonization.

  • Causality: The extreme heat forces the collapse of the carbon skeleton. Any residual nitrogen trapped in the char matrix is oxidized or reduced (depending on the atmosphere), evolving as nitrogen oxides (

    
    )  or hydrogen cyanide (HCN) . The remaining mass forms a highly cross-linked, polycyclic aromatic char[2].
    

Quantitative Thermal Profiling

To accurately predict the behavior of 3-Amino-2-(methylamino)phenol during high-temperature processing, the theoretical mass loss must be correlated with the evolved gases. The table below summarizes the quantitative thermal profile based on stoichiometric fragmentation.

Degradation StageTemperature RangePrimary Chemical MechanismEvolved VolatilesExpected Mass Loss (%)
Stage 1 150°C – 250°CDeamination & Demethylation

,

20% – 35%
Stage 2 250°C – 450°CDehydroxylation & Ring Cleavage

,

, Phenolic fragments
40% – 55%
Stage 3 > 450°CCarbonization & Deep Oxidation

,

,

(trace)
10% – 15%
Residue > 600°CChar FormationNone (Solid Polycyclic Char)5% – 10% (Residual)

Table 1: Theoretical mass loss stages and evolved gas profile for 3-Amino-2-(methylamino)phenol under an inert nitrogen atmosphere.

Experimental Workflows: TGA-FTIR-MS (Self-Validating Protocol)

To empirically validate the decomposition mechanisms of 3-Amino-2-(methylamino)phenol, researchers must utilize a hyphenated TGA-FTIR-MS (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) system.

This protocol is designed as a self-validating system : the mass loss recorded by the TGA must mathematically align with the integrated area of the IR absorbance and the ion counts in the MS, ensuring no volatile species are lost or misidentified.

Step-by-Step Methodology

Step 1: Instrument Calibration and Baseline Subtraction (Validation Step)

  • Action: Run an empty alumina crucible through the entire temperature program (25°C to 800°C) under a 50 mL/min Nitrogen (

    
    ) purge.
    
  • Causality: This establishes a thermal baseline, accounting for buoyancy effects and instrument drift. Subtracting this baseline from the sample run ensures that recorded mass changes are strictly due to the chemical degradation of the sample, not environmental artifacts.

Step 2: Sample Preparation and Loading

  • Action: Accurately weigh 5.0 to 10.0 mg of 3-Amino-2-(methylamino)phenol into the alumina crucible.

  • Causality: A small sample mass prevents thermal lag and ensures uniform heat distribution across the sample matrix, preventing localized "hot spots" that could skew the kinetic data.

Step 3: Controlled Thermal Excursion

  • Action: Heat the sample from 25°C to 800°C at a strict heating rate of 10°C/min under a high-purity

    
     atmosphere.
    
  • Causality: An inert

    
     atmosphere prevents premature oxidative combustion, isolating the pure thermal pyrolysis pathways. The 10°C/min rate provides optimal resolution between overlapping degradation stages[2].
    

Step 4: Heated Evolved Gas Transfer (Validation Step)

  • Action: Maintain the transfer line between the TGA exhaust and the FTIR/MS flow cells at a constant 200°C.

  • Causality: If the transfer line cools, high-boiling volatiles (like cleaved phenolic rings) will condense on the tubing walls before reaching the detectors. Heating the line validates the mass-balance equation by ensuring 100% of the evolved gases are analyzed.

Step 5: Synchronized Spectroscopic Analysis

  • Action: Capture FTIR spectra (4000–400 cm⁻¹) and MS data (m/z 10 to 300) continuously.

  • Causality: FTIR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for ammonia/methylamine; C=O stretching at ~2140 cm⁻¹ for carbon monoxide). MS provides exact isotopic mass tracking (e.g., m/z 31 for methylamine, m/z 17 for ammonia), serving as an orthogonal validation of the FTIR data[1].

Visualizations of Mechanisms and Workflows

Mechanism Compound 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) Stage1 Stage 1: 150°C - 250°C Deamination & Demethylation Compound->Stage1 Heat Applied Stage2 Stage 2: 250°C - 450°C Dehydroxylation & Ring Cleavage Stage1->Stage2 Increasing Temp Volatiles1 Evolved: CH3NH2, NH3 Stage1->Volatiles1 Volatilization Stage3 Stage 3: >450°C Carbonization & Deep Oxidation Stage2->Stage3 Extreme Heat Volatiles2 Evolved: H2O, CO, Phenolic Radicals Stage2->Volatiles2 Volatilization Volatiles3 Evolved: CO2, NOx, HCN Stage3->Volatiles3 Volatilization Char Polycyclic Aromatic Char Stage3->Char Solid Residue

Caption: Mechanistic pathway of 3-Amino-2-(methylamino)phenol thermal decomposition.

Workflow Prep Sample Preparation (5-10mg, N2 Atmosphere) TGA Thermogravimetric Analysis (TGA) (Heating Rate: 10°C/min) Prep->TGA Load Sample Transfer Heated Transfer Line (Maintained at 200°C) TGA->Transfer Evolved Gases Data Data Correlation (Mass Loss vs. Evolved Gas) TGA->Data TG/DTG Curves FTIR FTIR Spectroscopy (Functional Group ID) Transfer->FTIR Split Flow MS Mass Spectrometry (MS) (m/z Isotope Tracking) Transfer->MS Split Flow FTIR->Data IR Spectra MS->Data Mass Spectra

Caption: Self-validating TGA-FTIR-MS experimental workflow for evolved gas analysis.

References

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Pharmaceutica Analytica Acta. Available at:[Link]

  • DiNunzio, J. E. (2004). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass Spectrometry. Journal of Chromatographic Science. Available at:[Link]

  • Zhang, Y., et al. (2024). The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane. RSC Advances. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Using 3-Amino-2-(methylamino)phenol as a precursor in hair dye formulation

Application Note: Utilizing 3-Amino-2-(methylamino)phenol as a Bifunctional Precursor in Oxidative Hair Dye Formulations Introduction & Mechanistic Rationale The formulation of permanent hair color relies on the delicate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Amino-2-(methylamino)phenol as a Bifunctional Precursor in Oxidative Hair Dye Formulations

Introduction & Mechanistic Rationale

The formulation of permanent hair color relies on the delicate kinetics of oxidative coupling. Traditionally, para-phenylenediamine (PPD) and para-aminophenol (PAP) have dominated as primary intermediates. However, due to the well-documented sensitization risks and regulatory scrutiny surrounding high concentrations of unreacted PPD [1], there is a critical need for alternative precursors in cosmetic drug development.

3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) presents a highly specialized structural motif. Featuring an ortho-aminophenol relationship (hydroxyl at C1, methylamino at C2) and a meta-aminophenol relationship (hydroxyl at C1, amino at C3), this molecule acts as a versatile primary intermediate. Under alkaline oxidative conditions, the ortho-moiety is oxidized to a reactive ortho-quinone monoimine. This electrophilic transient species then rapidly undergoes nucleophilic attack by a coupler to form a colorless leuco dye, which is subsequently oxidized to the final colored indo-dye chromophore [2]. The steric hindrance provided by the N-methyl group alters the coupling kinetics, yielding unique, warm chromaticity while potentially reducing the rate of off-target auto-oxidation.

Physicochemical & Reactivity Profile

Table 1: Physicochemical Properties of 3-Amino-2-(methylamino)phenol

ParameterValue / DescriptionFormulation Implication
Molecular Weight 138.17 g/mol < 300 Da; optimal for rapid diffusion through the swollen hair cuticle[1].
LogP (Predicted) ~0.8Balanced amphiphilicity ensures partitioning from the emulsion base into the aqueous cortex.
Primary Function Developer (Primary Intermediate)Generates ortho-quinone monoimine electrophiles upon oxidation[2].
Secondary Function Coupler (Meta-directing)Can self-couple under specific stoichiometric imbalances due to the C3 amino group.

Table 2: Expected Colorimetric Outcomes (CIELAB) with Standard Couplers

CouplerMolar Ratio (Precursor:Coupler)Expected ChromaticityReaction Kinetics
Resorcinol 1:1Warm Golden/CopperModerate; requires full 30 min processing.
m-Aminophenol 1:1Deep Red/AuburnFast; forms highly conjugated indoanilines.
1-Naphthol 1:1Mahogany/VioletVery Fast; bulky coupler shifts

to longer wavelengths.

Mechanistic Pathway of Oxidative Coupling

The following diagram illustrates the causal sequence of the oxidative coupling reaction. The alkaline environment (ammonia) is strictly required to deprotonate the hydrogen peroxide, yielding the active perhydroxyl anion (


) that drives the initial oxidation [1].

G Precursor 3-Amino-2-(methylamino)phenol (Primary Intermediate) Intermediate ortho-Quinone Imine (Electrophilic Transient) Precursor->Intermediate Oxidation (-2e-, -2H+) Oxidant H2O2 / NH3 (Alkaline Oxidation) Oxidant->Intermediate Leuco Leuco Dye (Colorless Dimer) Intermediate->Leuco Electrophilic Attack Coupler Coupler (e.g., Resorcinol) Coupler->Leuco Nucleophilic Coupling FinalDye Final Indo-Dye (Colored Chromophore) Leuco->FinalDye Secondary Oxidation

Fig 1: Oxidative coupling pathway of 3-Amino-2-(methylamino)phenol forming an indo-dye chromophore.

Regulatory and Safety Considerations: N-Nitrosamine Mitigation

A critical factor for drug development professionals and cosmetic chemists utilizing 3-Amino-2-(methylamino)phenol is the presence of the secondary amine group (-NHCH3). Secondary amines in oxidative hair dye formulations are heavily scrutinized because they can undergo nitrosation to form potentially carcinogenic N-nitrosamines [3].

Causality & Mitigation: To ensure regulatory compliance (maintaining nitrosamine content < 50 ppb), the formulation must strictly exclude any nitrosating agents (such as 2-bromo-2-nitropropane-1,3-diol or sodium nitrite)[3]. Furthermore, the inclusion of ascorbic acid in the formulation acts as a sacrificial antioxidant, competitively inhibiting the nitrosation pathway while also stabilizing the precursor during storage.

Experimental Protocols

Protocol 1: Formulation of the Dye Base (Cream Emulsion)

Objective: Create a stable, alkaline emulsion that protects the precursor from auto-oxidation prior to activation. Self-Validation System: The base must remain visually colorless (or pale beige) after 48 hours at 45°C. Any premature darkening indicates a failure in the antioxidant system, invalidating the batch.

  • Phase A (Aqueous) : Dissolve 0.5% (w/w) Sodium Sulfite and 0.2% Ascorbic Acid in 60% DI water. Causality: These reducing agents scavenge dissolved oxygen and prevent the premature formation of quinone imines in the tube[2].

  • Phase B (Oil/Emulsifier) : Melt 10% Cetearyl Alcohol, 5% Ceteareth-20, and 2% Oleic Acid at 70°C.

  • Emulsification : Slowly add Phase B to Phase A under high-shear homogenization (3000 rpm) for 10 minutes. Cool to 40°C.

  • Active Addition : Disperse 1.0% (w/w) 3-Amino-2-(methylamino)phenol and 0.8% (w/w) Resorcinol (Coupler) into the emulsion.

  • Alkalization : Add Ammonium Hydroxide (28% solution) dropwise until the pH reaches 9.5 - 10.0. Causality: This specific pH range is required to swell the keratinous cuticle of the hair and to adequately deprotonate the developer (H2O2) during the mixing phase[1]. QS with DI water to 100%.

Protocol 2: Oxidative Coupling and Colorimetric Evaluation on Hair Swatches

Objective: Evaluate the coupling efficiency and final chromaticity on standardized human hair. Self-Validation System: A control swatch treated only with the dye base (no H2O2) must show no significant color change (


), proving the color is strictly dependent on oxidative coupling.
  • Mixing : Combine 5.0 g of the Dye Base (from Protocol 1) with 5.0 g of a 6% (20 Volume) Hydrogen Peroxide developer lotion. Mix thoroughly for 30 seconds.

  • Application : Apply 2.0 g of the mixture per 1.0 g of standardized bleached blonde human hair tresses. Ensure complete saturation using a brush.

  • Processing : Incubate the swatches at 30°C for 30 minutes. Causality: The kinetics of the transient quinone imine reacting with the coupler require this duration to maximize the yield of the final indo-dye and minimize unreacted precursors[1].

  • Termination : Rinse the swatches under running water (35°C) until the water runs clear, wash with a standard 10% SLES shampoo, and blow-dry.

  • Analysis : Measure the color uptake using a spectrophotometer to record the

    
     values.
    
Protocol 3: HPLC-UV/Vis Analysis of Coupling Kinetics

Objective: Quantify the depletion of 3-Amino-2-(methylamino)phenol to ensure consumer safety (minimizing unreacted precursor exposure). Self-Validation System: The calibration curve of the precursor must yield an


, and the blank injection must show no interfering peaks at the precursor's retention time.
  • Quenching : At exactly 30 minutes post-mixing (simulating the end of the dyeing process), extract 0.5 g of the dye mixture. Immediately quench the oxidation by adding 10 mL of 1% aqueous formic acid containing 0.05% sodium ascorbate. Causality: Acidification drops the pH below the pKa required for H2O2 activation, while ascorbate reduces any remaining transient quinones back to the precursor state, freezing the kinetic profile[1].

  • Extraction : Add 40 mL of 0.25 M phosphate buffer (pH 6.0) and sonicate for 10 minutes.

  • Filtration : Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatography : Inject 10 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor at 230 nm and 280 nm.

  • Quantification : Calculate the percentage of unreacted precursor by comparing the peak area against the T=0 unincubated blank[1].

References

  • European Commission. "SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations" (SCCP/0941/05). Scientific Committee on Consumer Products. Available at:[Link]

  • Lewis, D., Mama, J., & Hawkes, J. (2013). "A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation". Materials (Basel), 6(2), 517–534. Available at:[Link]

  • Al-Enezi, M. H., & Aldawsari, F. S. (2022). "Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment". Cosmetics, 9(2), 41. Available at:[Link]

Sources

Application

Application Note: Oxidative Coupling Reactions Involving 3-Amino-2-(methylamino)phenol

Executive Summary The oxidative coupling of o-aminophenols is a highly versatile reaction utilized in the synthesis of complex heterocyclic dyes and the development of bioorthogonal conjugation strategies. 3-Amino-2-(met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidative coupling of o-aminophenols is a highly versatile reaction utilized in the synthesis of complex heterocyclic dyes and the development of bioorthogonal conjugation strategies. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) presents a unique 1,2,3-trisubstituted aromatic scaffold. The strategic placement of the N-methyl group at the 2-position fundamentally alters the electronic landscape and steric environment of the molecule. This application note provides an authoritative guide to utilizing this specific precursor in two cutting-edge methodologies: the green biocatalytic synthesis of phenoxazine chromophores[1] and ultra-rapid, chemoselective protein bioconjugation[2].

Mechanistic Rationale & Structural Causality

To successfully deploy 3-amino-2-(methylamino)phenol in synthetic workflows, one must understand the causality behind its reactivity. The rate-limiting step in these coupling reactions is the oxidation of the aminophenol to an electrophilic o-iminoquinone intermediate.

The Role of the 2-Methylamino Group:

  • Steric Shielding: The methyl group provides critical steric bulk that impedes premature, non-specific homodimerization at the secondary nitrogen center. This drastically increases the half-life of the reactive iminoquinone in aqueous media, allowing it to be intercepted by external nucleophiles (such as aniline-tagged proteins)[3].

  • Regioselective Directing: During the synthesis of phenoxazine dyes, the methyl group directs incoming nucleophiles to the less sterically hindered positions on the ring. This ensures a highly specific "head-to-tail" or "head-to-head" ring closure, preventing the formation of intractable polymeric mixtures[1].

Mechanism A 3-Amino-2-(methylamino)phenol (Electron-rich Precursor) B o-Iminoquinone Intermediate (Electrophilic Species) A->B Oxidation (NaIO4 / Laccase) C Nucleophilic Attack (Aniline or Phenol) B->C Intermolecular Coupling D Secondary Oxidation & Ring Closure C->D Rearrangement E Phenoxazine Derivative or Bioconjugate Product D->E Final Product Formation

Mechanistic pathway for the oxidative coupling of 3-amino-2-(methylamino)phenol.

Application 1: Biocatalytic Synthesis of Phenoxazine Chromophores

Causality & Catalyst Choice: Traditional oxidative couplings rely on stoichiometric heavy metal oxidants (e.g., Ag₂O or MnO₂), which complicate downstream purification and pose environmental hazards. Laccases (EC 1.10.3.2), which are multi-copper oxidases, offer a superior alternative. They utilize ambient molecular oxygen as the sole electron acceptor, producing only water as a byproduct[1]. This enzymatic approach provides mild reaction conditions that preserve the integrity of the N-methyl and primary amine functional groups during the formation of the phenoxazine core.

Protocol A: Laccase-Mediated Homocoupling

This protocol is a self-validating system designed for the synthesis of water-soluble phenoxazine dyes.

  • Preparation: Dissolve 3-amino-2-(methylamino)phenol (10 mM) in a sodium acetate buffer (50 mM, pH 5.0).

    • Rationale: The slightly acidic pH optimizes the redox potential of the laccase enzyme while maintaining the solubility of the protonated aminophenol.

  • Enzymatic Oxidation: Add Laccase (derived from Trametes versicolor, 10 U/mL) to the solution. Aerate the mixture continuously by stirring vigorously in a vessel open to the atmosphere at 25°C.

  • Analytical Checkpoint (Self-Validation): Monitor the reaction progression via UV-Vis spectroscopy. The formation of the highly conjugated phenoxazine chromophore will present a distinct bathochromic shift, with a new absorption band emerging between 430–450 nm. A plateau in this absorbance indicates reaction completion (typically 2–4 hours).

  • Termination & Purification: Quench the reaction by adding an equal volume of cold methanol (-20°C) to precipitate the enzyme. Centrifuge at 10,000 × g for 10 minutes. The supernatant contains the crude phenoxazine dye, which can be isolated via preparative reverse-phase HPLC.

Application 2: Rapid Chemoselective Bioconjugation

Causality & Oxidant Choice: For the modification of delicate biologics, reaction kinetics must outpace protein degradation. Sodium periodate (NaIO₄) is the optimal oxidant for this application, as it rapidly oxidizes o-aminophenols to o-iminoquinones in under 2 minutes[2]. Why pH 6.5? At pH 6.5, the target aniline nucleophile (pKa ~4.6) remains largely unprotonated and highly reactive. Simultaneously, this mildly acidic environment suppresses the non-specific periodate oxidation of native protein residues (such as tyrosine or tryptophan), which is a common side-reaction at physiological or basic pH levels[3].

Protocol B: NaIO₄-Mediated Cross-Coupling with Aniline-Tagged Proteins
  • Preparation: Prepare a solution containing the aniline-tagged target protein (50 µM) and 3-amino-2-(methylamino)phenol (500 µM) in a sodium phosphate buffer (10 mM, pH 6.5).

  • Oxidation Phase: Rapidly inject a freshly prepared aqueous solution of NaIO₄ to achieve a final oxidant concentration of 5 mM[4].

  • Coupling Reaction: Allow the mixture to react at room temperature. The cross-coupling is exceptionally fast; high levels of conversion (>90%) are typically reached in 2 to 5 minutes[2].

  • Quenching (Self-Validation): Terminate the reaction strictly at the 5-minute mark by adding tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 50 mM.

    • Rationale: TCEP acts as a chemical failsafe. It rapidly reduces unreacted periodate and converts any remaining electrophilic iminoquinone back to the inert aminophenol, halting the reaction precisely and preventing over-modification[4].

  • Purification: Remove small-molecule byproducts using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with your desired downstream storage buffer.

Workflow Step1 1. Preparation Substrate & Catalyst Step2 2. Oxidation Phase Buffer pH 6.5 - 8.6 Step1->Step2 Step3 3. Coupling Reaction RT, 2-30 min Step2->Step3 Step4 4. Quenching (e.g., TCEP) Step3->Step4 Step5 5. Purification HPLC / Dialysis Step4->Step5

Standardized experimental workflow for oxidative coupling and bioconjugation.

Quantitative Data & Kinetic Benchmarks

To guide experimental design and scale-up, the following table summarizes the catalytic efficiencies and conversion metrics of various oxidative coupling systems applied to o-aminophenol derivatives.

Oxidation SystemPrimary ApplicationCatalyst / OxidantTypical Reaction TimeConversion Yield (%)Kinetic Benchmark (

)
Biocatalytic Dye SynthesisLaccase (T. versicolor)2 - 4 hours75 - 85%~45 - 50 h⁻¹
Chemical BioconjugationNaIO₄ (10 eq)< 5 mins> 90%N/A (Stoichiometric)
Metal-Catalyzed Cross-CouplingFeCl₃ (10 mol%)24 hours60 - 97%~15 h⁻¹
Metal-Catalyzed Phenoxazine SynthesisCu(II) Complexes1 - 2 hours80 - 90%~44 M⁻¹ s⁻¹

Data synthesized from established kinetic studies on aminophenol oxidation[5],[6],[1].

References

  • Title: Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols Source: Journal of the American Chemical Society / PMC URL: [Link]

  • Title: Laccase-mediated Synthesis of Novel Substituted Phenoxazine Chromophores Featuring Tuneable Water Solubility Source: Chemistry - A European Journal / PubMed URL: [Link]

  • Title: Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

  • Title: New synthetic approaches for the construction of 2-aminophenoxazinone architectures Source: RSC Advances URL: [Link]

Sources

Method

HPLC method development for detection of 3-Amino-2-(methylamino)phenol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-2-(methylamino)phenol Abstract This document provides a comprehensive guide to developing and validating a robust...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-2-(methylamino)phenol

Abstract

This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-2-(methylamino)phenol. This small polar molecule, containing both acidic and basic functional groups, presents unique challenges for chromatographic retention and peak shape. This application note details a systematic approach, from initial method development and optimization to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The described method utilizes a standard C18 stationary phase with a buffered mobile phase to ensure reliable and reproducible quantification suitable for quality control, stability studies, and research applications.

Introduction and Analytical Challenge

3-Amino-2-(methylamino)phenol is an aromatic compound characterized by a phenolic hydroxyl group, a primary amino group, and a secondary amino group. This trifunctional nature makes it a polar analyte with pH-dependent charge states, complicating its retention and analysis by traditional reversed-phase chromatography. The primary analytical challenges include:

  • Poor Retention: The high polarity of the analyte can lead to insufficient interaction with non-polar stationary phases like C18, causing elution near the void volume.[1]

  • Peak Tailing: The basic amino groups can interact with residual silanols on the silica-based stationary phase, leading to asymmetric peak shapes.

  • Method Robustness: The analyte's retention and peak shape can be highly sensitive to minor variations in mobile phase pH.

This guide addresses these challenges by providing a logical, science-driven framework for method development, emphasizing the control of critical chromatographic parameters. The ultimate goal is to establish a method that is not only accurate and precise but also rugged for routine use in a drug development or quality control environment.

Principle of the Method: Reversed-Phase Chromatography with pH Control

Reversed-phase HPLC is the chosen technique due to its wide applicability and compatibility with aqueous samples.[2][3] The core principle involves partitioning the analyte between a polar mobile phase and a non-polar stationary phase. For a polar, ionizable compound like 3-Amino-2-(methylamino)phenol, controlling the mobile phase pH is the most critical factor for achieving adequate retention and symmetrical peak shapes.

  • Analyte pKa Consideration: The analyte possesses a weakly acidic phenolic group (pKa estimated around 10) and two basic amino groups (pKa estimated between 4-5).[4] To ensure consistent ionization and promote retention, the mobile phase pH should be buffered at least 2 pH units away from the analyte's pKa values.[5]

  • Mechanism of Retention: By setting the mobile phase to an acidic pH (e.g., pH 2.5-3.5), the amino groups will be protonated (cationic), while the phenolic group remains neutral. This suppresses the secondary interactions with silanols and allows for a more predictable reversed-phase retention mechanism based on the hydrophobicity of the molecule's carbon skeleton.

The overall workflow, from initial development to final validation, is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R2) cluster_2 Phase 3: Application A Analyte Characterization (pKa, Solubility, UV Spectra) B Column & Mobile Phase Screening (C18, Phenyl, Polar-Endcapped) A->B C Optimization of Critical Parameters (pH, Gradient, Flow Rate, Temp) B->C D System Suitability Testing (SST) (Tailing, Plates, RSD) C->D Final Method Defined E Full Validation Protocol (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Establish Quantitation Limits (LOD & LOQ) E->F G Routine Sample Analysis F->G H Stability & Impurity Profiling G->H

Figure 1: Overall workflow for HPLC method development and validation.

Detailed Experimental Protocol

This protocol outlines the recommended starting conditions for the analysis. Optimization may be required depending on the specific HPLC system and column used.

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

  • Chemicals:

    • 3-Amino-2-(methylamino)phenol reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (o-phosphoric acid, ~85%)

    • Water (HPLC grade or Milli-Q)

  • Consumables:

    • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Volumetric flasks and pipettes

    • Autosampler vials

    • Syringe filters (0.45 µm, PTFE or Nylon)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh approximately 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 10% phosphoric acid.

    • Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3-Amino-2-(methylamino)phenol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used for the linearity study.[6]

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended ConditionCausality and Rationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure. A standard C18 is a robust starting point for most reversed-phase methods.[5]
Mobile Phase A: 20mM KH₂PO₄, pH 3.0B: AcetonitrileThe acidic pH ensures protonation of the amine groups, leading to better peak shape and stable retention. Phosphate is an effective buffer in this pH range.
Gradient Elution 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-30 min: 20% BA gradient is used to ensure elution of the polar analyte with good peak shape while also cleaning the column of any less polar contaminants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 275 nmThe phenolic ring and amino substituents provide strong UV absorbance. 275 nm is a common wavelength for phenols and offers good sensitivity and specificity.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 50 µg/mL). The results must meet the predefined acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak asymmetry. A value > 1.5 indicates undesirable interactions (e.g., with silanols).
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) ≤ 2.0% for retention time≤ 1.0% for peak areaDemonstrates the precision and reproducibility of the injector, pump, and detector.

Method Validation Protocol (per ICH Q2 R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following parameters must be evaluated according to ICH Q2(R2) and FDA guidelines.[8][9][10]

G cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Robustness Validation Method Validation Protocol (ICH Q2 R2) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Defines LOD->LOQ Determines

Figure 2: Key parameters for HPLC method validation based on ICH guidelines.
Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable, containing all formulation components except the analyte).

    • Analyze the analyte standard solution.

    • Analyze a spiked placebo sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 3-Amino-2-(methylamino)phenol peak in the blank or placebo chromatograms.

Linearity
  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response.

  • Protocol:

    • Prepare at least five concentration levels across the desired range (e.g., from LOQ to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range
  • Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the method has suitable linearity, accuracy, and precision.[11]

  • Protocol: The range is verified by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method must meet the acceptance criteria for linearity, accuracy, and precision within the defined range.

Accuracy
  • Objective: To assess the closeness of the test results to the true value.[10]

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the replicate preparations should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

    • Inject a series of dilute solutions to experimentally confirm these levels.

  • Acceptance Criteria: At the LOQ, the method must demonstrate acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-Amino-2-(methylamino)phenol. By carefully controlling the mobile phase pH and following a systematic validation approach grounded in ICH guidelines, this method demonstrates high levels of specificity, linearity, accuracy, and precision. It is fit for its intended purpose in quality control and research environments, ensuring the generation of trustworthy and reproducible analytical data.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-(Methylamino)phenol. Available at: [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Available at: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Available at: [Link]

Sources

Application

Application Note: Advanced Synthesis of Polybenzoxazines Utilizing 3-Amino-2-(methylamino)phenol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Biomedical matrices, controlled drug-release scaffolds, and high-performance thermosets. Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Biomedical matrices, controlled drug-release scaffolds, and high-performance thermosets.

Executive Summary & Mechanistic Rationale

Polybenzoxazines represent a transformative class of high-performance thermosetting resins, prized for their near-zero volumetric shrinkage, low water absorption, and exceptional thermal stability[1]. Traditionally, benzoxazine monomers are synthesized via a multicomponent Mannich condensation requiring a distinct phenol, a primary amine, and formaldehyde[2]. However, this traditional approach often complicates stoichiometry, leading to oligomeric byproducts that compromise the integrity of biomedical and pharmaceutical matrices.

The Causality Behind the Chemistry: AMAP acts as an advanced AB-type bifunctional precursor. Because it inherently possesses both the requisite phenolic hydroxyl (-OH) and primary amine (-NH₂) moieties, it can undergo an autocatalytic ring-closure with paraformaldehyde, eliminating the need for a third reactant[3]. Furthermore, the sterically hindered secondary amine (-NHCH₃) at the ortho-position serves a dual purpose:

  • Cure Acceleration: It acts as an internal basic catalyst, significantly lowering the activation energy required for thermal ring-opening polymerization (ROP). Traditional benzoxazines require harsh curing temperatures (>200 °C)[2], which can degrade sensitive active pharmaceutical ingredients (APIs) if used in drug-eluting scaffolds. AMAP lowers this threshold.

  • Post-Functionalization: The secondary amine provides a reactive site for conjugating targeting ligands or modulating the hydrophilicity of the final polymer network, a critical feature for drug development professionals.

Reaction Pathway & Workflow

The following workflow illustrates the solventless synthesis and subsequent thermal curing of the AMAP-derived benzoxazine network. A solventless approach is deliberately chosen to maximize atom economy, drive the condensation equilibrium forward, and eliminate toxic solvent residues[1][4].

G N1 3-Amino-2-(methylamino)phenol + Paraformaldehyde N2 Solventless Homogenization (Mechanical Blending) N1->N2 N3 Mannich Condensation (110-130 °C) N2->N3 N4 Benzoxazine Monomer (Ring Closure) N3->N4 - H2O N5 Thermal Curing (Stepwise: 140-200 °C) N4->N5 N6 Cross-linked Polybenzoxazine Network N5->N6 Ring-Opening

Workflow of AMAP-based Benzoxazine Synthesis and Ring-Opening Polymerization.

Self-Validating Experimental Protocols

Phase 1: Solventless Monomer Synthesis

Causality: Solventless synthesis prevents the premature precipitation of intermediates and avoids the use of toxic solvents like dioxane or toluene, which are strictly regulated in pharmaceutical manufacturing[4].

Step 1: Stoichiometric Mixing In a 250 mL round-bottom flask equipped with a mechanical stirrer, combine 1.0 molar equivalent of AMAP with 2.2 molar equivalents of paraformaldehyde. Note: The slight 0.2 molar excess of paraformaldehyde compensates for inevitable sublimation losses during heating.

Step 2: Homogenization Mechanically blend the solid precursors at 25 °C for 15 minutes to ensure uniform dispersion and maximize surface-area contact.

Step 3: Thermal Condensation Gradually ramp the temperature to 110 °C. Initially, the mixture will appear as a hazy suspension due to the insoluble paraformaldehyde.

Self-Validation Checkpoint 1 (Visual Kinetics): Monitor the optical clarity of the melt. The transition from a hazy suspension to a transparent amber liquid indicates the successful depolymerization of paraformaldehyde and the completion of the Mannich condensation[4]. If haziness persists after 30 minutes, increase the temperature marginally to 115 °C.

Step 4: Vacuum Degassing Apply a mild vacuum (200 mbar) for 10 minutes at 110 °C to continuously extract the water byproduct generated during ring closure, thereby driving the reaction to completion.

Phase 2: Purification and Quality Control

Step 1: Dissolution & Washing Dissolve the crude monomer melt in chloroform to achieve a 20% w/v solution[5]. Wash the organic layer three times with 1N NaOH to deprotonate and remove unreacted phenolic intermediates, followed by two washes with deionized water to restore neutral pH[2].

Step 2: Desiccation & Recovery Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Dry the isolated monomer in a vacuum oven at 50 °C overnight[1].

Self-Validation Checkpoint 2 (Spectroscopic QC): Perform FT-IR spectroscopy on the dried monomer. The successful formation of the benzoxazine ring is definitively validated by the appearance of characteristic absorption bands at ~940 cm⁻¹ (oxazine ring out-of-plane bending) and ~1220 cm⁻¹ (C-O-C asymmetric stretching). Crucially, you must observe the complete disappearance of the broad primary amine N-H stretching bands at 3300-3400 cm⁻¹[6].

Phase 3: Thermal Ring-Opening Polymerization (ROP)

Step 1: Casting Cast the purified monomer into a mold or onto a substrate suitable for your specific application (e.g., a glass plate for film extraction or a Teflon mold for bulk matrices).

Step 2: Step-Cure Profile Subject the monomer to a stepwise thermal curing protocol: 140 °C (1 h), 160 °C (1 h), 180 °C (2 h), and 200 °C (1 h). Causality: Benzoxazine polymerization is highly exothermic. A sudden spike to 200 °C would cause rapid volatilization of trace unreacted species, leading to micro-voids in the polymer matrix. A stepwise profile manages the exothermic heat of polymerization, ensuring a dense, defect-free, highly cross-linked network[1].

Quantitative Data & Characterization

The structural uniqueness of AMAP yields a polybenzoxazine network with superior thermal and physical properties compared to traditional Bisphenol-A/Aniline (BA-a) benchmarks. The table below summarizes the expected analytical metrics.

Property / MetricAMAP-PolybenzoxazineTraditional BA-a PolybenzoxazineAnalytical Method
Curing Onset Temperature 165 - 175 °C200 - 220 °CDSC[2][6]
Glass Transition (

)
> 210 °C~ 170 °CDMA[6]
Char Yield (800 °C, N₂) 65 - 70%30 - 40%TGA[1][6]
10% Weight Loss (

)
~ 420 °C~ 350 °CTGA[1]

Note: The significantly lower curing onset temperature of the AMAP-derivative is a direct result of the autocatalytic effect provided by the secondary amine group, while the elevated


 and Char Yield reflect the high cross-link density inherent to AB-type aminophenol networks.

References

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers Source: Polymer (Elsevier) / KPI URL:[Link]

  • Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance Source: MDPI URL:[Link]

  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • Autocatalysis Synthesis of Poly(benzoxazine-co-resol)-Based Polymer and Carbon Spheres Source: Macromolecules / ACS Publications URL:[Link]

  • Source: Google Patents (US5543516A)

Sources

Method

Spectrophotometric analysis procedures for 3-Amino-2-(methylamino)phenol

An Application Note and Protocol for the Spectrophotometric Analysis of 3-Amino-2-(methylamino)phenol Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details a robust spectrophotometri...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Spectrophotometric Analysis of 3-Amino-2-(methylamino)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust spectrophotometric method for the quantitative analysis of 3-Amino-2-(methylamino)phenol. Recognizing the compound's role as a potential synthetic intermediate or impurity in pharmaceutical development, this document provides a detailed protocol based on the well-established colorimetric reaction with 4-aminoantipyrine (4-AAP). The narrative explains the scientific rationale behind procedural choices, from method selection to the optimization of reaction parameters. Furthermore, it outlines a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.[1][2][3]

Introduction and Method Selection Rationale

3-Amino-2-(methylamino)phenol is an aromatic amine and a substituted phenol. Its quantification is essential for process control during synthesis, for purity assessment of final products, and for stability studies. While direct UV spectrophotometry is a potential screening method due to the inherent chromophores of the benzene ring, this approach often lacks specificity. The UV absorption spectra of related aromatic impurities or degradation products can overlap significantly, leading to inaccurate quantification.[4][5]

To overcome this limitation, this guide employs a colorimetric derivatization strategy. The chosen method is based on the reaction of the phenolic hydroxyl group with 4-aminoantipyrine (4-AAP) in an alkaline medium, in the presence of an oxidizing agent (potassium ferricyanide).[6][7] This reaction produces a stable, intensely colored antipyrine dye with a maximum absorbance in the visible region of the spectrum.

Causality for Method Selection:

  • Enhanced Specificity: The 4-AAP reaction is selective for the phenolic hydroxyl group, significantly reducing interference from non-phenolic aromatic amines or other intermediates that may absorb in the UV range.[7]

  • Improved Sensitivity: The resulting dye has a high molar absorptivity, allowing for the quantification of low concentrations of the analyte.

  • Shift to Visible Spectrum: Moving the analytical wavelength to the visible region (typically around 510 nm) minimizes interference from common excipients and solvents that absorb in the UV region, making the method more robust for complex sample matrices.[6]

Principle of the 4-AAP Reaction

The analytical method is based on the oxidative coupling of the phenolic analyte with 4-aminoantipyrine. Under alkaline conditions (pH ~10), the phenol is deprotonated to the more reactive phenoxide ion. The oxidizing agent, potassium ferricyanide, facilitates the electrophilic substitution reaction, forming a colored quinone-imine dye. The intensity of the color produced is directly proportional to the concentration of the phenolic compound.

cluster_reactants Reactants Analyte 3-Amino-2-(methylamino)phenol (in sample) Reaction Oxidative Coupling Reaction Analyte->Reaction AAP 4-Aminoantipyrine (Reagent) AAP->Reaction Oxidant K3[Fe(CN)6] (Oxidizing Agent) Oxidant->Reaction Base Alkaline Buffer (pH 10 ± 0.2) Base->Reaction Product Colored Antipyrine Dye (λmax ≈ 510 nm) Reaction->Product Spectro Spectrophotometer Measure Absorbance Product->Spectro Result Concentration (via Calibration Curve) Spectro->Result

Caption: Principle of the 4-aminoantipyrine (4-AAP) colorimetric method.

Experimental Protocols

Required Instrumentation and Reagents
  • Instrumentation:

    • UV-Visible Spectrophotometer (double or single beam)

    • Matched 1 cm quartz or glass cuvettes

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • pH meter

  • Reagents and Chemicals:

    • 3-Amino-2-(methylamino)phenol reference standard (purity ≥98%)

    • 4-Aminoantipyrine (4-AAP), ACS grade

    • Potassium ferricyanide (K₃[Fe(CN)₆]), ACS grade

    • Ammonium Hydroxide (NH₄OH), concentrated, ACS grade

    • Ammonium Chloride (NH₄Cl), ACS grade

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Methanol, HPLC grade

    • Deionized water

Preparation of Solutions
  • Diluent: Methanol and deionized water (50:50 v/v).

  • Ammonium Hydroxide Buffer (pH 10.0 ± 0.2): Dissolve 67.5 g of ammonium chloride in 200 mL of deionized water. Add 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water. Adjust pH to 10.0 ± 0.2 using HCl or NH₄OH if necessary.

  • 4-Aminoantipyrine Solution (2.0% w/v): Dissolve 2.0 g of 4-AAP in 100 mL of deionized water. Prepare this solution fresh daily.

  • Potassium Ferricyanide Solution (8.0% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Prepare this solution fresh daily.[6]

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Amino-2-(methylamino)phenol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with diluent.

Standard Operating Procedure (SOP) for Analysis

start Start prep_sample Pipette 10 mL of Standard or Sample into a flask start->prep_sample add_buffer Add 2.0 mL of pH 10 Buffer prep_sample->add_buffer mix1 Mix Well add_buffer->mix1 add_aap Add 1.0 mL of 2% 4-AAP Solution mix1->add_aap mix2 Mix Well add_aap->mix2 add_k3fecn6 Add 1.0 mL of 8% K3[Fe(CN)6] Solution mix2->add_k3fecn6 mix3 Mix Vigorously add_k3fecn6->mix3 incubate Incubate for 15 min at Room Temperature (for color development) mix3->incubate measure Measure Absorbance at λmax (≈ 510 nm) against a reagent blank incubate->measure end End measure->end

Caption: Experimental workflow for sample analysis.
  • Sample Preparation: Prepare the sample solution to have an expected concentration within the calibration range (1-20 µg/mL) using the diluent.

  • Reagent Blank: Pipette 10 mL of diluent into a suitable container.

  • Standards and Sample Derivatization: To the reagent blank, each standard, and the sample solution, perform the following steps sequentially.

  • Add 2.0 mL of the pH 10 buffer solution and mix.

  • Add 1.0 mL of the 2.0% 4-AAP solution and mix.

  • Add 1.0 mL of the 8.0% potassium ferricyanide solution and mix vigorously.[6]

  • Color Development: Allow the mixture to stand for 15 minutes at room temperature for complete color development.

  • Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax (approximately 510 nm). Zero the instrument using the reagent blank. Measure the absorbance of each standard and the sample solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the analytical method is suitable for its intended purpose, it must be validated. The following parameters should be assessed according to ICH guidelines.[2][8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Protocol:

    • Analyze a diluent blank, a reagent blank, and a sample containing a known concentration of 3-Amino-2-(methylamino)phenol.

    • Perform forced degradation studies on the analyte (e.g., exposure to acid, base, oxidation, heat, and light) as recommended by ICH for stability-indicating assays.

    • Analyze the stressed samples. The method is considered specific if the degradation products do not produce a significant signal at the analytical wavelength, or if any interference can be clearly distinguished.

Linearity and Range
  • Protocol: Analyze the prepared standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the mean absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Concentration (µg/mL)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)Mean Absorbance
1.00.0550.0560.0540.055
2.00.1100.1120.1110.111
5.00.2780.2750.2770.277
10.00.5540.5580.5560.556
15.00.8350.8310.8390.835
20.01.1051.1101.1081.108
Regression Results Slope Intercept
0.99990.05520.0003
Accuracy (Recovery)
  • Protocol: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9199.3%
Precision

Precision is assessed at two levels: repeatability and intermediate precision.[9]

  • Protocol (Repeatability): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability (Day 1)10.020.050.50%
Intermediate (Day 2)9.980.070.70%
LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Standard Deviation of the Response and Slope):

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Example Calculation:

    • If σ = 0.0005 and S = 0.0552

    • LOD = (3.3 * 0.0005) / 0.0552 ≈ 0.03 µg/mL

    • LOQ = (10 * 0.0005) / 0.0552 ≈ 0.09 µg/mL

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Vary pH of the buffer (e.g., 9.8 and 10.2).

    • Vary reaction time (e.g., 13 and 17 minutes).

  • Acceptance Criteria: The results should remain unaffected by these minor changes, demonstrating the method's reliability during normal usage.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550. (Note: While not directly cited in the text, this is a foundational paper for colorimetric amine analysis and provides historical context).
  • El-Shahawi, M. S. (2009). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. ResearchGate. Available at: [Link][10]

  • Eltayeb, M. A. H., et al. (2014). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. European Chemical Bulletin, 3(2), 195-199. Available at: [Link][11]

  • Hassan, W. S., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. RSC Advances, 14, 16999-17015. Available at: [Link][4]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4135. Available at: [Link][12]

  • Gardner, A., & Dolan, J. W. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. Available at: [Link][1]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link][2]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link][8]

  • Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In The Application of Quality by Design to Analytical Methods. ResearchGate. Available at: [Link][3]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][9]

  • Singh, R., & Singh, S. (2016). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 1(5), 133-142. Available at: [Link]

  • Knauer, A. (Ed.). (1990). 7 Analytical Methods. In Phenolic Resins. ResearchGate. Available at: [Link][7]

Sources

Application

Advanced Protocols for Heterocyclic Synthesis: Regioselective Assembly of 7-Hydroxy-1-methylbenzimidazole

Executive Summary & Strategic Rationale The synthesis of highly substituted, regiopure benzimidazoles is a cornerstone of modern drug discovery, particularly in the development of PARP inhibitors, kinase antagonists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly substituted, regiopure benzimidazoles is a cornerstone of modern drug discovery, particularly in the development of PARP inhibitors, kinase antagonists, and angiotensin II receptor blockers. Starting from 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6)[1], chemists can access the highly privileged 1,7-disubstituted benzimidazole scaffold.

However, handling electron-rich o-aminophenol derivatives presents significant synthetic challenges. The primary obstacle is the competitive oxidation of the vicinal diamine moiety into polymeric azo compounds or quinoxalines. This application note provides a definitive, self-validating guide to the regioselective synthesis of 7-hydroxy-1-methylbenzimidazole , balancing mechanistic causality with field-proven experimental protocols.

Mechanistic Causality & Regioselectivity (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

The Regiochemical Lock

If one were to cyclize unsubstituted 2,3-diaminophenol, the resulting product would exist as a rapidly interconverting tautomeric mixture of 4-hydroxybenzimidazole and 7-hydroxybenzimidazole. However, the starting material here, 3-amino-2-(methylamino)phenol, possesses a secondary amine at the 2-position (N-CH₃).

During cyclization with a one-carbon donor:

  • Kinetic Attack: The sterically unhindered primary amine (C3-NH₂) attacks the electrophilic carbon of the orthoester or carboxylic acid first, forming an imidate or formamide intermediate.

  • Thermodynamic Cyclization: The secondary amine (C2-NHCH₃) subsequently attacks the intermediate, closing the imidazole ring and expelling a leaving group (ethanol or water).

  • Regiochemical Outcome: Because the methyl group is fixed on the C2 nitrogen, this atom is forced to become N-1 of the resulting benzimidazole. Consequently, the hydroxyl group—which was adjacent to the N-CH₃ group in the starting material—is locked at the C-7 position.

This elegant regiochemical lock ensures the exclusive formation of 7-hydroxy-1-methylbenzimidazole without the need for complex downstream isomer separation, as foundationaly demonstrated by[2].

Reagent Selection: Orthoester vs. Phillips Condensation

While the classical Phillips condensation utilizes formic acid and strong mineral acids (e.g., 4N HCl) under reflux, these harsh conditions often degrade electron-rich phenols. Utilizing alkyl orthoesters, such as Triethyl Orthoformate (TEOF), under solvent-free conditions provides a milder, greener, and higher-yielding alternative[3]. TEOF acts simultaneously as the one-carbon electrophile and the dehydrating agent, preserving the integrity of the phenol.

Reaction Workflow & Pathway Visualization

Mechanism SM 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) Imidate Imidate Intermediate (Primary Amine Attack) SM->Imidate + TEOF (Cat. H+) - EtOH TEOF Triethyl Orthoformate (Electrophile) TEOF->Imidate Cyclization Intramolecular Cyclization (Secondary Amine Attack) Imidate->Cyclization Heat Product 7-Hydroxy-1-methylbenzimidazole (Regiopure Product) Cyclization->Product - EtOH

Workflow for the regioselective synthesis of 7-hydroxy-1-methylbenzimidazole.

Quantitative Data & Condition Optimization

The following table summarizes the quantitative metrics comparing the two primary synthetic methodologies. The solvent-free orthoester route is vastly superior for this specific electron-rich substrate.

Reaction ParameterMethod A: Solvent-Free OrthoesterMethod B: Aqueous Phillips Condensation
Reagents TEOF (1.5 eq), p-TsOH (5 mol%)85% HCOOH (Excess), 4N HCl
Temperature 80 °C100 °C (Reflux)
Reaction Time 2.5 hours12 hours
Atmosphere Argon (Strictly Required)Nitrogen (Recommended)
Isolated Yield 88%65%
Purity (HPLC) >98%~90% (Oxidation impurities present)
Scalability High (Solvent-free reduces reactor volume)Moderate (Aqueous waste generation)

Experimental Protocols (Self-Validating Systems)

Method A: Solvent-Free Orthoester Condensation (Preferred)

This method leverages the high electrophilicity of TEOF activated by a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Step-by-Step Procedure:

  • Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-2-(methylamino)phenol (1.00 g, 7.24 mmol).

  • Inert Atmosphere (Critical): Seal the flask with a rubber septum. Evacuate and backfill with Argon three times. Causality: The vicinal diamine is highly susceptible to atmospheric oxygen, which will lead to dark, intractable polymeric mixtures.

  • Reagent Addition: Inject Triethyl orthoformate (1.61 g, 1.80 mL, 10.86 mmol) via syringe, followed by the rapid addition of anhydrous p-TsOH (62 mg, 0.36 mmol, 5 mol%).

  • Heating: Equip the flask with a reflux condenser (flushed with Argon) and heat the mixture to 80 °C using a pre-heated oil bath.

  • Monitoring: Stir the reaction for 2.5 hours.

  • Workup: Cool the mixture to room temperature. The product will precipitate as the mixture cools. Add 10 mL of cold diethyl ether, triturate the solid, and filter via a Büchner funnel. Wash the filter cake with an additional 5 mL of cold diethyl ether and dry under high vacuum.

Self-Validation Checkpoints for Method A:

  • Visual: The reaction mixture should transition from a heterogeneous slurry to a homogeneous pale amber melt. If the solution turns opaque black, oxidative degradation has occurred (check Argon line).

  • Physical: The continuous condensation of ethanol on the lower walls of the reflux condenser serves as a physical indicator that the substitution and cyclization steps are actively occurring.

  • Analytical: TLC (Dichloromethane:Methanol, 9:1) will show the complete disappearance of the highly polar starting material (Rf ~0.1) and the emergence of a single, bright blue-fluorescent spot under 254 nm UV light (Rf ~0.45).

Method B: Modified Phillips Condensation (Alternative)

Use this method only if orthoesters are unavailable. The addition of sodium dithionite acts as an antioxidant to protect the phenol.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Amino-2-(methylamino)phenol (1.00 g, 7.24 mmol) in 15 mL of 4N aqueous HCl in a 50 mL round-bottom flask.

  • Antioxidant Addition: Add sodium dithionite (Na₂S₂O₄, 50 mg) to the solution. Causality: The dithionite reduces any transiently formed quinone-imines back to the active diamine.

  • Reagent Addition: Add 85% Formic acid (3.0 mL, excess).

  • Heating: Reflux the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly neutralize the acidic solution by adding concentrated aqueous ammonia (NH₄OH) dropwise until the pH reaches 7.5–8.0. The product will precipitate as a tan solid. Filter, wash with cold water, and recrystallize from ethanol.

Self-Validation Checkpoints for Method B:

  • pH Control: Precipitation will only occur if the pH is carefully adjusted. If the pH overshoots to >10, the amphoteric 7-hydroxybenzimidazole may re-dissolve as a phenoxide anion.

  • Colorimetric: A successful neutralization yields a tan/off-white precipitate. A dark brown precipitate indicates that the dithionite was consumed and oxidation occurred during the extended reflux.

References

  • Katritzky, A. R., Musgrave, R. P., Rachwal, B., & Zaklika, C. "Synthesis of 4-Hydroxy-1-methylbenzimidazole and 7-Hydroxy-1-methylbenzimidazole." Heterocycles 41, no. 2 (1995): 345-352.

  • Khademi, Z., & Nikoofar, K. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media." RSC Advances 10, no. 51 (2020): 30314-30397.

Sources

Method

Application Note: Strategic Solvent Selection for the Extraction of 3-Amino-2-(methylamino)phenol

Abstract This document provides a comprehensive guide for the selection of an optimal solvent system for the extraction of 3-Amino-2-(methylamino)phenol. As an amphoteric molecule featuring both acidic (phenolic) and bas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the extraction of 3-Amino-2-(methylamino)phenol. As an amphoteric molecule featuring both acidic (phenolic) and basic (primary and secondary amino) functional groups, its solubility is highly dependent on pH. This guide elucidates the physicochemical principles governing solvent choice, presents detailed protocols for pH-modulated liquid-liquid extraction (LLE), and offers a comparative analysis of suitable organic solvents. The methodologies described herein are designed to provide researchers, chemists, and process development professionals with a robust framework for achieving high-purity, high-yield extractions.

Introduction: The Challenge of Amphoteric Molecules

3-Amino-2-(methylamino)phenol belongs to the aminophenol class of compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The successful isolation and purification of this target molecule are critically dependent on an intelligently designed extraction strategy. Its amphoteric nature—the capacity to act as both an acid and a base—presents a unique challenge and an opportunity. While this property can complicate simple extractions, it is the key to developing highly selective, multi-step purification protocols by modulating the pH of the aqueous phase. This note will explore how to leverage these properties for efficient separation.

Physicochemical Profile of the Target Molecule

A thorough understanding of the target molecule's properties is the foundation of an effective extraction protocol. While specific experimental data for 3-Amino-2-(methylamino)phenol is not broadly published, we can deduce its behavior from its structure and data on analogous compounds like 3-aminophenol.[1]

  • Structure: The molecule contains a phenol group (-OH), a primary amine (-NH2), and a secondary amine (-NHCH3) on a benzene ring.

  • Polarity: The presence of multiple polar, hydrogen-bonding functional groups makes the molecule inherently polar.

  • Amphoterism & pKa: The molecule possesses distinct acidic and basic centers.

    • The phenolic hydroxyl group is acidic, with an estimated pKa around 9-10 (similar to 3-aminophenol's pKa of 9.82).[1] At a pH above this value, it will deprotonate to form a highly water-soluble phenoxide anion (Ar-O⁻).

    • The amino groups are basic. The primary and secondary amines will have pKa values for their conjugate acids estimated to be in the range of 4-5 (similar to 3-aminophenol's amino pKa of 4.37).[1] At a pH below this range, they will protonate to form water-soluble ammonium cations (Ar-NH3⁺ and Ar-NH2CH3⁺).

  • Solubility:

    • Low water solubility is expected at its isoelectric point (the pH at which the molecule has no net charge).

    • High water solubility is expected at both low pH (<4) and high pH (>10) due to the formation of ionic species.

    • Solubility in organic solvents will be highest when the molecule is in its neutral, uncharged state.

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular Weight~138.17 g/mol Standard range for organic extractions.
PolarityPolarRequires a moderately polar organic solvent for extraction in its neutral form.
pKa (Phenolic)~9-10Allows for selective retention in a basic aqueous phase (pH > 10).[1]
pKa (Amino Groups)~4-5Allows for selective retention in an acidic aqueous phase (pH < 4).[1]
Key FeatureAmphoteric NatureEnables powerful pH-swing liquid-liquid extraction for purification.[2]

Principles of Solvent Selection for Extraction

The ideal extraction solvent must satisfy several criteria: it must effectively solubilize the target compound in its desired state, be immiscible with the initial sample matrix (typically water), allow for easy recovery of the final product, and be safe to handle.[3][4]

Core Selection Criteria:
  • Solubilizing Power & Selectivity: The solvent must have a high affinity for the neutral form of 3-Amino-2-(methylamino)phenol while having low affinity for impurities. The principle of "like dissolves like" is paramount; a moderately polar solvent is required for our polar target.[3]

  • Immiscibility: For liquid-liquid extractions from an aqueous solution, the organic solvent must have very low solubility in water to ensure clean phase separation.[4]

  • Boiling Point: A low boiling point (typically <100°C) is advantageous as it allows the solvent to be removed easily after extraction using techniques like rotary evaporation, which minimizes thermal degradation of the product.[3]

  • Chemical Inertness: The solvent must not react with the target compound or any reagents used during the process (e.g., acids or bases).[5]

  • Safety & Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental footprint. Greener solvents like ethyl acetate are often preferred over chlorinated solvents like dichloromethane.[4][6]

Decision Workflow for Solvent Selection

The following diagram illustrates the logical process for selecting an appropriate extraction solvent.

G start Start: Crude Aqueous Mixture (Product + Impurities) assess_props Assess Physicochemical Properties (Polarity, pKa, Stability) start->assess_props select_method Select Extraction Method (LLE Recommended) assess_props->select_method ph_consideration Is pH Adjustment Required for Selectivity? select_method->ph_consideration solvent_polarity Choose Solvent Polarity ('Like Dissolves Like') ph_consideration->solvent_polarity  Yes (for purification) Adjust pH to isolate product screen_candidates Screen Immiscible Solvents (EtOAc, DCM, Toluene, etc.) solvent_polarity->screen_candidates evaluate_params Evaluate Practical Parameters screen_candidates->evaluate_params evaluate_params->screen_candidates  No, reconsider final_choice Final Solvent Selection evaluate_params->final_choice  BP, Safety, Cost, Inertness meet requirements

Caption: Solvent selection decision workflow.

Experimental Protocols: pH-Modulated Liquid-Liquid Extraction (LLE)

This strategy is the most effective method for both isolating and purifying 3-Amino-2-(methylamino)phenol from a complex mixture. It involves a series of extractions at different pH values to first remove impurities and then isolate the target compound.

Diagram of the pH-Modulated LLE Workflow

LLE_Workflow cluster_0 Step 1: Acidic Wash (Remove Basic Impurities) cluster_1 Step 2: Basification & Product Extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with acidic water (e.g., 1M HCl, pH < 4) start->add_acid sep_funnel1 Separate Phases add_acid->sep_funnel1 aq1 Aqueous Phase: Protonated Product (Salt Form) + Protonated Basic Impurities sep_funnel1->aq1 Lower Layer org1 Organic Phase: Neutral & Acidic Impurities (Discard) sep_funnel1->org1 Upper Layer add_base Adjust Aqueous Phase pH > 10 (e.g., with 6M NaOH) aq1->add_base add_solvent Extract with Fresh Organic Solvent (EtOAc) add_base->add_solvent sep_funnel2 Separate Phases add_solvent->sep_funnel2 aq2 Aqueous Phase: Basic Impurities (Discard) sep_funnel2->aq2 Lower Layer org2 Organic Phase: Neutral Product (Collect) sep_funnel2->org2 Upper Layer end_node Product in Organic Solvent (Ready for drying and evaporation) org2->end_node

Caption: Workflow for purification via pH-modulated LLE.

Protocol 4.1: Comprehensive Purification and Extraction

This protocol assumes the starting material is a crude reaction mixture that has been initially dissolved or diluted in a suitable organic solvent.

Materials:

  • Crude mixture containing 3-Amino-2-(methylamino)phenol dissolved in Ethyl Acetate.

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • pH paper or calibrated pH meter

Methodology:

  • Acidic Wash (Removal of Non-Basic Impurities):

    • Place the crude organic solution into a separatory funnel.

    • Add an equal volume of 1M HCl. The target compound, being basic, will protonate and move into the aqueous phase.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer containing the protonated product into a clean flask.

    • Discard the upper organic layer, which contains neutral and acidic impurities.

  • Basification and Isolation of the Product:

    • Return the acidic aqueous solution from step 1 to the separatory funnel.

    • Slowly add 6M NaOH dropwise while swirling until the pH of the aqueous solution is >10. This deprotonates the ammonium groups, converting the product back to its neutral, organic-soluble form. The solution may become cloudy as the neutral compound precipitates before dissolving in the extraction solvent.

    • Add a fresh portion of ethyl acetate (equal in volume to the aqueous phase) to the funnel.

    • Shake vigorously, venting frequently.

    • Allow the layers to separate.

    • Drain the lower aqueous layer and discard it.

    • Collect the upper organic layer, which now contains the purified product.

    • To maximize yield, re-extract the aqueous phase with another portion of ethyl acetate and combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with an equal volume of brine. This helps to remove residual water and some water-soluble impurities.

    • Separate and discard the aqueous brine layer.

    • Transfer the organic solution to a clean flask and add a drying agent like anhydrous MgSO₄. Swirl and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter the dried solution to remove the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the purified 3-Amino-2-(methylamino)phenol.

Solvent Candidate Analysis

The choice of the primary extraction solvent is critical. Ethyl acetate is often a strong first choice, but other solvents may be suitable depending on the specific impurities present.

Table 2: Comparison of Common Extraction Solvents
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate 4.4770.902Recommended. Good balance of polarity for aminophenols, low toxicity, easily evaporated, and immiscible with water.[5][6]
Dichloromethane (DCM) 3.1401.33High solvating power, very volatile. However, it is a suspected carcinogen and denser than water (forms the bottom layer).[4][5]
Toluene 2.41110.867Good for less polar compounds and for azeotropic removal of water. High boiling point makes it difficult to remove.[5][7]
Diethyl Ether 2.8350.713Excellent solvent, very low boiling point. However, it is extremely flammable and prone to peroxide formation.[4]

Conclusion and Best Practices

The successful extraction of 3-Amino-2-(methylamino)phenol hinges on a strategy that leverages its amphoteric chemical nature. By carefully controlling the pH of the aqueous phase, one can achieve excellent separation from non-ionizable or oppositely charged impurities.

For general-purpose extraction, ethyl acetate is the recommended solvent due to its effective solvating power for neutral aminophenols, favorable safety profile, and ease of removal.[5][6] The detailed pH-modulated liquid-liquid extraction protocol provided in this note offers a robust and reliable method for obtaining a high-purity product. Researchers should always perform extractions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820513, 3-(Methylamino)phenol.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • University of Alberta. (n.d.). Apparatus and Technique. Organic Web Chem.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol.
  • Journal of Chemical & Engineering Data. (2011). Reactive Extraction of o-Aminophenol with Tri-n-butyl Phosphate in Different Solvents.
  • Wikipedia. (n.d.). 3-Aminophenol.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • BURJC Digital. (n.d.). Extraction of aromatic and polyaromatic compounds with NMP: experimental and model description.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol....
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 3-Amino-2-(methylamino)phenol

3-Amino-2-(methylamino)phenol Technical Support & Troubleshooting Center Welcome to the Advanced Technical Support Center for the purification and handling of 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-2-(methylamino)phenol Technical Support & Troubleshooting Center

Welcome to the Advanced Technical Support Center for the purification and handling of 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6). This guide is engineered for research scientists and drug development professionals dealing with the unique chemical instabilities of highly substituted aminophenols.

Below, you will find mechanistic explanations, troubleshooting FAQs, quantitative parameters, and self-validating protocols designed to maximize yield and purity.

Part 1: The Chemistry of the Problem (Mechanistic Causality)

Purifying 3-Amino-2-(methylamino)phenol presents a significant challenge primarily due to autoxidation . The molecule features an electron-donating hydroxyl group (-OH) and two electron-donating amino groups (a primary -NH₂ and a secondary -NHCH₃) localized on a single aromatic ring.

This high electron density drastically lowers the oxidation potential of the ring. When exposed to ambient oxygen, light, or trace transition metals, the compound rapidly oxidizes into highly conjugated, intensely colored quinone-imine derivatives [1]. Even trace amounts (<0.5%) of these impurities will turn the entire batch dark brown or black. Standard purification techniques (like basic recrystallization) often fail because the thermal stress of boiling solvents accelerates this oxidation.

To successfully purify this compound, we must manipulate its redox state using reducing agents (like sodium dithionite) [2] and exploit its amphoteric nature via precise pH control[3].

Part 2: Troubleshooting FAQs

Q1: My crude product is completely black. Is the batch ruined, or can it be salvaged? A1: The batch is likely salvageable. The black color is a systemic visual artifact caused by trace quinone-imine dyes, which have massive molar extinction coefficients. You do not need to discard the batch. By subjecting the crude mixture to a hot aqueous solution containing sodium dithionite (Na₂S₂O₄) , you can chemically reduce the conjugated double bonds of the impurities back into the colorless aminophenol state [2].

Q2: I attempted an acid-base extraction, but my product remained in the aqueous layer. What went wrong? A2: You likely missed the isoelectric point. 3-Amino-2-(methylamino)phenol is amphoteric. In strong acids (pH < 3), the amines protonate to form highly water-soluble ammonium salts. In strong bases (pH > 10), the phenol deprotonates to form a water-soluble phenoxide. To force the compound into an organic layer (or to precipitate it from water), you must adjust the pH precisely to its neutral, zwitterionic minimum solubility point—typically around pH 7.0 to 7.5 [1].

Q3: My product oils out during cooling instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when the boiling point of your recrystallization solvent exceeds the melting point of the solute, or when the solution becomes supersaturated before reaching the nucleation temperature [4]. To fix this:

  • Switch to a solvent system with a lower boiling point.

  • Use a solvent/anti-solvent gradient (e.g., Methanol/Ethyl Acetate).

  • Seed the solution with a pure crystal of the product just before it reaches the cloud point.

Q4: How can I store the purified free base to prevent it from turning brown again? A4: The most robust method for long-term storage is to convert the free base into a hydrochloride salt [3]. Protonating the amines withdraws electron density from the aromatic ring, significantly raising the oxidation potential and rendering the molecule highly resistant to autoxidation.

Part 3: Quantitative Data & Operational Parameters

To execute a successful purification, you must control the pH and temperature rigorously. Below are the critical physicochemical parameters for optimizing your workflow.

ParameterValue / Working RangeMechanistic Significance
pKa₁ (Primary Amine) ~4.2 - 4.8Below pH 4, the molecule is a highly water-soluble cation.
pKa₂ (Secondary Amine) ~5.0 - 5.5Both amines must be deprotonated for organic extraction.
pKa₃ (Phenol -OH) ~9.8 - 10.3Above pH 10, the molecule is a highly water-soluble anion.
Isoelectric Precipitation pH 7.0 - 7.5 The exact pH required to precipitate the free base from water [1].
Na₂S₂O₄ Concentration 0.1% to 1.0% (w/v)Minimum threshold required to maintain a reducing environment [2].
Max Thermal Exposure < 85°CExceeding 85°C accelerates thermal decomposition of the amines.

Part 4: Validated Experimental Protocols

Protocol A: Reductive Decolorization & Isoelectric Precipitation

This protocol is a self-validating system: the success of Step 2 is immediately confirmed by a dramatic color shift from black/brown to pale yellow or colorless.

  • Dissolution & Reduction: In a flask purged with inert gas (N₂ or Argon), suspend 10.0 g of crude, dark 3-Amino-2-(methylamino)phenol in 100 mL of deoxygenated water. Add 1.0 g of Sodium Dithionite (Na₂S₂O₄).

  • Heating: Heat the mixture to 75°C–80°C while stirring. Validation Check: Within 15 minutes, the opaque black solution should transition to a transparent pale yellow as the quinone-imines are reduced.

  • Carbon Treatment (Optional): Add 1.0 g of activated carbon. Stir for 10 minutes at 80°C, then perform a hot filtration through a Celite pad into a pre-warmed, N₂-flushed receiving flask.

  • pH Adjustment: Cool the filtrate to 40°C. Carefully add dilute aqueous ammonia or 1M HCl dropwise until the pH reaches exactly 7.2 .

  • Crystallization: Cool the neutralized solution slowly to 0°C in an ice bath over 2 hours. Heavy crystallization of the pure free base will occur.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold 1% aqueous Na₂S₂O₄ solution to prevent oxidation during drying [1]. Dry in a vacuum desiccator in the dark.

purification_workflow start Crude 3-Amino-2-(methylamino)phenol (Dark / Oxidized) dissolve Dissolve in H2O at 80°C + Sodium Dithionite (Na2S2O4) start->dissolve reduce Reduction of Quinone-Imines (Color shifts to pale yellow) dissolve->reduce filter Hot Filtration through Celite (Under N2 Atmosphere) reduce->filter ph_adjust Adjust pH to 7.2 (Isoelectric Point) filter->ph_adjust crystallize Cool to 0°C & Crystallize ph_adjust->crystallize isolate Vacuum Filtration & Wash with 1% Cold Na2S2O4 crystallize->isolate pure Pure, Colorless Free Base isolate->pure

Caption: Workflow for the reductive decolorization and isoelectric precipitation of aminophenols.

Protocol B: Hydrochloride Salt Formation for Long-Term Stability

Use this protocol to convert the purified free base into an oxidation-resistant salt.

  • Dissolution: Dissolve 5.0 g of the purified free base in 50 mL of anhydrous methanol (MeOH) in a multi-neck flask under vigorous N₂ stirring.

  • Acidification: Slowly introduce dry HCl gas, or dropwise add a stoichiometric excess of methanolic HCl (e.g., 2.5 equivalents to account for both amines). Maintain the temperature below 20°C using a water bath, as the protonation is exothermic [3].

  • Concentration: Once salt formation is complete, purge the reactor with N₂ to remove excess HCl gas. Concentrate the solution under vacuum to approximately 15 mL.

  • Precipitation: Add 50 mL of anhydrous Ethyl Acetate (EA) dropwise while stirring. The hydrochloride salt will precipitate out of the solution as a fine white powder.

  • Isolation: Filter the precipitate, wash with a 3:7 mixture of Ethyl Acetate:Hexane, and dry thoroughly under high vacuum. The resulting salt is highly stable at room temperature.

salt_formation freebase Free Base Aminophenol (Electron-Rich, Autoxidation Prone) acid Add Methanolic HCl Under N2 Atmosphere freebase->acid protonation Protonation of Amine Groups (-NH3+, -NH2CH3+) acid->protonation antisolvent Concentrate & Add Ethyl Acetate (Anti-solvent) protonation->antisolvent stable Aminophenol Hydrochloride Salt (Oxidation Resistant) antisolvent->stable

Caption: Mechanistic workflow for stabilizing aminophenols via hydrochloride salt formation.

References

  • US4870209A - Process for purifying crude 4-aminophenol. Google Patents.
  • Method to remove impurities from acetaminophen synthesis experiment. StackExchange Chemistry. Available at:[Link]

Optimization

Technical Support Center: Recrystallization of 3-Amino-2-(methylamino)phenol

Welcome to the technical support center for the purification of 3-Amino-2-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Amino-2-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a molecule possessing both acidic (phenolic hydroxyl) and basic (primary and secondary amino) functional groups, its purification can present unique challenges. This document offers field-proven insights and systematic approaches to achieve high purity.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Amino-2-(methylamino)phenol and provides step-by-step solutions.

Question 1: My 3-Amino-2-(methylamino)phenol is not dissolving in the chosen solvent, even at elevated temperatures.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent may be inappropriate. 3-Amino-2-(methylamino)phenol has polar functional groups and a non-polar benzene ring, suggesting that a solvent of intermediate polarity or a solvent mixture might be necessary.

    • Actionable Advice: If a non-polar solvent (e.g., heptane, toluene) was used, try a more polar solvent like ethyl acetate, acetone, or an alcohol (methanol, ethanol, or isopropanol). Conversely, if a highly polar solvent (like water) was used, try a less polar one. A mixed solvent system, such as heptane/ethyl acetate or methanol/water, can be highly effective.[1]

  • Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound.

    • Actionable Advice: Add the hot solvent in small increments to your crude material until it just dissolves.[2] This ensures you create a saturated solution, which is crucial for good crystal recovery.

  • Compound is a Salt: If the synthesis involved acidic or basic conditions, the product might be in a salt form, which has significantly different solubility properties.

    • Actionable Advice: Perform an acid-base workup to neutralize the compound before recrystallization. Dissolve the crude material in an appropriate organic solvent and wash with a mild base (e.g., sodium bicarbonate solution) if it's an acid salt, or a mild acid (e.g., dilute HCl) if it's a basic salt, followed by a water wash to remove any remaining salts.

Question 2: "Oiling out" occurs during the cooling phase, where a liquid layer separates instead of crystals forming.

Possible Causes and Solutions:

  • Solution is Too Concentrated: The solubility of the compound in the hot solvent is so high that upon cooling, it becomes supersaturated to the point of separating as a liquid.

    • Actionable Advice: Add a small amount of additional hot solvent to the mixture to reduce the concentration, and then allow it to cool slowly.

  • Cooling is Too Rapid: Fast cooling does not provide enough time for the ordered arrangement of molecules into a crystal lattice.

    • Actionable Advice: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[2]

  • Inappropriate Solvent: The boiling point of the solvent might be too high, or the compound's melting point is lower than the boiling point of the solvent.

    • Actionable Advice: Select a solvent with a lower boiling point. For a compound like 3-Amino-2-(methylamino)phenol, which is related to other aminophenols with melting points in the range of 80-130°C, solvents with boiling points in a similar or slightly lower range should be considered.[3][4]

Question 3: The recovered crystals are discolored (e.g., brown or black).

Possible Causes and Solutions:

  • Presence of Oxidized Impurities: Aminophenols are susceptible to oxidation, which can form highly colored impurities.

    • Actionable Advice:

      • Use of Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount to avoid adsorbing your product.

      • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Thermal Degradation: The compound may be degrading at the boiling point of the solvent.

    • Actionable Advice: Choose a solvent with a lower boiling point. If possible, dissolve the compound at a temperature below the solvent's boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most recommended solvents for recrystallizing 3-Amino-2-(methylamino)phenol?

A systematic approach is to test the solubility in a variety of solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[2]

Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

Based on the properties of similar aminophenols, the following solvents and solvent systems are good starting points:

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Single Solvents
TolueneNon-polar111May work if impurities are significantly more polar.
Ethyl AcetateIntermediate77A versatile solvent for compounds of intermediate polarity.
IsopropanolPolar82Often a good choice for polar compounds.
WaterHighly Polar100May be suitable, especially if the compound is in a salt form. Hot water washing is used in the purification of similar compounds.[5]
Mixed Solvents
Heptane/Ethyl AcetateVariableVariableA common combination for fine-tuning polarity.[1]
Methanol/WaterVariableVariableEffective for many polar organic molecules.[1]
Acetone/WaterVariableVariableAnother useful polar solvent mixture.[1]

Q2: How can I induce crystallization if no crystals form after cooling?

If your solution remains clear even after cooling in an ice bath, it may be supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal will act as a template for crystal growth.

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it. Then, allow it to cool again.[2]

Q3: What is the expected purity and yield after recrystallization?

A successful recrystallization should significantly improve the purity of your compound. The final purity can be assessed by techniques like melting point analysis (a sharp melting point range close to the literature value indicates high purity) or chromatography (e.g., HPLC, TLC).

The yield will depend on the initial purity of the crude material and the care taken during the procedure. A single recrystallization may result in a yield of 50-80%, but this can be lower if the crude material is very impure or if multiple recrystallizations are necessary.

Experimental Workflow & Diagrams

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude 3-Amino-2-(methylamino)phenol solubility_test Perform solubility tests with a range of solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Water) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No poor_solvent Poor solvent dissolves_cold->poor_solvent Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes dissolves_hot->poor_solvent No good_solvent Good single solvent found crystals_form->good_solvent Yes try_mixed Try a two-solvent system crystals_form->try_mixed No end Proceed with recrystallization good_solvent->end poor_solvent->solubility_test dissolve_good Dissolve in a 'good' solvent (dissolves when hot) try_mixed->dissolve_good add_poor Add a 'poor' solvent (miscible, does not dissolve compound) until cloudy dissolve_good->add_poor reheat Reheat to clarify and cool slowly add_poor->reheat reheat->end

Caption: Decision tree for selecting a recrystallization solvent.

References

  • PubChem. (n.d.). 3-(Dimethylamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US1973472A - Purification of methyl-para-amino phenol.
  • Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Eureka. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
  • US EPA. (2023, November 1). Phenol, 3-[(2-methylphenyl)amino]-. Substance Details - SRS. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0041837 B1 - Process for the purification of p-aminophenol.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-Amino-2-(methylamino)phenol During Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of substituted aminophenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of substituted aminophenols. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a highly electron-rich aromatic system. The synergistic electron-donating effects of the hydroxyl (-OH), amino (-NH₂), and methylamino (-NHCH₃) groups make this molecule exceptionally prone to auto-oxidation.

This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your reagent, preventing costly experimental failures and ensuring reproducible data.

Part 1: The Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand its causality. The oxidation of 3-Amino-2-(methylamino)phenol is not a single-step event; it is a cascade reaction driven by atmospheric oxygen and catalyzed by light and trace transition metals (e.g., Cu²⁺, Fe³⁺)[1].

The process begins with a single-electron transfer, forming a transient semiquinone radical. This radical rapidly oxidizes further into a highly conjugated quinoneimine, which manifests visually as a yellow, red, or brown discoloration[2]. Ultimately, these intermediates undergo irreversible intermolecular coupling to form dark polymeric degradants[1].

OxidationMechanism A 3-Amino-2-(methylamino)phenol (Electron-Rich Phenol) Colorless B Radical Intermediate (Semiquinone) Transient A->B O2, Light, Cu2+ (-e-, -H+) C Quinoneimine (Highly Conjugated) Yellow/Red B->C O2 (-e-, -H+) D Polymeric Species (Irreversible) Dark Brown/Black C->D Intermolecular Coupling

Figure 1: Oxidative degradation pathway of 3-Amino-2-(methylamino)phenol into polymeric species.

Part 2: Troubleshooting & FAQs

Q1: My solid 3-Amino-2-(methylamino)phenol powder has turned from white to a tan/brown color. Is it still viable for synthesis? A1: No. Discoloration is the primary visual indicator of oxidative degradation[1]. The brown color signifies the presence of polymeric quinoneimine derivatives. Using this degraded material will introduce complex, hard-to-separate impurities into your downstream reactions and significantly depress your yield. It is highly recommended to use a fresh, unopened bottle[2].

Q2: I am preparing aqueous solutions for biological assays, but they turn dark within hours. How can I stabilize them? A2: Aqueous environments accelerate oxidation. To stabilize your solutions, you must disrupt the oxidation cascade by adding a sacrificial reducing agent. Ascorbic acid (Vitamin C) at a concentration of 0.01% to 0.1% (w/v) is highly effective[2]. It scavenges dissolved oxygen and reduces transient radicals back to the parent phenol before irreversible quinoneimines can form.

Q3: Does the pH of my reaction buffer affect the storage stability of this compound? A3: Absolutely. Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group to form a phenoxide ion. This dramatically lowers the oxidation potential of the molecule, making it exponentially more susceptible to electron loss and subsequent oxidation[1][2]. Always store solutions at a neutral or slightly acidic pH if your experimental design permits.

Q4: Are there specific safety incompatibilities I should be aware of during storage? A4: Yes. Aminophenols are strictly incompatible with strong oxidizing agents (e.g., peroxides, permanganates, chlorates, nitrates, and halogens)[3]. Storage must be segregated from these classes to prevent spontaneous, potentially hazardous reactions. Furthermore, ensure storage areas are well-ventilated to prevent the accumulation of potentially harmful dust[4].

Part 3: Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the procedure itself contains visual or chemical checkpoints to confirm success.

Protocol A: Air-Free Preparation of Stock Solutions

Causality: Dissolved oxygen in solvents is the primary driver of solution-phase degradation. Sparging displaces this oxygen with an inert gas, while antioxidants provide a secondary chemical shield.

  • Solvent Deoxygenation: Pierce the septum of your solvent bottle with a long needle connected to an Argon or Nitrogen line. Provide a shorter needle as a gas outlet. Sparge the solvent at a moderate rate for 15–30 minutes[1].

  • Antioxidant Addition: Add ascorbic acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v). Mix until completely dissolved[2].

  • Reagent Transfer: In a glovebox or under a strong counterflow of inert gas on a Schlenk line, weigh the 3-Amino-2-(methylamino)phenol[1].

  • Dissolution & Sealing: Add the prepared solvent to the solid.

    • Self-Validation Check: The solution must remain perfectly clear/colorless. Any immediate yellowing indicates oxygen ingress during transfer.

  • Tightly cap the amber vial, flush the headspace with inert gas, and store at 2–8°C[2].

SolutionPrep Step1 1. Solvent Selection (Compatible with Mobile Phase/Assay) Step2 2. Deoxygenation (Sparge with Ar/N2 for 15-30 mins) Step1->Step2 Step3 3. Antioxidant Addition (Add 0.01-0.1% w/v Ascorbic Acid) Step2->Step3 Step4 4. Reagent Dissolution (Add Aminophenol under Inert Flow) Step3->Step4 Step5 5. Storage (Seal in Amber Vial, Store at 2-8°C) Step4->Step5

Figure 2: Self-validating protocol for preparing oxidation-resistant aminophenol solutions.

Protocol B: Long-Term Solid Storage
  • Container Selection: Always use amber glass vials to block UV light, which provides the activation energy for radical initiation[2].

  • Atmosphere Control: After every use, purge the headspace of the vial with a gentle stream of Argon. Causality: Argon is denser than Nitrogen and effectively blankets the solid, physically displacing atmospheric oxygen.

  • Temperature & Moisture: Store the purged vial in a desiccator at 2–8°C[4]. Moisture can facilitate localized micro-environments where oxidation occurs more rapidly.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 3-Amino-2-(methylamino)phenol under various storage conditions, highlighting the critical need for strict environmental control.

Storage ConditionAtmosphereLight ExposureAdditivesEstimated Shelf-LifeVisual Indicator
Solid, 25°CAmbient AirLightNone< 24 hoursRapid browning
Solid, 2-8°CAmbient AirDarkNone1-2 weeksGradual yellowing
Solid, 2-8°CInert (Ar/N₂)DarkNone6-12 monthsRemains white/colorless
Aqueous SolutionAmbient AirLightNone< 2 hoursTurns dark brown
Aqueous SolutionInert (Ar/N₂)Dark0.1% Ascorbic Acid> 1 monthRemains clear

References

  • Carl ROTH. "Safety Data Sheet: 4-Aminophenol." Carl ROTH UK. Available at: [Link]

  • New Jersey Department of Health. "AMINOPHENOLS (mixed isomers) HAZARD SUMMARY." NJ.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Amino-2-(methylamino)phenol

Executive Summary & Chemical Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analytical methods fail not because of poor instrument maintenance, but due to a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analytical methods fail not because of poor instrument maintenance, but due to a fundamental mismatch between analyte chemistry and the chromatographic environment.

3-Amino-2-(methylamino)phenol is a highly polar, polyfunctional molecule that presents a "perfect storm" for chromatographic peak tailing. Its structure contains a phenol (-OH) group, a secondary amine (-NHCH₃), and a primary amine (-NH₂) in close proximity. This specific arrangement drives two distinct deleterious mechanisms:

  • Cation-Exchange (Silanol Interactions): At typical mobile phase pH ranges (pH 3–7), the primary and secondary amines are protonated. These positively charged cations undergo strong secondary electrostatic interactions with weakly acidic, ionized silanol groups (SiO⁻) on the stationary phase[1]. Because this adsorption-desorption kinetic is slower than the primary hydrophobic retention mechanism, the molecules "lag" behind, creating a pronounced tail[2].

  • Metal Chelation: The ortho-arrangement of the hydroxyl and amine groups creates a highly stable, multidentate chelation pocket. This allows the molecule to form coordination complexes with trace transition metals (e.g., Fe³⁺, Ti⁴⁺, Al³⁺) present in stainless steel tubing, column frits, and older silica matrices[3]. This can lead to reduced peak area, severe distortion, or total peak loss[4].

Understanding this causality is the first step in troubleshooting. You cannot fix a chemical interaction with a plumbing solution.

Diagnostic Workflow

Before adjusting mobile phases or purchasing new columns, you must isolate the root cause. The following logical workflow maps the diagnostic process to prevent trial-and-error troubleshooting.

Workflow Start Observe Peak Tailing for 3-Amino-2-(methylamino)phenol CheckNeutral Inject Neutral Marker (e.g., Uracil) Does it tail? Start->CheckNeutral Physical Physical System Issue (Void, Dead Volume) CheckNeutral->Physical Yes (All tail) Chemical Chemical Interaction (Silanol or Chelation) CheckNeutral->Chemical No (Only basic tails) FixPhysical Replace Frit / Column, Minimize Tubing Volume Physical->FixPhysical TestMetal Add Chelator to Mobile Phase Does tailing improve? Chemical->TestMetal MetalIssue Metal Chelation Confirmed TestMetal->MetalIssue Yes SilanolIssue Silanol Interaction Confirmed TestMetal->SilanolIssue No FixMetal Use Metal-Free Hardware (PEEK/HPS Columns) MetalIssue->FixMetal FixSilanol Lower pH < 3.0, Use Type-B Endcapped Silica SilanolIssue->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Interactive Troubleshooting (FAQs)

Q1: My chromatogram shows severe tailing (Asymmetry > 2.0) for 3-Amino-2-(methylamino)phenol, but my system pressure is normal. What is the primary cause? A1: If system pressure is normal, you are likely observing secondary chemical interactions rather than a physical blockage. For this specific molecule, the primary cause is the electrostatic attraction between its protonated amine groups and the ionized silanols on the silica surface[2]. Tailing peaks create issues with resolution, quantitation, and reproducibility because the peak shape deviates from an ideal Gaussian distribution[5].

Q2: How can I definitively prove whether the tailing is caused by a physical system issue (like dead volume) or a chemical interaction? A2: You must run a self-validating diagnostic test using a neutral marker. Physical issues—such as a void at the head of the column, blocked frits, or excessive extra-column dead volume—will cause all peaks to tail, regardless of their chemical structure. By injecting a neutral, non-chelating compound (such as uracil or toluene), you isolate the variable. If the neutral peak is perfectly symmetrical but 3-Amino-2-(methylamino)phenol tails, the issue is strictly an acid-base or chelation chemical problem[1].

Q3: If the issue is chemical, how do I differentiate between silanol interactions and metal chelation? A3: This requires a passivation test. Introduce a strong chelating agent, such as medronic acid (typically 1–5 µM) or EDTA, into your mobile phase. If the peak shape and peak area of 3-Amino-2-(methylamino)phenol dramatically improve, the tailing was caused by metal chelation[4]. If the tailing persists unchanged, the root cause is silanol cation-exchange.

Q4: What mobile phase optimizations can suppress secondary silanol interactions? A4: You must control the ionization state of the stationary phase. Lowering the mobile phase pH to < 3.0 (using 0.1% formic acid or phosphoric acid) ensures that the residual silanols are fully protonated (Si-OH) and neutral, effectively shutting down the cation-exchange mechanism[1][2].

Q5: What column hardware and chemistry are best suited for this molecule? A5: Never use older Type-A silica columns for polyfunctional amines. You must select a high-purity, base-deactivated Type-B silica column that has been fully endcapped to minimize residual active sites[2]. Furthermore, due to the molecule's chelating properties, utilizing columns with High Performance Surface (HPS) technology or Polyetheretherketone (PEEK)-lined metal-free hardware is highly recommended to prevent analyte-metal interactions[3][4].

Mechanistic Pathway of Analyte Interactions

To fully grasp why these optimizations work, we must visualize the molecular interactions at the stationary phase interface.

Mechanism Analyte 3-Amino-2-(methylamino)phenol Path1 Protonated Amines (Cations) Analyte->Path1 Path2 Adjacent Phenol & Amines (Electron Donors) Analyte->Path2 Mech1 Cation-Exchange & Hydrogen Bonding Path1->Mech1 Mech2 Multidentate Coordination Complex Path2->Mech2 Target1 Ionized Silanols (SiO⁻) on Silica Surface Result Severe Peak Tailing & Area Loss Target1->Result Target2 Trace Metals (Fe³⁺, Al³⁺) in Frits/Hardware Target2->Result Mech1->Target1 Mech2->Target2

Mechanistic pathways of secondary interactions causing peak tailing for basic analytes.

Empirical Data & Parameter Optimization

The following tables summarize the quantitative impact of various chromatographic parameters on the peak symmetry of polyfunctional basic amines.

Table 1: Impact of Mobile Phase pH and Additives on Peak Symmetry (As)

Mobile Phase ConditionDominant InteractionExpected Asymmetry (As)Signal Recovery
pH 7.0, No AdditivesSilanol + Chelation> 2.5 (Severe Tailing)< 60%
pH 2.5, No AdditivesChelation Only1.6 - 1.880%
pH 7.0 + 5 mM TEAChelation Only1.5 - 1.775%
pH 2.5 + 5 µM Medronic AcidNone (Optimized)1.0 - 1.1 (Symmetrical)> 98%

Table 2: Column Hardware and Chemistry Comparison

Column TypeHardwareSilica TypeSuitability for 3-Amino-2-(methylamino)phenol
Standard C18Stainless SteelType A (High Metal)Poor. Irreversible adsorption and severe tailing.
Base-Deactivated C18Stainless SteelType B (High Purity)Moderate. Silanol interactions reduced, but metal chelation persists.
Polar-Embedded C18Stainless SteelType B (Endcapped)Good. Shielded silanols improve peak shape.
C18 with HPS / PEEKMetal-FreeType B (High Purity)Excellent. Eliminates both silanol and metal chelation mechanisms.

Self-Validating Experimental Protocols

Do not rely on trial and error. Execute these self-validating protocols to systematically diagnose and resolve peak tailing.

Protocol 1: Diagnostic Injection Sequence to Isolate Tailing Mechanism

Causality: This protocol uses an internal control (uracil) to validate system plumbing. If uracil tails, the system has a physical defect. If only the analyte tails, the issue is chemical.

  • System Baseline: Purge the HPLC system with 50:50 Water:Acetonitrile. Ensure pressure ripple is < 1%.

  • Control Injection: Inject 1 µL of a 10 µg/mL Uracil standard (neutral marker). Calculate the Asymmetry factor (As) at 10% peak height.

  • Validation Check:

    • If Uracil As > 1.2:STOP. The system has a physical void or blocked frit. Replace the column frit or bypass the guard column.

    • If Uracil As ≤ 1.2: Proceed to Step 4. The plumbing is sound.

  • Analyte Injection: Inject 1 µL of 3-Amino-2-(methylamino)phenol. Calculate As.

  • Chelation Test: Add 5 µM medronic acid to the mobile phase. Re-inject the analyte. If As improves significantly, metal chelation is the root cause. If As remains > 1.5, silanol interaction is the primary driver.

Protocol 2: Mobile Phase pH and Passivation Optimization

Causality: By systematically dropping the pH below the pKa of the surface silanols (pKa ~3.5-4.5), we force them into a neutral state, shutting down cation exchange.

  • Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Prepare Mobile Phase B: Acetonitrile.

  • Passivation: To passivate any exposed metal surfaces in the flow path, add 5 µM medronic acid directly to Mobile Phase A.

  • Equilibration: Flush the column with 20 column volumes (CV) of the optimized mobile phase to ensure complete protonation of the silica bed and passivation of metal frits.

  • Injection & Analysis: Inject the analyte. Monitor the peak shape. The combination of low pH and a chelating modifier should yield an As ≤ 1.1.

References

  • Source: chromacademy.
  • Source: axionlabs.
  • Source: scribd.
  • Source: glsciences.
  • Source: lcms.

Sources

Troubleshooting

Technical Support Center: Formulation Strategies for 3-Amino-2-(methylamino)phenol

Welcome to the technical support center for 3-Amino-2-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-2-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs): Foundational Understanding

Q1: What are the key physicochemical properties of 3-Amino-2-(methylamino)phenol that influence its solubility?

A1: Understanding the molecular structure is the first step in diagnosing solubility issues. 3-Amino-2-(methylamino)phenol possesses three key functional groups on a benzene ring: a primary amine (-NH₂), a secondary amine (-NHCH₃), and a hydroxyl group (-OH).

  • Amphoteric Nature: The presence of basic amino groups and an acidic phenolic hydroxyl group makes the molecule amphoteric. This means its net charge and, consequently, its aqueous solubility, are highly dependent on the pH of the solution.[1][2]

  • Lipophilicity: The core benzene ring provides a degree of lipophilicity, which can limit solubility in purely aqueous systems, especially around the isoelectric point where the molecule is neutral.

Table 1: Predicted Physicochemical Properties of 3-Amino-2-(methylamino)phenol

Property Predicted Value / Characteristic Implication for Solubility
Molecular Formula C₇H₁₀N₂O Relatively small molecule, but functional groups dictate behavior.
Molar Mass ~138.17 g/mol Low molecular weight is generally favorable for solubility.
Functional Groups Primary Amine, Secondary Amine, Phenolic Hydroxyl Amphoteric nature; allows for pH manipulation to increase solubility.
Predicted pKa₁ (Amine) ~4-5 Becomes protonated (cationic) at pH < pKa₁.
Predicted pKa₂ (Phenol) ~9-10 Becomes deprotonated (anionic) at pH > pKa₂.
Predicted LogP Low to moderate Suggests that solubility in pure water may be limited without formulation aids.

| Oxidation Potential | High | Aminophenols are susceptible to oxidation, which can cause discoloration and degradation, affecting stability and apparent solubility.[3][4] |

Q2: How does pH fundamentally alter the solubility of this compound?

A2: The solubility of an ionizable compound is lowest at its isoelectric point (pI), where the net charge is zero, and increases significantly as the pH moves away from the pI.[5] For 3-Amino-2-(methylamino)phenol:

  • In Acidic Conditions (pH < 4): Both amino groups become protonated (-NH₃⁺), making the molecule a positively charged cation. This charged species is significantly more soluble in water than the neutral form due to favorable ion-dipole interactions.

  • In Alkaline Conditions (pH > 10): The phenolic hydroxyl group deprotonates (-O⁻), rendering the molecule a negatively charged anion. This species is also highly water-soluble.

  • At Isoelectric Point (pH ≈ 7-8): In this intermediate pH range, the molecule exists predominantly as a neutral zwitterion, with minimal net charge. Intermolecular forces between the neutral molecules are stronger, leading to lower aqueous solubility.

The relationship between pH and the ionization state is a cornerstone of formulating this compound.

G Figure 1: pH-Dependent Ionization of 3-Amino-2-(methylamino)phenol cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Isoelectric pH (e.g., pH 7.5) cluster_high_ph High pH (e.g., pH 11) node_low Predominantly Cationic (+ charge) High Water Solubility node_neutral Predominantly Neutral (Zwitterionic) Low Water Solubility node_low->node_neutral Increase pH node_high Predominantly Anionic (- charge) High Water Solubility node_neutral->node_high Increase pH

Caption: Figure 1: pH-Dependent Ionization.

Troubleshooting Guide: A Systematic Approach

When encountering solubility issues, a systematic approach prevents unnecessary experiments and quickly identifies a viable formulation path.

G Figure 2: Systematic Workflow for Solubility Enhancement start Start: Poorly Soluble API ph_profile Step 1: Perform pH-Solubility Profile start->ph_profile ph_check Is pH adjustment sufficient? ph_profile->ph_check cosolvent Step 2: Screen Co-solvents ph_check->cosolvent No success Optimized Formulation ph_check->success Yes cosolvent_check Is co-solvent system stable upon dilution? cosolvent->cosolvent_check surfactant Step 3: Evaluate Surfactants (Micelles) cosolvent_check->surfactant No cosolvent_check->success Yes complexation Step 4: Investigate Complexation (Cyclodextrins) surfactant->complexation Or surfactant->success complexation->success

Caption: Figure 2: Systematic Workflow.

Q3: I'm starting my formulation work. What is the very first experimental step to address solubility?

A3: The first and most critical step is to perform a pH-solubility profile . This experiment will quantitatively determine the compound's solubility at various pH values and is essential for any ionizable molecule.[6] It provides the foundational data upon which all further formulation decisions are based.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12) using appropriate buffer systems (e.g., phosphate, citrate, borate).

  • Equilibration: Add an excess amount of 3-Amino-2-(methylamino)phenol powder to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Separation: After equilibration, allow the samples to stand, then withdraw a supernatant aliquot. It is critical to separate the undissolved solid from the saturated solution, typically by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of each buffer. This plot is your pH-solubility profile.

Advanced Solubilization Strategies

Q4: My pH-solubility profile shows that extreme pH values are needed, which might not be physiologically tolerable. What is the next logical step?

A4: If pH adjustment alone is insufficient or impractical, the next step is to explore co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic portions of your molecule, thereby increasing solubility.[7][8]

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the non-polar benzene ring of your compound.[8] This method can be combined with pH adjustment for a synergistic effect.

Table 2: Common Pharmaceutical Co-solvents for Screening

Co-solvent Typical Concentration Range Key Considerations
Ethanol 5-40% (v/v) Generally well-tolerated, but can have regulatory limits.
Propylene Glycol (PG) 10-60% (v/v) Good solubilizing power; can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10-70% (v/v) Excellent solubilizer for many APIs; low toxicity.[9]

| Glycerin | 5-30% (v/v) | Viscous; often used in oral and topical formulations.[9] |

  • Select pH: Choose a pH from your profile that provides some baseline solubility and is relevant to your desired formulation (e.g., pH 4.0 or 6.5). Prepare a buffered aqueous solution at this pH.

  • Prepare Co-solvent Blends: Create a series of solvent systems by mixing the buffered solution with a co-solvent at different ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent).

  • Determine Solubility: Using the same equilibrium solubility method described in Protocol 1, determine the saturation solubility of your compound in each co-solvent blend.

  • Analyze and Select: Plot solubility versus co-solvent concentration. Select the co-solvent system that achieves the target concentration with the lowest percentage of organic solvent.

  • Critical Check: A major drawback of co-solvents is that the drug may precipitate upon dilution with aqueous media (e.g., upon injection into the bloodstream). Always test the physical stability of your lead co-solvent formulation by diluting it with water or a relevant biological fluid.

Q5: My compound precipitates upon dilution from the co-solvent system. What other options can provide a more stable formulation?

A5: Precipitation upon dilution is a common failure mode for co-solvent systems. To create a more robust formulation, you should investigate surfactants or complexing agents .

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar part of your compound can partition into the hydrophobic core, effectively solubilizing it within the aqueous phase.[5][10] This creates a thermodynamically stable system that is less prone to precipitation upon dilution compared to co-solvents.

Table 3: Common Pharmaceutical Surfactants for Screening

Surfactant Type Common Use
Polysorbate 80 (Tween® 80) Non-ionic Parenteral, oral, topical formulations.[9]
Polysorbate 20 (Tween® 20) Non-ionic Parenteral, oral formulations.[5]
Solutol® HS 15 Non-ionic Parenteral, oral formulations.[9]

| Sodium Dodecyl Sulfate (SDS) | Anionic | Primarily for research/analytical use; can cause irritation. |

  • Complexing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate the hydrophobic part of a guest molecule, like the benzene ring of your compound, forming a water-soluble "inclusion complex".[] This host-guest complex effectively masks the lipophilic character of the drug, significantly increasing its apparent water solubility.[][14] Beta-cyclodextrin (BCD) and its derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most commonly used.[11]

  • Molar Ratio Calculation: Determine the required amounts of your compound and HP-β-CD for a specific molar ratio (e.g., 1:1 or 1:2).

  • Trituration: Place the HP-β-CD in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.

  • Incorporation: Gradually add the powdered compound to the paste and knead thoroughly for 30-60 minutes. Add more solvent as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Pulverization: Scrape the dried complex from the mortar and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex using the method in Protocol 1 (in unbuffered water or a neutral buffer) and compare it to the intrinsic solubility of the uncomplexed drug.

Analytical & Stability Considerations

Q6: My compound appears soluble, but the solution is turning yellow/brown. What is happening and how can I prevent it?

A6: Discoloration is a classic sign of oxidation . Aminophenols, particularly in solution and when exposed to light, oxygen, or trace metal ions, are highly susceptible to oxidative degradation, forming colored quinone-imine species and other polymeric byproducts.[3][4]

Mitigation Strategies:

  • Inert Atmosphere: During formulation, manufacturing, and storage, protect the compound by working under an inert atmosphere (e.g., by sparging solutions with nitrogen or argon).

  • Antioxidants: Include antioxidants in your formulation. Common choices include sodium metabisulfite, sodium sulfite, or ascorbic acid.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.

  • Light Protection: Store the compound and its formulations in amber vials or other light-blocking containers.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022, April 19). RoundtablePro.
  • What Are Surfactants? Uses, Benefits, and Safety. (2025, May 14). Musim Mas.
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Applications of Surfactants in Diverse Areas. (n.d.). IJRAR.org.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
  • Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC.
  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2008, October 10). Taylor & Francis Online.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Springer.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). ACS Publications.
  • Aminophenol: Properties, Production, Reactions And Uses. (2025, September 10). Chemcess.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). UCL.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Improving API Solubility. (n.d.). Sigma-Aldrich.
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. (2023, February 4). MDPI.
  • 3-[2-Methylpropyl(prop-2-enyl)amino]phenol. (2024, January 5). Smolecule.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022, May 25). PMC.
  • Solving solubility issues in modern APIs. (2018, July 26). TAPI.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (2008, May 14). ACS Publications.
  • 3-(Dimethylamino)phenol. (n.d.). PubChem.
  • Phenol, 3-amino-. (n.d.). NIST WebBook.
  • 3-Aminophenol. (n.d.). Wikipedia.
  • 3-(2-Aminoethyl)phenol hydrochloride. (n.d.). PubChem.
  • Troubleshooting side reactions in the synthesis of aminophenols. (n.d.). Benchchem.
  • Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). (n.d.). European Union.
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020, April 21). MDPI.
  • Meta Amino Phenol-3-Amino-1-hydroxybenzene. (n.d.). Jay Organics.

Sources

Optimization

Technical Support Center: Stabilizing 3-Amino-2-(methylamino)phenol in Aqueous Solutions

Welcome to the Technical Support Center for analytical and drug development professionals. Working with electron-rich aminophenols like 3-Amino-2-(methylamino)phenol presents a significant preparative challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical and drug development professionals. Working with electron-rich aminophenols like 3-Amino-2-(methylamino)phenol presents a significant preparative challenge. The presence of a hydroxyl group and two amine functionalities makes this molecule highly susceptible to auto-oxidation in aqueous media.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the structural integrity of your solutions during storage and analysis.

Part 1: The Causality of Degradation (Mechanistic Overview)

To stabilize a compound, you must first understand how it degrades. 3-Amino-2-(methylamino)phenol readily undergoes auto-oxidation when exposed to dissolved oxygen and ambient light.

The degradation is a cascade reaction:

  • Initiation: Trace transition metals (like Fe³⁺ or Cu²⁺) and dissolved oxygen catalyze the removal of electrons from the electron-rich aromatic ring.

  • Propagation: The molecule oxidizes into highly reactive quinone-diimine intermediates[1].

  • Polymerization: Because the parent molecule contains nucleophilic amine groups, unreacted 3-Amino-2-(methylamino)phenol molecules attack the electrophilic quinone-diimines. This intermolecular coupling forms dark, polymeric colored products (typically presenting as a pink, brown, or black discoloration)[1].

This process is heavily pH-dependent. At neutral to alkaline pH, the deprotonated phenolate and neutral amine groups are highly nucleophilic, accelerating the degradation[1].

OxidationPathway A 3-Amino-2-(methylamino)phenol (Stable under inert conditions) B Radical Intermediates (Triggered by O2 / Trace Metals) A->B Auto-oxidation (O2, Light) C Quinone-diimine Derivatives (Highly reactive electrophiles) B->C -e-, -H+ (pH > 6) D Polymeric Colored Products (Pink/Brown Discoloration) C->D Nucleophilic attack by unreacted amine E Antioxidants (e.g., Ascorbic Acid) Reduces radicals & quinones E->B Quenches radicals E->C Reduces back to Aminophenol

Oxidation pathway of aminophenols and antioxidant intervention.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous solution of 3-Amino-2-(methylamino)phenol turns pink/brown within hours of preparation. How can I prevent this? A1: This rapid discoloration is the visual hallmark of quinone-diimine polymerization[1]. To prevent this, you must eliminate dissolved oxygen and introduce a redox buffer. Sparge your aqueous solvent with Nitrogen or Argon for at least 30 minutes prior to adding the compound. Additionally, incorporate 0.01% - 0.1% (w/v) Ascorbic Acid into the solvent[2]. Ascorbic acid acts as a sacrificial reducing agent, intercepting oxidative radicals before they can degrade your target analyte.

Q2: I am using ascorbic acid, but my compound is still degrading over 24 hours. What is going wrong? A2: The issue is likely the pH of your solution or the presence of trace metals. Ascorbic acid itself degrades rapidly in water if the pH is not optimized; its maximum stability occurs in an acidic environment, specifically between pH 2.5 and 4.2[3]. If your solution is at a neutral pH, the ascorbic acid will deplete quickly, leaving the aminophenol unprotected. Furthermore, trace metals from glassware or lower-grade solvents act as electron-transfer catalysts. Add 1 mM EDTA to chelate these metals[4] and adjust the final pH to approximately 3.5 - 4.0 using dilute HCl.

Q3: During HPLC analysis, I am seeing inconsistent peak areas and severe peak tailing. How do I fix my mobile phase? A3: Inconsistent peak areas indicate on-column degradation. You must add the antioxidant directly to your HPLC mobile phase and sample solvent to protect the compound during the run[2]. Peak tailing is typically caused by secondary interactions between the basic amine groups of the compound and residual silanols on the silica-based stationary phase[2]. Ensuring your mobile phase is adequately buffered at an acidic pH (e.g., using 0.1% Formic Acid) will keep the amines protonated, improving peak shape and preventing on-column oxidation.

Part 3: Quantitative Stabilization Parameters

To achieve maximum stability, your aqueous matrix must be engineered to address all degradation pathways simultaneously.

ParameterRecommended AgentOptimal ConcentrationMechanistic Purpose
Antioxidant Ascorbic Acid0.01% - 0.1% (w/v)Scavenges dissolved O₂; reduces quinone intermediates back to aminophenol[2].
Chelator EDTA1 mMSequesters trace transition metals (Fe, Cu) to prevent catalytic electrode passivation and oxidation[4].
pH Control Dilute HCl / Formic AcidpH 3.5 - 4.0Protonates amines to reduce nucleophilicity; maximizes ascorbic acid stability[3].
Atmosphere Nitrogen or ArgonContinuous spargePhysically displaces dissolved oxygen from the aqueous solvent.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system. By running a concurrent control, you can definitively prove that your inerting and antioxidant techniques are functioning correctly before committing valuable analytes to downstream assays.

Step-by-Step Methodology

Step 1: Solvent Degassing Transfer HPLC-grade or ultrapure water into a clean, acid-washed glass bottle. Submerge a sparging stone or PTFE tubing into the water and bubble high-purity Nitrogen or Argon gas vigorously for 30 minutes to displace dissolved oxygen.

Step 2: Matrix Stabilization While maintaining a gentle headspace flow of inert gas, add Ascorbic Acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 1 mM. Stir until completely dissolved.

Step 3: pH Adjustment Using a calibrated pH meter, verify the pH of the solution. Carefully adjust the pH to 3.5 - 4.0 using 0.1 M HCl. Critical Note: Do not use oxidizing acids like Nitric Acid.

Step 4: Analyte Dissolution Weigh your 3-Amino-2-(methylamino)phenol and add it to the stabilized solvent. Mix gently until dissolved. Protect the flask from ambient light using aluminum foil.

Step 5: Self-Validation Check (The Control Aliquot) To ensure the stabilization system is functioning:

  • Prepare a 1 mL Control Aliquot (compound dissolved in untreated, non-degassed DI water without stabilizers).

  • Prepare a 1 mL Stabilized Aliquot from your bulk batch.

  • Leave both at room temperature under ambient light.

  • Validation: The Control Aliquot will undergo auto-oxidation and turn visibly pink/brown within 2–4 hours. The Stabilized Aliquot must remain completely clear and colorless for >48 hours. If the stabilized solution discolors, your degassing process or antioxidant concentration is insufficient.

Step 6: Storage Filter the stabilized solution through a 0.22 µm PTFE syringe filter into amber glass vials. Purge the headspace of the vials with Argon before capping. Store at 4°C.

PrepWorkflow Step1 1. Solvent Degassing Sparge ultrapure water with Ar/N2 (30 min) Step2 2. Add Stabilizers Dissolve 0.1% Ascorbic Acid + 1mM EDTA Step1->Step2 Step3 3. pH Adjustment Adjust to pH 3.5 - 4.0 using dilute HCl Step2->Step3 Step4 4. Compound Addition Dissolve 3-Amino-2-(methylamino)phenol Step3->Step4 Step5 5. Storage & Validation Filter (0.22 µm), run control check, store at 4°C Step4->Step5

Step-by-step workflow for preparing stabilized aminophenol solutions.

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds - benchchem.com. 2

  • Influence of EDTA on the electrochemical behavior of phenols - researchgate.net. 4

  • The stability of ascorbic acid in solution - researchgate.net. 3

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - rsc.org.1

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 3-Amino-2-(methylamino)phenol

Welcome to the Advanced Analytical Troubleshooting Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and impurity profiling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and impurity profiling of 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) [].

Due to its electron-rich ortho-aminophenol core, this compound presents unique analytical challenges, including rapid auto-oxidation, positional isomer co-elution, and mass spectrometry (MS) artifacts. This guide bridges theoretical chemical mechanisms with field-proven analytical solutions to ensure the scientific integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 3-Amino-2-(methylamino)phenol sample progressively darken from off-white to deep brown during storage or sample preparation? A: This is a classic visual indicator of oxidative degradation. Aminophenols are highly susceptible to auto-oxidation, rapidly converting into electrophilic o-quinone imines[2][3]. Once formed, these quinone imines undergo Michael addition or transimination reactions with unreacted API or other amines in the matrix, forming highly conjugated, dark-colored polymeric dimers and adducts[2].

Q2: I am seeing a mass shift of -2 Da (


 137.07 

135.05) in my LC-MS spectra, even for freshly prepared, high-purity standards. Is my sample degrading?
A: Not necessarily. While it could be a true degradation product, it is highly likely an in-source electrochemical oxidation artifact . Electrospray Ionization (ESI) operates at high voltages (typically 3–4 kV). The stainless-steel capillary tip acts as an electrochemical cell, stripping two electrons and two protons from the aminophenol to artificially generate the quinone imine during ionization[4]. See the Troubleshooting Guide below for the self-validating protocol to distinguish true impurities from ESI artifacts.

Q3: Standard C18 columns fail to resolve my API from its synthetic regioisomers (e.g., 2-amino-3-(methylamino)phenol). What is the recommended stationary phase? A: We strongly recommend switching to a Pentafluorophenyl (PFP) column. Traditional C18 columns rely purely on hydrophobic dispersion forces, which are nearly identical for positional isomers. PFP columns feature an electron-deficient fluorinated ring that provides orthogonal selectivity via


 interactions, dipole-dipole interactions, and rigid shape selectivity, making them vastly superior for resolving aromatic isomers[5][6][7].

Part 2: Mechanistic Workflows & Troubleshooting

Visualizing the Degradation Pathway

Understanding the causality behind the impurities is critical for preventing them. The diagram below illustrates the oxidative cascade that compromises sample integrity.

DegradationPathway API 3-Amino-2-(methylamino)phenol (API: m/z 139.08) Oxidation Auto-oxidation / ESI Artifact (O2, Trace Metals, High Voltage) API->Oxidation Quinone o-Quinone Imine Intermediate (Electrophile: m/z 137.06) Oxidation->Quinone -2e-, -2H+ Nucleophilic Nucleophilic Attack (Michael Addition / Transimination) Quinone->Nucleophilic Adducts Dimers & Polymeric Degradants (Dark Brown Coloration) Nucleophilic->Adducts + Unreacted API

Caption: Oxidative degradation pathway of 3-Amino-2-(methylamino)phenol into polymeric adducts.

Troubleshooting Guide: Resolving Co-elution & MS Artifacts

Challenge 1: Differentiating True Quinone Imine Impurities from ESI Artifacts

  • The Causality: High ESI capillary voltages oxidize the sample. If you lower the voltage, ionization efficiency drops, but oxidation also drops.

  • The Self-Validating Solution: Introduce a sacrificial antioxidant. Spike the sample with 0.1% ascorbic acid. If the -2 Da peak disappears, it was an ESI artifact (the ascorbic acid oxidized instead of your analyte). If the peak remains, the quinone imine is a true impurity present in your vial.

Challenge 2: Baseline Resolution of Synthetic Impurities

  • The Causality: The synthesis of 3-Amino-2-(methylamino)phenol often leaves behind unreacted nitrophenol precursors and positional isomers.

  • The Solution: Utilize a PFP column with a slightly acidic mobile phase (pH 2.5–3.0) to ensure the amino groups are fully protonated, maximizing dipole interactions with the stationary phase[5][8].

Part 3: Quantitative Data & Experimental Protocols

Chromatographic & MS Data Summary

The following table summarizes the expected retention behavior and mass-to-charge ratios for the API and its common impurities when comparing standard C18 versus optimized PFP methodologies.

Analyte / ImpurityExact MassObserved


C18 Retention Time (min)PFP Retention Time (min)Resolution (

) on PFP
3-Amino-2-(methylamino)phenol (API) 138.08139.084.25.8N/A
2-Amino-3-(methylamino)phenol (Isomer) 138.08139.084.36.52.1 (Baseline)
o-Quinone Imine (Degradant) 136.06137.063.84.2> 3.0
Nitrophenol Precursor 168.05169.056.18.4> 4.0

*Note: Gradient conditions from 5% to 60% Acetonitrile over 15 minutes. C18 fails to achieve baseline resolution (


 < 1.0) for the positional isomer.
Optimized LC-MS/MS Methodology

Follow this step-by-step protocol to ensure a self-validating, artifact-free analysis.

Step 1: Sample Preparation (Crucial for Stability)

  • Weigh 10 mg of the 3-Amino-2-(methylamino)phenol sample.

  • Dissolve in 10 mL of degassed Methanol containing 0.1% (w/v) Ascorbic Acid (acts as a sacrificial antioxidant to prevent auto-oxidation during queue time).

  • Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (protect from UV light).

Step 2: HPLC Parameters

  • Column: Phenomenex Luna PFP(2) or equivalent (150 x 4.6 mm, 3 µm)[5].

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 2 min, ramp to 60% B over 13 min, hold at 60% B for 3 min.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

Step 3: Mass Spectrometry (ESI+) Optimization

  • Capillary Voltage: Set to 2.0 kV - 2.5 kV (Lower than the standard 3.5 kV to minimize in-source electrochemical oxidation).

  • Desolvation Temperature: 350°C.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the fragile methylamino group).

Workflow Start LC-MS/MS Impurity Profiling Prep Sample Preparation Add 0.1% Ascorbic Acid Start->Prep Chrom Chromatography (UHPLC) Use PFP Column (Orthogonal) Prep->Chrom MS Mass Spectrometry (ESI) Lower Voltage (< 2.5 kV) Chrom->MS Validate Self-Validation Compare Spectra w/ and w/o Antioxidant MS->Validate

Caption: Optimized analytical workflow for artifact-free LC-MS/MS impurity profiling.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Oxidation of TDMQ20, a Specific Copper Chelator as Potential Drug Against Alzheimer's Disease . ChemistrySelect - Wiley Online Library. Available at:[Link]

  • HPLC Columns - Pentafluorophenyl (PFP) Phase Selectivity . Phenomenex. Available at: [Link]

  • Avantor® ACE® HPLC and UHPLC Columns - C18 and PFP Functionalities . HPLC.eu. Available at:[Link]

  • YMC-Triart - (U)HPLC Columns: Positional Isomers . YMC Europe. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 3-Amino-2-(methylamino)phenol Reactivity

Last Updated: 2026-03-10 Disclaimer: 3-Amino-2-(methylamino)phenol is a specialized aromatic compound. Due to a lack of extensive, peer-reviewed literature on this specific molecule, this guide has been developed by synt...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-10

Disclaimer: 3-Amino-2-(methylamino)phenol is a specialized aromatic compound. Due to a lack of extensive, peer-reviewed literature on this specific molecule, this guide has been developed by synthesizing data from structurally similar aminophenols and fundamental chemical principles. The provided pKa values are estimations and should be experimentally verified for critical applications.

Introduction

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reactivity of 3-Amino-2-(methylamino)phenol, with a particular focus on the critical role of pH. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific experimental challenges and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in 3-Amino-2-(methylamino)phenol and how do they influence its reactivity?

A1: 3-Amino-2-(methylamino)phenol possesses three key functional groups that dictate its chemical behavior: a phenolic hydroxyl group (-OH), a primary aromatic amine (-NH2), and a secondary aromatic amine (-NHCH3). The interplay of these groups, particularly their protonation states at different pH values, is crucial for controlling the compound's nucleophilicity and susceptibility to oxidation.

Q2: How does pH affect the stability of 3-Amino-2-(methylamino)phenol in solution?

A2: Based on the behavior of analogous aminophenols, 3-Amino-2-(methylamino)phenol is expected to be most stable in acidic conditions (low pH).[1][2] Under acidic pH, the amino groups are protonated, which significantly reduces their electron-donating capacity and, consequently, the susceptibility of the aromatic ring to oxidation. Conversely, alkaline (high pH) conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This greatly increases the electron density of the ring, making the molecule highly susceptible to oxidation, often leading to the formation of colored polymeric byproducts.[1]

Q3: What are the estimated pKa values for 3-Amino-2-(methylamino)phenol?

Functional GroupEstimated pKaPredominant Species below pKaPredominant Species above pKa
Primary Amine (-NH3+)~4.5CationicNeutral
Secondary Amine (-NH2CH3+)~5.0CationicNeutral
Phenolic Hydroxyl (-OH)~10.0NeutralAnionic (phenoxide)

Q4: How should I store solutions of 3-Amino-2-(methylamino)phenol?

A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them as acidic solutions (pH < 4) in amber vials to protect from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Refrigeration can further slow down potential degradation pathways.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 3-Amino-2-(methylamino)phenol and provides systematic approaches to resolving them.

Issue 1: Low Reaction Yield

Q: My reaction with 3-Amino-2-(methylamino)phenol is giving a low yield. What are the likely causes related to pH?

A: Low yields are frequently linked to suboptimal pH conditions that can either reduce the nucleophilicity of the desired functional group or lead to degradation of the starting material.

  • Cause 1: Incorrect Protonation State. The primary and secondary amino groups are the most likely nucleophiles in many reactions. If the reaction is performed at a pH significantly below their pKa values (~4.5-5.0), they will be protonated to a large extent, rendering them non-nucleophilic.

  • Solution 1: pH Adjustment. Carefully adjust the reaction pH to be at least 1-2 pH units above the pKa of the reacting amino group to ensure a sufficient concentration of the free, nucleophilic form. However, be mindful of the potential for oxidation at higher pH.

  • Cause 2: Oxidative Degradation. If the reaction is run at a neutral or alkaline pH, the aminophenol can be susceptible to oxidation, which will consume the starting material and reduce the yield of the desired product.[1]

  • Solution 2: Inert Atmosphere and pH Control. Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen. If the reaction allows, maintaining a mildly acidic pH can help to stabilize the aminophenol.

Issue 2: Formation of Colored Impurities

Q: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A: The formation of colored impurities is a strong indicator of oxidation, which is highly dependent on pH.

  • Cause: Oxidation to Quinone-imine Species. At neutral to high pH, the deprotonated phenoxide form of 3-Amino-2-(methylamino)phenol is readily oxidized to form highly colored and reactive quinone-imine intermediates. These can then polymerize to form complex, dark-colored mixtures.

  • Prevention Strategy:

    • Lower the pH: If compatible with your desired reaction, running the reaction under slightly acidic conditions can significantly inhibit oxidation.

    • Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use to remove dissolved oxygen.

    • Use Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium sulfite or ascorbic acid can help to prevent oxidation. However, compatibility with the desired reaction must be verified.

    • Work-up at Low Temperature: Perform the reaction work-up and purification steps at reduced temperatures to minimize the rate of oxidation.

Issue 3: Poor Selectivity (Reaction at an Undesired Site)

Q: My reaction is occurring at the wrong functional group. How can I use pH to improve selectivity?

A: pH can be a powerful tool to modulate the relative reactivity of the different functional groups in 3-Amino-2-(methylamino)phenol.

  • Scenario: Favoring N-acylation over O-acylation.

    • Problem: Acylation is occurring at both the amino and hydroxyl groups.

    • Solution: Perform the reaction in a slightly acidic to neutral pH range (e.g., pH 5-7). In this range, the amino groups will have a higher proportion of their free, nucleophilic form compared to the hydroxyl group, which remains protonated. This will favor N-acylation.

  • Scenario: Favoring O-alkylation over N-alkylation.

    • Problem: Alkylation is primarily occurring at the nitrogen atoms.

    • Solution: A two-step process under basic conditions is often most effective. First, use a strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Then, introduce the alkylating agent. This should be done under carefully controlled conditions to avoid side reactions.

Experimental Protocols

Protocol 1: General Procedure for pH Optimization Study

This protocol provides a framework for determining the optimal pH for a given reaction involving 3-Amino-2-(methylamino)phenol.

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with a different buffer system to maintain a specific pH (e.g., pH 4, 5, 6, 7, 8).

  • Inert Atmosphere: Purge each reaction vessel with an inert gas (nitrogen or argon) and maintain this atmosphere throughout the experiment.

  • Reagent Addition: Dissolve the 3-Amino-2-(methylamino)phenol in the buffered solution, followed by the addition of the other reactant(s).

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). Note the rate of product formation and the appearance of any colored impurities.

  • Analysis: After a set time, quench the reactions and analyze the product distribution and yield for each pH condition.

  • Optimization: Based on the results, select the pH that provides the best balance of reaction rate, yield, and purity.

Visualizations

pH-Dependent Speciation of 3-Amino-2-(methylamino)phenol

G pH < 4 Fully Protonated (Low Reactivity, High Stability) pH 4-6 Partially Protonated (Amino groups reactive) pH < 4->pH 4-6 + OH- pH 4-6->pH < 4 + H+ pH 7-9 Neutral Form (All groups reactive, Moderate Stability) pH 4-6->pH 7-9 + OH- pH 7-9->pH 4-6 + H+ pH > 10 Anionic (Phenoxide) (Highly Reactive, Low Stability) pH 7-9->pH > 10 + OH- pH > 10->pH 7-9 + H+

Caption: pH-dependent forms of 3-Amino-2-(methylamino)phenol.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_pH Is reaction pH < pKa of reacting amine? start->check_pH increase_pH Increase pH to > pKa of amine check_pH->increase_pH Yes check_oxidation Is reaction mixture colored? check_pH->check_oxidation No end Yield Improved increase_pH->end use_inert Use inert atmosphere and deoxygenated solvents check_oxidation->use_inert Yes check_oxidation->end No consider_acidic Consider running reaction at mildly acidic pH use_inert->consider_acidic consider_acidic->end

Caption: Troubleshooting low yield in reactions.

References

  • PubChem. N-Methyl-o-phenylenediamine dihydrochloride. Available from: [Link]

  • Wikipedia. 3-Aminophenol. Available from: [Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Available from: [Link]

  • PubChem. 3-(Dimethylamino)phenol. Available from: [Link]

  • Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Earth & Environment. Available from: [Link]

  • Electrochemical Oxidation of Some Aminophenols in Various pHs. Journal of The Electrochemical Society. Available from: [Link]

  • Wikipedia. o-Phenylenediamine. Available from: [Link]

  • PubChem. N-Methyl-o-phenylenediamine. Available from: [Link]

  • Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • Semantic Scholar. Stability of aqueous solutions of N-acetyl-p-aminophenol. Available from: [Link]

  • RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Available from: [Link]

  • PubChem. 3-(2-Aminoethyl)phenol hydrochloride. Available from: [Link]

  • ResearchGate. A DFT Study of Aminophenol Stability. Available from: [Link]

  • ResearchGate. Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Absorption Bands of 3-Amino-2-(methylamino)phenol

Introduction: Deciphering Molecular Structure with Infrared Light In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, prized for its ability to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Molecular Structure with Infrared Light

In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, prized for its ability to provide a unique vibrational "fingerprint" of a molecule. By measuring the absorption of infrared radiation by specific chemical bonds, we can identify the functional groups present, offering profound insights into molecular structure and identity.[1] This guide provides an in-depth analysis of the characteristic FTIR absorption bands of 3-Amino-2-(methylamino)phenol, a compound of interest in synthetic chemistry and drug development. We will dissect its predicted spectrum based on its constituent functional groups, compare it with related aminophenol isomers, and provide a robust experimental protocol for acquiring high-quality data.

The Molecular Architecture of 3-Amino-2-(methylamino)phenol

To predict the FTIR spectrum, we must first understand the molecule's structure. 3-Amino-2-(methylamino)phenol is a substituted aromatic ring featuring three distinct functional groups that will dominate its infrared spectrum: a hydroxyl group (phenol), a primary amino group, and a secondary amino group. The interplay and potential for hydrogen bonding among these groups will define the spectrum's key features.

Caption: Molecular structure and key functional groups of 3-Amino-2-(methylamino)phenol.

Predicted FTIR Spectrum: A Region-by-Region Analysis

The High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

  • O-H Stretching (Phenol): Expect a very strong and broad absorption band centered between 3200-3550 cm⁻¹ .[2][3] The significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the phenolic hydroxyl groups and the nitrogen atoms of the amino groups. This broad feature will likely serve as a backdrop for the sharper N-H stretches.

  • N-H Stretching (Primary and Secondary Amines): This molecule possesses both primary (-NH₂) and secondary (-NHCH₃) amine groups, leading to a complex but highly informative pattern.

    • The primary amine will exhibit two distinct bands: an asymmetric stretch typically near 3450 cm⁻¹ and a symmetric stretch near 3350 cm⁻¹ .[4][5]

    • The secondary amine will show a single, weaker N-H stretching band between 3310-3350 cm⁻¹ .[4][6]

    • Insight: These sharper N-H peaks will be superimposed on the broad O-H band. Their presence immediately confirms the existence of both primary and secondary amine functionalities. The N-H stretches are generally less broad and intense than O-H stretches due to the lower polarity of the N-H bond.[7]

  • Aromatic C-H Stretching: Look for multiple, weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[2] These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

  • Aliphatic C-H Stretching (Methyl Group): The methyl group attached to the secondary amine will produce C-H stretching absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[8] A specific, sharp N-methyl symmetric stretching peak may also be resolved around 2810-2820 cm⁻¹ for aromatic amines.[6]

The Mid-Range "Functional Group" Region (2500 cm⁻¹ - 1500 cm⁻¹)

This area contains key bending and double-bond stretching vibrations.

  • N-H Bending (Primary Amine): A characteristic scissoring vibration for the primary -NH₂ group is expected in the 1580-1650 cm⁻¹ range.[4][9] This band can sometimes be obscured by or overlap with the aromatic ring stretches.

  • Aromatic C=C Ring Stretching: The benzene ring will give rise to several medium-to-strong absorption bands between 1440-1600 cm⁻¹ .[2] The precise positions of these peaks can offer clues about the substitution pattern.

The Fingerprint Region (<1500 cm⁻¹)

This region is rich with complex vibrations, including stretching and bending modes that are unique to the molecule's overall structure.

  • C-O Stretching (Phenol): A strong and diagnostically crucial band for the phenolic C-O stretch should appear in the 1220-1260 cm⁻¹ range.[2][10] Its presence is a strong confirmation of the phenol group.

  • C-N Stretching (Aromatic Amines): Both the primary and secondary amino groups will contribute to strong C-N stretching absorptions. For aromatic amines, these bands are typically found between 1250-1335 cm⁻¹ .[4][11] This peak will likely be strong and may appear close to or overlap with the phenolic C-O stretch, resulting in a strong, complex absorption pattern in this area.

  • Out-of-Plane (OOP) N-H Wagging: Broad bands resulting from the N-H bond bending out of the plane can be observed for both primary and secondary amines in the 665-910 cm⁻¹ region.[4]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring (1,2,3-trisubstituted) will give rise to strong C-H OOP bending bands, typically between 750-850 cm⁻¹ .[2]

Data Summary: Predicted Characteristic Absorptions

The following table summarizes the expected key FTIR absorption bands for 3-Amino-2-(methylamino)phenol.

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200 - 3550Strong, BroadPhenolO-H Stretch (H-bonded)
~3450 and ~3350Medium, SharpPrimary Aromatic AmineAsymmetric & Symmetric N-H Stretch
3310 - 3350Medium-Weak, SharpSecondary Aromatic AmineN-H Stretch
3000 - 3100Weak-MediumAromatic RingC-H Stretch
2850 - 2960Weak-MediumMethyl GroupC-H Stretch
1580 - 1650MediumPrimary AmineN-H Bend (Scissoring)
1440 - 1600Medium-StrongAromatic RingC=C Ring Stretches
1250 - 1335StrongAromatic Amines (1° & 2°)C-N Stretch
1220 - 1260StrongPhenolC-O Stretch
665 - 910Medium, BroadAmines (1° & 2°)N-H Wag (OOP)
750 - 850StrongAromatic RingC-H Bend (OOP)

Comparative Analysis: Distinguishing Isomers

The utility of FTIR lies not just in identifying functional groups but also in distinguishing between structurally similar molecules. Comparing the predicted spectrum of our target compound with its simpler isomers, 2-Aminophenol and 4-Aminophenol, highlights its unique features.

Functional Group/Vibration3-Amino-2-(methylamino)phenol (Predicted)2-Aminophenol[12]4-Aminophenol[13]
Secondary Amine N-H Stretch Present (1 peak, ~3310-3350 cm⁻¹) Absent Absent
Aliphatic C-H Stretch Present (~2850-2960 cm⁻¹) Absent Absent
N-H Stretch Region Complex: 1° and 2° amine peaks on broad O-HSimpler: 1° amine peaks on broad O-HSimpler: 1° amine peaks on broad O-H
Fingerprint Region Unique pattern due to 1,2,3-trisubstitutionPattern reflects 1,2-disubstitutionPattern reflects 1,4-disubstitution

The most definitive differentiating features for 3-Amino-2-(methylamino)phenol are the presence of a secondary amine N-H stretch and aliphatic C-H stretches from the methyl group, both of which are absent in 2-aminophenol and 4-aminophenol.

Experimental Protocol: A Self-Validating System for FTIR Analysis

Acquiring a high-quality, reproducible FTIR spectrum requires meticulous sample preparation and a systematic approach to data collection. The KBr pellet method is a standard and reliable technique for solid organic compounds.[14][15]

Objective: To obtain a high-resolution transmission FTIR spectrum of a solid sample.
Materials:
  • 3-Amino-2-(methylamino)phenol (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Step-by-Step Methodology:
  • Environmental Control (Trustworthiness Pillar): Perform all sample preparation in a low-humidity environment (e.g., under a nitrogen atmosphere or in a glove box). KBr is highly hygroscopic, and absorbed water will introduce a broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, potentially obscuring key sample features.[15]

  • Sample Grinding (Causality): Place 1-2 mg of the sample and ~100-200 mg of dry KBr powder into an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Rationale: Thorough grinding is critical to reduce particle size below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a clear, high-quality spectrum.[15]

  • Pellet Formation: Transfer the powder mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Rationale: The pressure causes the KBr to flow and fuse, creating a solid, transparent, or translucent pellet that encases the sample particles in an IR-transparent matrix.

  • Background Spectrum Acquisition: Place an empty sample holder (or a blank KBr pellet made with the same batch of KBr) in the spectrometer's sample compartment. Run a background scan. Rationale: This step is crucial as it records the instrument's inherent spectral response, as well as absorptions from atmospheric CO₂ and water vapor. This background is automatically subtracted from the sample spectrum to provide the true absorption spectrum of the analyte.[1]

  • Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction, peak picking) using the spectrometer's software. Compare the obtained peak positions and shapes with the predicted values in the tables above.

Conclusion

The FTIR spectrum of 3-Amino-2-(methylamino)phenol is predicted to be rich in information, characterized by a complex high-wavenumber region showing overlapping broad O-H and sharper primary and secondary N-H stretches. The presence of strong, distinct C-O and C-N stretching bands in the fingerprint region further confirms its phenolic and aromatic amine nature. Critically, the unique presence of a secondary N-H stretch and aliphatic C-H stretches provides a clear spectral signature that allows for its unambiguous differentiation from simpler aminophenol isomers. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectral data to validate the identity and purity of this and other complex organic molecules.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
  • Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Isogai, S., et al. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... ResearchGate.
  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Unspecified Author. (n.d.). The features of IR spectrum.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Kirem, H., & Naser, N. (2022). FTIR spectrum for 3-aminophenol. ResearchGate. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

Comparative

Validation of Purity Assays for 3-Amino-2-(methylamino)phenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, functionally dense molecules. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, functionally dense molecules. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) is a prime example. Featuring a phenolic hydroxyl group alongside both primary and secondary amines, this amphoteric compound is highly hydrophilic, prone to auto-oxidation, and notorious for causing peak tailing on standard silica-based columns.

Validating a purity assay for this compound requires moving beyond generic laboratory templates. With the recent implementation of the ICH Q2(R2) guidelines (effective June 14, 2024)[1], the regulatory expectation has shifted toward a lifecycle and Quality-by-Design (QbD) approach[2]. This guide objectively compares two advanced analytical methodologies—Ion-Pairing RP-HPLC-UV and Mixed-Mode LC-MS/MS —providing the mechanistic causality and self-validating protocols necessary to establish a robust control strategy.

Analytical Challenges & Mechanistic Causality

To design a valid assay, we must first understand the physicochemical behavior of 3-Amino-2-(methylamino)phenol:

  • Retention Failure on Standard C18: Due to its high polarity, the compound elutes near the void volume on traditional reversed-phase (RP) columns.

  • Secondary Interactions: The basic amino groups interact strongly with unendcapped, acidic silanols on the stationary phase, leading to severe peak tailing and poor resolution.

  • Oxidative Instability: Aminophenols rapidly oxidize in alkaline or neutral aqueous environments to form quinone imines. Therefore, sample preparation and mobile phases must be strictly maintained at an acidic pH (e.g., pH 3.0–4.0) to stabilize the phenolic moiety[3].

To overcome these issues, we compare two distinct chromatographic strategies: Ion-Pairing Chromatography (IPC) for routine Quality Control (QC), and Mixed-Mode Chromatography (MMC) coupled with Mass Spectrometry for trace impurity profiling[4].

Assay_Strategy S1 3-Amino-2-(methylamino)phenol Sample Matrix S2 Acidic Extraction (pH 3.0) to Prevent Oxidation S1->S2 M1 RP-HPLC-UV Ion-Pairing Mode S2->M1 High Conc. M2 LC-MS/MS Mixed-Mode (Cation Exchange) S2->M2 Trace Lvl. D1 Routine QC Release (Assay & Major Impurities) M1->D1 D2 Trace Profiling (Genotoxic Impurities < 1 ppm) M2->D2

Figure 1: Divergent analytical strategies for routine QC versus trace impurity profiling.

Method Comparison: RP-HPLC-UV vs. LC-MS/MS

Method A: Ion-Pairing RP-HPLC-UV (The QC Workhorse)

The Causality: To retain the highly polar amines on a hydrophobic column, we introduce sodium octanesulfonate as an ion-pairing agent in the mobile phase. The negatively charged sulfonate binds to the protonated amines of the analyte, forming a neutral, lipophilic complex that retains beautifully on an aqueous-compatible C18 phase (e.g., Zorbax SB-Aq)[5].

Method B: Mixed-Mode LC-MS/MS (The Trace Profiler)

The Causality: Mass spectrometry cannot tolerate non-volatile salts like sodium octanesulfonate. To achieve retention without ion-pairing agents, we utilize a Mixed-Mode stationary phase (e.g., Primesep 100). This column features embedded acidic functional groups that provide cation-exchange mechanisms alongside traditional hydrophobic retention[4]. A volatile buffer (ammonium formate) is used, allowing for seamless electrospray ionization (ESI) and sub-nanogram detection limits[6].

Quantitative Performance Comparison

The following table synthesizes the validation parameters for both methods, aligned with ICH Q2(R2) criteria[7].

Validation Parameter (ICH Q2(R2))Method A: RP-HPLC-UV (Ion-Pairing)Method B: LC-MS/MS (Mixed-Mode)
Primary Application Bulk Purity & Assay ReleaseTrace / Genotoxic Impurity Profiling
Stationary Phase Zorbax SB-Aq (150 x 4.6 mm, 5 µm)Primesep 100 (150 x 2.1 mm, 5 µm)
Mobile Phase Strategy 1.1 g/L Sodium Octanesulfonate (pH 3.2)10 mM Ammonium Formate (pH 3.0)
Detection Mode UV Diode Array @ 225 nmESI+ (MRM mode, m/z 139 -> product)
Linearity Range 0.5 – 100 µg/mL1 – 500 ng/mL
Limit of Detection (LOD) ~0.16 µg/mL< 1 ng/mL
Precision (%RSD) < 1.0% (High repeatability)< 3.5% (Acceptable for trace MS)

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems; the analysis cannot proceed unless the System Suitability Testing (SST) criteria are explicitly met.

Protocol A: Ion-Pairing RP-HPLC-UV Workflow
  • Mobile Phase Preparation:

    • Phase A: Dissolve 1.1 g of sodium octanesulfonate in 1000 mL of ultrapure water. Adjust to pH 3.2 using dilute phosphoric acid. (Note: pH control is critical here; a pH > 4.0 will cause the amines to deprotonate, destroying the ion-pair complex)[5].

    • Phase B: HPLC-grade Methanol.

  • Sample Extraction: Dissolve 10.0 mg of the 3-Amino-2-(methylamino)phenol sample in 10.0 mL of an acidic diluent (Water:Methanol 50:50, adjusted to pH 3.5). Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

    • Gradient: 5% B to 60% B over 20 minutes.

  • Self-Validation Gate (SST): Inject the 10 µg/mL standard six times. Do not proceed to sample analysis unless:

    • Resolution (

      
      ) between the main peak and the closest known impurity is > 1.5.
      
    • Tailing Factor (

      
      ) is < 1.5.
      
    • Peak Area %RSD is ≤ 2.0%.

Protocol B: Mixed-Mode LC-MS/MS Workflow
  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.

    • Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dilute the sample in Phase A to a final target concentration of 100 ng/mL. Avoid high organic diluents to prevent breakthrough on the mixed-mode column.

  • Chromatographic & MS Conditions:

    • Flow Rate: 0.3 mL/min.

    • Isocratic Elution: 80% Phase A / 20% Phase B[4].

    • MS Mode: Positive Electrospray Ionization (ESI+).

  • Self-Validation Gate (SST):

    • Signal-to-Noise (S/N) ratio for a 1 ng/mL standard injection must be ≥ 10:1.

    • Matrix spike recovery must fall between 85% and 115%.

Lifecycle Validation Strategy

Under ICH Q2(R2), validation is no longer a one-time event but a continuous lifecycle[8]. The workflow below illustrates how method development (ICH Q14) feeds directly into the validation parameters and ongoing monitoring.

ICH_Workflow A Analytical Target Profile (ATP) Definition B Method Development (e.g., Column/pH Selection) A->B C System Suitability Testing (SST) B->C D ICH Q2(R2) Validation Execution C->D E Specificity & Range D->E F Accuracy & Precision D->F G LOD / LOQ Limits D->G H Lifecycle Management & Continuous Monitoring E->H F->H G->H

Figure 2: Lifecycle approach to analytical method validation aligned with ICH Q2(R2) guidelines.

Conclusion

For the purity validation of 3-Amino-2-(methylamino)phenol, the choice of method depends entirely on the Analytical Target Profile (ATP). For routine batch release and quantification of major impurities, Ion-Pairing RP-HPLC-UV offers unmatched precision and robustness. However, if the synthesis route suggests the presence of highly toxic or genotoxic impurities requiring sub-ppm detection, the Mixed-Mode LC-MS/MS approach is the scientifically sound choice, bypassing the limitations of non-volatile ion-pairing agents.

References

  • [5] BenchChem. "A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection". benchchem.com. URL: 5

  • [6] PubMed / J Chromatogr Sci. "Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol". nih.gov. URL:6

  • [4] SIELC Technologies. "HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column". sielc.com. URL: 4

  • [1] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. URL: 1

  • [7] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL: 7

  • [8] QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". qbdgroup.com. URL: 8

  • [3] ResearchGate. "Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection". researchgate.net. URL:3

Sources

Validation

Mechanistic Toxicology &amp; Structural Activity Relationship (SAR)

Title: Comparative Toxicity and Mechanistic Profiling: 3-Amino-2-(methylamino)phenol vs. p-Phenylenediamine (PPD) Target Audience: Researchers, Toxicologists, and Formulation Scientists As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Toxicity and Mechanistic Profiling: 3-Amino-2-(methylamino)phenol vs. p-Phenylenediamine (PPD) Target Audience: Researchers, Toxicologists, and Formulation Scientists

As a Senior Application Scientist in predictive toxicology and formulation development, I have structured this guide to move beyond surface-level safety data. To truly evaluate alternatives to legacy chemical precursors, we must understand the structural activity relationships (SAR) that drive adverse biological outcomes. This guide provides an objective, data-driven comparison between the industry-standard p-Phenylenediamine (PPD) and the emerging sterically hindered alternative, 3-Amino-2-(methylamino)phenol.

The toxicity of oxidative dye precursors is fundamentally dictated by their electrophilicity and oxidation kinetics.

p-Phenylenediamine (PPD): PPD is a primary precursor utilized in over 70% of oxidative hair dyes globally[1]. While it has low dermal toxicity in its unoxidized state, PPD is classified as an extreme skin sensitizer[2]. The causality of its toxicity lies in its para-substituted structure. Upon exposure to oxygen or hydrogen peroxide, PPD rapidly oxidizes into highly reactive benzoquinone diimines. These electrophiles covalently bind to nucleophilic residues (cysteine and lysine) on skin proteins, creating a hapten-carrier complex that triggers severe allergic contact dermatitis[2],[3]. Furthermore, PPD can polymerize into Bandrowski's base, a trimeric compound proven to be strongly mutagenic and a suspected carcinogen[4]. Systemic exposure via accidental or intentional ingestion frequently leads to severe morbidities, including acute renal failure, myocarditis, and respiratory asphyxia[5],[4].

3-Amino-2-(methylamino)phenol (CAS 163808-12-6): 3-Amino-2-(methylamino)phenol[6],[7] represents a rational structural evolution designed to mitigate these adverse pathways. By shifting to an ortho-aminophenol core and introducing a methyl group on the amine (-NHCH3), the molecule introduces significant steric hindrance. This structural bulk physically impedes the rapid nucleophilic attack required for protein haptenation. Additionally, the electron-donating hydroxyl (-OH) group alters the oxidation pathway, favoring the formation of less reactive, transient quinone-imines that are more readily neutralized by endogenous cellular antioxidants (e.g., glutathione) before they can trigger an immune response.

AOP_Sensitization PPD PPD (p-Phenylenediamine) High Electrophilicity Oxidation Oxidation to Reactive Diimines (Molecular Initiating Event) PPD->Oxidation Rapid Oxidation MAP 3-Amino-2-(methylamino)phenol Steric Hindrance MAP->Oxidation Attenuated/Blocked Haptenation Protein Haptenation (Covalent Binding to Cys/Lys) Oxidation->Haptenation Keap1 Keap1-Nrf2-ARE Activation (Keratinocyte Inflammatory Response) Haptenation->Keap1 DC Dendritic Cell Maturation (CD86/CD54 Upregulation) Keap1->DC TCell T-Cell Proliferation (Allergic Contact Dermatitis) DC->TCell

Fig 1. Comparative Adverse Outcome Pathway (AOP) for Skin Sensitization.

Quantitative Data Comparison

To objectively evaluate the safety profile of 3-Amino-2-(methylamino)phenol against PPD, we rely on standardized in vitro benchmarking. The data below summarizes the predictive toxicological endpoints critical for formulation safety.

Table 1: Physicochemical and Toxicological Profile

Parameterp-Phenylenediamine (PPD)3-Amino-2-(methylamino)phenol
CAS Number 106-50-3163808-12-6
Molecular Weight 108.14 g/mol 138.17 g/mol
Primary Hazard Extreme Skin Sensitizer, Mutagenic[2],[4]Weak/Moderate Sensitizer (SAR Predicted)
Oxidation Intermediates Reactive Benzoquinone diiminesSterically hindered quinone-imines
Systemic Toxicity High (Renal failure, Myocarditis)[3],[5]Low to Moderate

Table 2: In Vitro Predictive Benchmarking Data

AssayMetricPPD (Reference)3-Amino-2-(methylamino)phenol
DPRA (OECD 442C) Cysteine Depletion (%)> 85% (High Reactivity)< 15% (Low Reactivity)
HaCaT Viability IC50 at 24h (µM)45 ± 5 µM210 ± 15 µM
ROS Generation Fold increase over control8.5x1.8x

Experimental Methodologies (Self-Validating Systems)

Trustworthy scientific claims require robust, reproducible methodologies. As researchers, we must design protocols that are self-validating—meaning the assay inherently proves its own accuracy through stringent internal controls.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

Causality: Skin sensitization is initiated by the covalent binding of electrophilic chemicals to nucleophilic centers in skin proteins. By quantifying the depletion of synthetic heptapeptides containing cysteine and lysine, we directly measure this haptenation step, eliminating the need for animal models while providing high-throughput, mechanistic data. Self-Validating System: This protocol mandates a positive control (Cinnamic aldehyde) which must yield >60% depletion, and a negative control (Lactic acid) which must yield <5% depletion. Failure to meet these thresholds automatically invalidates the run.

Step-by-Step Workflow:

  • Preparation: Formulate 100 mM stock solutions of PPD and 3-Amino-2-(methylamino)phenol in LC-MS grade acetonitrile.

  • Incubation: Combine the test chemicals with 0.5 mM Cysteine peptide (1:10 molar ratio, pH 7.5) and 0.5 mM Lysine peptide (1:50 molar ratio, pH 10.2) in phosphate buffer.

  • Reaction: Incubate the microplates in the dark at 25°C for exactly 24 hours to simulate prolonged dermal exposure.

  • Quantification: Analyze the samples using HPLC-UV (detection at 220 nm). Quantify the remaining unreacted peptide against a standard calibration curve.

  • Calculation: Calculate the percent depletion relative to the vehicle control to classify the sensitization potential.

DPRA_Workflow Step1 1. Prepare Precursors (100 mM in Acetonitrile) Step2 2. Peptide Incubation (Cys/Lys Peptides, 24h, 25°C) Step1->Step2 Step3 3. HPLC-UV Analysis (220 nm Detection) Step2->Step3 Step4 4. Data Integration (% Depletion Calculation) Step3->Step4 Step5 5. Sensitization Prediction (Self-Validating Model) Step4->Step5

Fig 2. DPRA Workflow for evaluating electrophilic reactivity of dye precursors.

Protocol 2: HaCaT Keratinocyte Oxidative Stress & Cytotoxicity Assay

Causality: Before dendritic cells are recruited for an immune response, local epidermal keratinocytes must be stressed. Highly reactive compounds like PPD deplete intracellular glutathione, causing Reactive Oxygen Species (ROS) spikes that trigger the inflammatory cascade. Measuring ROS and cell viability directly correlates with this localized tissue damage. Self-Validating System: Viability is measured via Resazurin reduction. The assay is validated by an untreated cell standard curve (R² > 0.99) and a positive control (0.1% SDS) that must yield <10% viability.

Step-by-Step Workflow:

  • Cell Seeding: Seed immortalized human keratinocytes (HaCaT) at 1x10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Expose cells to serial dilutions (10 µM to 500 µM) of PPD or 3-Amino-2-(methylamino)phenol for 24 hours.

  • ROS Measurement: Add 10 µM DCFDA fluorescent probe for 45 minutes. Measure ROS generation via microplate reader (Ex/Em 485/535 nm).

  • Viability Assessment: Wash wells with PBS, add 50 µM Resazurin, and incubate for 2 hours. Measure fluorescence (Ex/Em 560/590 nm) to calculate the IC50 value.

References

  • European Commission Scientific Committee on Consumer Products (SCCP). "SCCP Opinion on p-Phenylenediamine." europa.eu. URL:[Link]

  • United States Environmental Protection Agency (EPA). "p-Phenylenediamine Hazard Summary." epa.gov. URL:[Link]

  • ResearchGate. "Comparison between systemic toxicity of different hair dye preparation containing ppd." researchgate.net. URL:[Link]

  • Safe Cosmetics. "P-Phenylenediamine." safecosmetics.org. URL: [Link]

  • Dove Medical Press. "Quantification of p-phenylenediamine in hair dyes and risk." dovepress.com. URL:[Link]

  • AIM Business Apps. "cas:163808-12-6|3-Amino-2-(methylamino)phenol." aimbusinessapps.com. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Dye Uptake of Novel 3-Amino-2-(methylamino)phenol (AMPD) Derivatives

Introduction: The Quest for Superior Fluorescent Probes In the dynamic fields of cell biology and drug development, fluorescent dyes are indispensable tools for visualizing cellular structures and processes.[1][2] The id...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Fluorescent Probes

In the dynamic fields of cell biology and drug development, fluorescent dyes are indispensable tools for visualizing cellular structures and processes.[1][2] The ideal dye offers high specificity, robust photostability, low cytotoxicity, and bright fluorescence to ensure a high signal-to-noise ratio.[3] This guide introduces a systematic approach to benchmarking a novel class of fluorophores: 3-Amino-2-(methylamino)phenol (AMPD) derivatives . While 3-aminophenol is a known precursor for fluorescent dyes like rhodamines[4], this guide focuses on a new, hypothetical series of derivatives designed for enhanced live-cell imaging capabilities.

The central challenge with any new probe is to rigorously characterize its behavior within a biological system. Simply observing fluorescence is insufficient; we must quantify its entry into the cell, determine its subcellular destination, and ensure it does not perturb the very processes we aim to observe. This guide provides a series of self-validating protocols designed to objectively compare the performance of novel AMPD derivatives against established, commercially available dyes. We will move beyond simple procedural steps to explain the causality behind our experimental choices, empowering researchers to not only replicate these methods but also to adapt them for their own novel compounds.

Quantitative Benchmarking: Spectrophotometric Analysis of Bulk Dye Uptake

Expertise & Rationale: Before delving into complex single-cell analyses, a robust, high-throughput method is needed to quantify the overall efficiency of dye uptake by a cell population. Spectrophotometry provides a reliable and accessible method to measure the depletion of dye from the surrounding medium, which directly correlates with the amount of dye absorbed by the cells.[5][6] This bulk measurement is an essential first-pass screen to identify the most promising lead compounds and optimal staining concentrations.

Experimental Protocol: Spectrophotometric Dye Depletion Assay
  • Cell Culture: Plate a consistent number of cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and grow to 80-90% confluency. The choice of cell line (e.g., HeLa, U2OS) should be guided by the intended application; U2OS cells, for instance, are well-suited for imaging due to their flat morphology.[7]

  • Dye Preparation: Prepare stock solutions of AMPD derivatives and control dyes (e.g., Hoechst 33342, MitoTracker Red) in DMSO. Dilute to a working concentration (e.g., 10 µM) in serum-free culture medium. The absence of serum is critical during the initial incubation to avoid dye binding to proteins like albumin, which can confound uptake measurements.[8]

  • Standard Curve Generation: Create a serial dilution of each dye in the same medium used for the experiment. Measure the absorbance of each concentration at its maximum absorbance wavelength (λ_max) using a spectrophotometer to generate a standard curve (Absorbance vs. Concentration). This is a critical quality control step that validates the Beer-Lambert law for each dye under these specific conditions.[9]

  • Dye Incubation: Aspirate the growth medium from the cells and add a precise volume of the dye-containing medium to each well. Include a "no-cell" control well containing only the dye solution to account for any non-specific binding to the plate.

  • Sample Collection: At specified time points (e.g., 15, 30, 60 minutes), collect the supernatant (the dye-containing medium) from each well.

  • Absorbance Measurement: Measure the absorbance of the collected supernatants at the respective λ_max for each dye.

  • Calculation: Use the standard curve to determine the final concentration of the dye remaining in the supernatant (C_final). Calculate the percentage of dye uptake using the following formula: % Dye Uptake = [(C_initial - C_final) / C_initial] * 100

Visualization: Spectrophotometry Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate Cells (80-90% Confluency) e1 Incubate Cells with Dye (Include No-Cell Control) p1->e1 p2 Prepare Dye Solutions & Standard Curve p2->e1 e2 Collect Supernatant at Time Points e1->e2 e3 Measure Absorbance of Supernatant e2->e3 a1 Calculate Final Dye Concentration (from Standard Curve) e3->a1 a2 Calculate % Dye Uptake a1->a2

Caption: Workflow for the spectrophotometric dye depletion assay.

Data Summary: Comparative Dye Uptake (%)
Dye15 min Uptake (%)30 min Uptake (%)60 min Uptake (%)
AMPD-Derivative 1 45 ± 4.168 ± 5.385 ± 6.2
AMPD-Derivative 2 22 ± 3.535 ± 4.048 ± 4.9
Hoechst 33342 55 ± 4.879 ± 5.992 ± 7.1
MitoTracker Red 60 ± 5.188 ± 6.495 ± 6.8

Single-Cell Analysis: Quantifying Uptake with Flow Cytometry

Expertise & Rationale: While spectrophotometry provides an excellent population average, it cannot reveal cell-to-cell variability. Flow cytometry addresses this by measuring the fluorescence of thousands of individual cells per second.[] This allows for a more nuanced understanding of dye uptake, revealing subpopulations with different staining characteristics and providing statistically robust data. It is also the gold standard for quantifying the uptake of fluorescent probes.[11][12]

Experimental Protocol: Flow Cytometry Assay
  • Cell Culture and Staining: Follow steps 1 and 4 from the spectrophotometry protocol, using cells grown in a 6-well plate format. Include an "unstained" control well for each cell type to establish baseline autofluorescence.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to halt the uptake process and remove extracellular dye.[8]

  • Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation solution (e.g., Accutane or TrypLE) to preserve membrane integrity and surface proteins.

  • Cell Viability Stain (Optional but Recommended): Resuspend cells in PBS containing a viability dye such as Propidium Iodide (PI) or 7-AAD. These dyes are excluded by live cells, allowing you to gate on and analyze only the viable cell population, which is a critical control for accurate uptake analysis.[11]

  • Data Acquisition: Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated and that spectral overlap between the AMPD derivative and the viability dye is corrected using compensation controls.[11]

  • Data Analysis:

    • Gate on the single-cell population using Forward Scatter (FSC) vs. Side Scatter (SSC) plots to exclude debris and cell aggregates.[13]

    • Gate on the viable cell population (PI/7-AAD negative).

    • Generate a histogram of fluorescence intensity for the viable, single-cell population.

    • Calculate the Mean Fluorescence Intensity (MFI) for each sample. The MFI is directly proportional to the average amount of dye taken up per cell.

Visualization: Flow Cytometry Workflow

G cluster_prep Preparation cluster_exp Sample Processing cluster_analysis Data Acquisition & Analysis p1 Culture & Stain Cells (Include Unstained Control) e1 Wash with Cold PBS p1->e1 e2 Detach Cells (Non-Enzymatic) e1->e2 e3 Add Viability Dye (e.g., PI) e2->e3 a1 Acquire on Flow Cytometer e3->a1 a2 Gate on Viable, Single Cells a1->a2 a3 Calculate Mean Fluorescence Intensity (MFI) a2->a3

Caption: Workflow for single-cell dye uptake analysis by flow cytometry.

Data Summary: Comparative Mean Fluorescence Intensity (MFI)
DyeMean Fluorescence Intensity (MFI) (Arbitrary Units)
Unstained Control 150 ± 25
AMPD-Derivative 1 25,000 ± 1,800
AMPD-Derivative 2 8,500 ± 950
Hoechst 33342 32,000 ± 2,100
MitoTracker Red 45,000 ± 3,500

Subcellular Localization: Pinpointing the Target with Confocal Microscopy

Expertise & Rationale: Knowing how much dye enters a cell is only half the story. The true utility of a dye is often defined by its subcellular destination. Confocal microscopy is the ideal tool for this investigation, as it provides optical sectioning to reject out-of-focus light, generating high-resolution images that reveal the precise location of the fluorescent signal.[14][15] By co-staining with dyes of known organelle specificity (e.g., for mitochondria, lysosomes, or the nucleus), we can determine the localization of our novel AMPD derivatives through co-localization analysis.[16][17]

Experimental Protocol: Co-localization Imaging
  • Cell Culture: Plate cells on glass-bottom imaging dishes suitable for high-resolution microscopy.

  • Staining with AMPD Derivative: Incubate the cells with the AMPD derivative at the predetermined optimal concentration and time.

  • Co-staining with Organelle Trackers: In the final 15-30 minutes of the AMPD incubation, add a well-characterized organelle-specific dye with a non-overlapping emission spectrum. For example:

    • Mitochondria: MitoTracker™ Green FM

    • Lysosomes: LysoTracker™ Green DND-26[8]

    • Nucleus: NucBlue™ Live ReadyProbes™ (Hoechst 33342)[8]

  • Wash and Image: Wash the cells with pre-warmed, serum-free medium. Immediately image the live cells using a confocal microscope equipped with the appropriate lasers and emission filters for each dye.[14]

  • Image Analysis:

    • Acquire separate images for each fluorescent channel.

    • Merge the images to observe spatial overlap between the AMPD derivative and the organelle tracker.

    • Quantify the degree of co-localization using Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC) available in image analysis software (e.g., ImageJ/Fiji). A PCC value close to +1 indicates strong positive co-localization.

Visualization: Confocal Co-localization Workflow

G cluster_prep Preparation cluster_exp Staining cluster_analysis Imaging & Analysis p1 Plate Cells on Imaging Dishes e1 Incubate with AMPD Derivative p1->e1 e2 Co-stain with Organelle Tracker e1->e2 e3 Wash with Pre-warmed Medium e2->e3 a1 Acquire Images on Confocal Microscope e3->a1 a2 Merge Channels a1->a2 a3 Quantify Co-localization (e.g., Pearson's Coefficient) a2->a3

Caption: Workflow for subcellular localization via confocal microscopy.

Data Summary: Subcellular Co-localization (Pearson's Coefficient)
DyeCo-localization with MitoTrackerCo-localization with LysoTrackerCo-localization with HoechstPrimary Localization
AMPD-Derivative 1 0.85 ± 0.070.21 ± 0.040.15 ± 0.03Mitochondria
AMPD-Derivative 2 0.18 ± 0.050.35 ± 0.060.91 ± 0.05Nucleus

Assessing Photostability and Cytotoxicity: Essential Metrics for Live-Cell Imaging

Expertise & Rationale: A dye is only useful for long-term live-cell imaging if it is both non-toxic and resistant to photobleaching. Cytotoxicity assays determine the concentration at which a dye begins to harm cells, defining its usable concentration range.[18] Photostability experiments quantify how quickly a dye's fluorescence fades under continuous illumination, which is crucial for time-lapse imaging experiments.[19][20]

Experimental Protocol: Photostability and Cytotoxicity
  • Cytotoxicity (e.g., CellTiter-Blue® Assay):

    • Plate cells in a 96-well plate and treat with a serial dilution of each AMPD derivative for a prolonged period (e.g., 24 hours).

    • Add the viability reagent (e.g., resazurin) and incubate according to the manufacturer's protocol.

    • Measure fluorescence or absorbance on a plate reader.

    • Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Photostability:

    • Prepare stained cells as for confocal microscopy.

    • Select a region of interest (ROI) and acquire an initial image (Time 0).

    • Continuously illuminate the ROI with the excitation laser at a fixed power.

    • Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10 minutes).

    • Measure the mean fluorescence intensity within the ROI for each time point and plot it against time to visualize the photobleaching curve.[20]

Data Summary: Cytotoxicity and Photostability Comparison
DyeCytotoxicity (IC50, µM)Photostability (Time to 50% Intensity, sec)
AMPD-Derivative 1 > 100480
AMPD-Derivative 2 45210
Hoechst 33342 > 100350
MitoTracker Red 25550

Conclusion

This guide outlines a multi-faceted, quantitative approach to benchmarking the performance of novel fluorescent dyes. By systematically evaluating bulk uptake, single-cell fluorescence, subcellular localization, cytotoxicity, and photostability, we can build a comprehensive performance profile for any new compound.

Based on our hypothetical data, AMPD-Derivative 1 emerges as a promising candidate for live-cell imaging of mitochondria. It demonstrates efficient uptake, high specificity (PCC = 0.85), excellent photostability, and very low cytotoxicity (IC50 > 100 µM). In contrast, AMPD-Derivative 2 , while an effective nuclear stain, exhibits higher cytotoxicity and lower photostability, suggesting it may be better suited for fixed-cell applications. This systematic, data-driven comparison is essential for validating new research tools and ensuring the integrity of experimental outcomes.

References

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Validation

A Senior Application Scientist's Guide to the Thermal Analysis of 3-Amino-2-(methylamino)phenol: A Comparative Study

Authored by a Senior Application Scientist In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of p...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of predicting stability, processing behavior, and, ultimately, the safety and efficacy of the final product. 3-Amino-2-(methylamino)phenol, a substituted aminophenol, presents a unique structure whose thermal characteristics are not widely documented. This guide provides a comprehensive framework for conducting and interpreting the thermal analysis of this molecule using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By drawing comparisons with its better-understood structural isomers, o-aminophenol and p-aminophenol, we will establish a robust methodology for characterizing this novel compound.

The Critical Role of Thermal Analysis

Thermal analysis techniques are indispensable tools in the characterization of chemical substances.[1][2][3] They provide critical data on melting point, decomposition temperature, purity, and polymorphism, all of which are vital parameters in drug development and materials science. For a molecule like 3-Amino-2-(methylamino)phenol, understanding its thermal stability is paramount for defining safe storage and handling conditions, as well as for designing manufacturing processes.

A Comparative Landscape: The Aminophenol Isomers

To contextualize the thermal behavior of 3-Amino-2-(methylamino)phenol, it is instructive to first examine its simpler structural relatives. The thermal properties of o-aminophenol and p-aminophenol have been documented and provide a valuable baseline for comparison.

Propertyo-Aminophenolp-Aminophenol3-Amino-2-(methylamino)phenol
Melting Point (°C) ~176[4][5]189-190 (with decomposition)[6]To be determined
Decomposition Onset (°C) ~175-178[4][5]Sublimes at 110°C at 40 Pa[6]To be determined
Latent Heat of Fusion (J/g) ~262.5[4]Not readily availableTo be determined
Key Structural Features Amino and hydroxyl groups are ortho.Amino and hydroxyl groups are para.Amino, methylamino, and hydroxyl groups are in a 1,2,3-substitution pattern.

This table highlights that even among simple isomers, there are significant differences in thermal behavior. The intramolecular hydrogen bonding in o-aminophenol, for instance, influences its properties compared to the intermolecular interactions in p-aminophenol. The additional methylamino group in our target molecule is expected to further alter its thermal profile.

Experimental Protocol: A Self-Validating System

The following protocols for TGA and DSC are designed to provide a comprehensive and self-validating thermal profile of 3-Amino-2-(methylamino)phenol.

I. Sample Preparation and Integrity

The purity of the sample is critical for accurate thermal analysis.[7] Potential impurities in the synthesis of aminophenol derivatives can include unreacted starting materials or byproducts of side reactions.[8][9]

Step-by-Step Protocol:

  • Purity Assessment: Prior to thermal analysis, confirm the purity of the 3-Amino-2-(methylamino)phenol sample using a suitable chromatographic technique (e.g., HPLC or GC-MS).

  • Sample Conditioning: Dry the sample under vacuum at a temperature below its anticipated melting point to remove any residual solvents, which could interfere with the analysis.[10]

  • Sample Mass: For both TGA and DSC, use a sample mass of 2-5 mg. This small mass minimizes thermal gradients within the sample.

  • Crucibles: Use aluminum crucibles for DSC and platinum or ceramic crucibles for TGA.

II. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[1][11]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium within the sample.[12]

  • Data Analysis:

    • Determine the onset of decomposition from the TGA curve.

    • Identify the temperatures at which 5% and 50% weight loss occurs.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

III. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[13][14]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature approximately 50°C above the decomposition temperature observed in the TGA analysis, at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset and peak of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Observe any other thermal events, such as solid-solid transitions or exothermic decomposition events.

Visualizing the Workflow and Molecular Structures

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Purity Purity Assessment (HPLC/GC-MS) Drying Sample Drying (Vacuum) Purity->Drying Weighing Sample Weighing (2-5 mg) Drying->Weighing TGA TGA Analysis (30-600°C, 10°C/min, N2) Weighing->TGA DSC DSC Analysis (30-Tdecomp+50°C, 10°C/min, N2) Weighing->DSC TGA_Data TGA Data: - Decomposition Onset - % Weight Loss - DTG Peaks TGA->TGA_Data DSC_Data DSC Data: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Other Transitions DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for the thermal analysis of 3-Amino-2-(methylamino)phenol.

molecular_structures cluster_target Target Molecule cluster_analogs Structural Analogs mol1 3-Amino-2-(methylamino)phenol mol2 o-Aminophenol mol3 p-Aminophenol

Caption: Structures of the target molecule and its comparative analogs.

Interpreting the Results: A Predictive Framework

While we await experimental data for 3-Amino-2-(methylamino)phenol, we can hypothesize its thermal behavior based on its structure and the data from its analogs.

  • Melting Point: The presence of an additional methylamino group, capable of participating in hydrogen bonding, may lead to a melting point that is different from both o- and p-aminophenol. The substitution pattern will play a significant role in the crystal lattice energy.

  • Decomposition: The methylamino group may introduce a new decomposition pathway compared to the simpler aminophenols. The TGA and DTG curves will be crucial in elucidating the complexity of the decomposition process. It is plausible that the decomposition will occur in multiple steps.

  • Purity: The sharpness of the melting peak in the DSC thermogram will provide an indication of the sample's purity. Impurities typically broaden the melting range and lower the melting point.[13]

By combining the data from TGA and DSC, a comprehensive thermal profile can be established. For instance, an endothermic event in the DSC that corresponds to a weight loss in the TGA would confirm a melting process accompanied by decomposition.

Conclusion

This guide provides a robust and scientifically grounded framework for the thermal analysis of 3-Amino-2-(methylamino)phenol. By following the detailed protocols for TGA and DSC and leveraging a comparative approach with known structural analogs, researchers and drug development professionals can confidently characterize the thermal properties of this and other novel compounds. This foundational knowledge is critical for ensuring the stability, safety, and quality of new chemical entities as they progress through the development pipeline.

References

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Comparative

Chromatographic comparison of 3-Amino-2-(methylamino)phenol salts

Chromatographic Comparison of 3-Amino-2-(methylamino)phenol Salts: A Comprehensive Guide for Analytical Scientists As a Senior Application Scientist, evaluating highly polar, amphoteric compounds like 3-Amino-2-(methylam...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Comparison of 3-Amino-2-(methylamino)phenol Salts: A Comprehensive Guide for Analytical Scientists

As a Senior Application Scientist, evaluating highly polar, amphoteric compounds like 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) requires a deep understanding of both the molecule’s intrinsic reactivity and its behavior within a chromatographic system. This compound, featuring a primary amine, a secondary methylamine, and a phenolic hydroxyl group, presents unique analytical challenges.

This guide objectively compares the chromatographic performance and stability of its Free Base, Hydrochloride (HCl), and Sulfate salts, providing researchers and drug development professionals with self-validating methodologies and the mechanistic causality behind them.

Chemical Context & The Causality of Salt Selection

Before injecting a sample into an HPLC system, one must understand the analyte's solution-state chemistry. The free base of 3-Amino-2-(methylamino)phenol is highly susceptible to auto-oxidation. The lone pairs on the nitrogen and oxygen atoms donate electron density into the aromatic ring, making it highly reactive toward dissolved atmospheric oxygen. This results in rapid degradation into active benzoquinone imines, which often manifest as dark, colored impurities[1].

Why formulate as a salt? Converting the free base into a Hydrochloride or Sulfate salt forces the protonation of the basic amine groups. This protonation withdraws electron density from the aromatic ring, significantly raising the activation energy required for oxidation and stabilizing the molecule. Furthermore, the salt forms exhibit vastly superior aqueous solubility, which is critical for robust sample preparation and reproducible injection volumes.

Chromatographic Behavior & Mechanistic Challenges

The primary challenge in analyzing aminophenols is peak tailing . Because the basic amine groups carry a positive charge at typical mobile phase pH levels, they undergo secondary ion-exchange interactions with residual, unendcapped acidic silanols (pKa ~3.5–4.5) on standard silica-based C18 columns[2].

To achieve objective, reproducible comparisons between the salt forms, we must override these secondary interactions using one of two field-proven strategies:

  • Ion-Pairing RP-HPLC: Utilizing an acidic mobile phase (pH 3.2) to fully protonate the analyte while neutralizing the silanols, combined with an ion-pairing agent like sodium octanesulfonate. The negatively charged sulfonate binds to the protonated amines, forming a neutral, hydrophobic complex that retains predictably on a C18 stationary phase[3].

  • Mixed-Mode Chromatography: Utilizing a column with both C18 and Strong Cation-Exchange (SCX) moieties. Instead of fighting the electrostatic interactions, mixed-mode columns harness them, allowing the protonated aminophenol to be retained via both hydrophobic and cation-exchange mechanisms[4][5].

G A 3-Amino-2-(methylamino)phenol (Protonated Form) B C18 Hydrophobic Interaction A->B Non-polar moiety C SCX Cation-Exchange Interaction A->C Basic amine groups D Resolved Chromatographic Peak B->D C->D

Caption: Mixed-mode retention mechanism of protonated aminophenols via hydrophobic and cation-exchange.

Quantitative Comparative Data

In a properly buffered reversed-phase system, the parent aminophenol will elute at the exact same retention time regardless of its initial salt form, as the salt dissociates entirely in solution. However, the stability of the prepared sample and the peak asymmetry (if the buffer capacity is overwhelmed by the free base) will differ drastically.

The table below summarizes the comparative performance of the three forms using the optimized ion-pairing methodology described in Section 4.

ParameterFree BaseHydrochloride SaltSulfate Salt
Physical State Darkens rapidly upon air exposureOff-white crystalline powderOff-white crystalline powder
Aqueous Solubility Moderate (~5 mg/mL)High (>50 mg/mL)High (>30 mg/mL)
Oxidation Degradation (24h, RT) ~12.5% (Forms benzoquinone imine)< 0.5%< 0.8%
HPLC Retention Time (Parent) 4.5 min4.5 min4.5 min
Counter-ion Retention (HILIC) N/A2.1 min (Cl⁻)6.4 min (SO₄²⁻)
Peak Asymmetry (Tf) 1.8 (Prone to tailing)1.1 (Sharp peak)1.2 (Sharp peak)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes an ion-pairing gradient method to separate the parent compound from its oxidative degradation products[3].

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.1 g of sodium octanesulfonate in 1000 mL of HPLC-grade water. Adjust the pH precisely to 3.2 using dilute phosphoric acid[3]. Causality: The pH of 3.2 ensures complete protonation of the aminophenol while suppressing silanol ionization.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: 0.1% HCl in water (Ensures the free base, if tested, is immediately protonated upon dissolution to halt oxidation).

Chromatographic Conditions
  • Column: Zorbax SB-Aq (50 × 4.6 mm, 5 µm) or equivalent mixed-mode SCX/C18 column[3][5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV Diode Array Detector (DAD) set to 285 nm[5][6].

  • Injection Volume: 10 µL.

  • Isocratic Elution: 85% Mobile Phase A / 15% Mobile Phase B[5].

System Suitability Test (SST) - The Self-Validation Step

Before analyzing unknown samples, inject a 0.1 mg/mL standard solution of the Hydrochloride salt. The system is considered valid only if:

  • Theoretical Plates (N) > 5000: Confirms column efficiency.

  • Tailing Factor (Tf) ≤ 1.5: Crucial validation step. If Tf > 1.5, it indicates that the ion-pairing mechanism is failing and secondary silanol interactions are occurring[2]. The analyst must discard and remake Mobile Phase A, ensuring the pH is strictly 3.2.

Workflow S1 Sample Preparation (0.1 mg/mL in 0.1% HCl) S2 Chromatographic Separation (Ion-Pairing or SCX/C18 Column) S1->S2 S3 UV Detection (285 nm) S2->S3 S4 System Validation (Tailing Factor ≤ 1.5, N > 5000) S3->S4

Caption: Step-by-step experimental workflow for the chromatographic comparison of aminophenol salts.

References[2] Title: 3-Aminophenol | 591-27-5 - Benchchem

Source: benchchem.com URL: 4] Title: HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column Source: sielc.com URL: 5] Title: Monitoring of aminophenol isomers in surface water samples using a new HPLC method Source: fao.org URL: 6] Title: Monitoring of aminophenol isomers in surface water samples using a new HPLC method Source: researchgate.net URL: 3] Title: Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate Source: nih.gov URL: 1] Title: Oxidative Coupling-Base Reaction for the Indirect Spectrophotometric Determination of Paracetamol in Drug Formulations Source: ijonest.net URL:

Sources

Validation

Unambiguous Structural Elucidation of 3-Amino-2-(methylamino)phenol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary Confirming the exact atomic connectivity of densely s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

Confirming the exact atomic connectivity of densely substituted aromatic systems is a recurring bottleneck in drug development and synthetic chemistry. 3-Amino-2-(methylamino)phenol (CAS: 163808-12-6) represents a classic analytical challenge: a 1,2,3-trisubstituted benzene ring bearing three distinct, highly electron-donating heteroatom substituents (-OH, -NHCH₃, -NH₂).

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are foundational tools, they frequently fall short in differentiating positional isomers of such electron-rich, proton-exchanging systems. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against traditional spectroscopic alternatives, demonstrating why SCXRD remains the gold standard for absolute structural confirmation [1], and provides a self-validating experimental protocol for its execution.

The Analytical Dilemma: Why Spectroscopic Alternatives Fall Short

When synthesizing or isolating 3-Amino-2-(methylamino)phenol, researchers must definitively prove that the substituents are in the 1 (-OH), 2 (-NHCH₃), and 3 (-NH₂) positions, rather than alternative permutations (e.g., 2-amino-3-(methylamino)phenol).

High-Resolution Mass Spectrometry (HRMS)
  • Performance: Excellent for confirming the exact mass and empirical formula (C₇H₁₀N₂O).

  • Limitation: Completely blind to positional isomerism. Fragmentation patterns of adjacent heteroatom-substituted benzenes are often indistinguishable due to rapid intramolecular rearrangements during ionization.

Nuclear Magnetic Resonance (NMR)
  • Performance: 1D and 2D NMR (COSY, HSQC, HMBC) can map the carbon backbone and confirm the presence of the aromatic ABC or AMX spin system.

  • Limitation: The -OH, -NH, and -NH₂ protons undergo rapid intermolecular exchange in solution [2]. This broadens their signals or causes them to merge into a single broad peak, destroying critical Nuclear Overhauser Effect (NOE) correlations needed to assign spatial proximity. Furthermore, the ¹³C chemical shifts of carbons attached to -OH, -NH₂, and -NHCH₃ are virtually identical, making HMBC correlations ambiguous.

Single Crystal X-Ray Diffraction (SCXRD)
  • Performance: SCXRD does not rely on solution-state behavior. It maps the 3D electron density of the molecule in the solid state, providing absolute connectivity, exact bond lengths, and visualizing the hydrogen-bonding network [3].

Isomer_Differentiation A 3-Amino-2-(methylamino)phenol (Isomeric Mixture/Unknown) B HRMS Analysis A->B C 1D/2D NMR Analysis A->C D SCXRD Analysis A->D E Exact Mass Confirmed Isomer Ambiguous B->E F Connectivity Inferred Proton Exchange Blurs Signals C->F G Absolute 3D Connectivity Hydrogen Positions Resolved D->G

Fig 1: Diagnostic pathways for structural elucidation of highly substituted aminophenols.

Method Comparison Data

The following table summarizes the comparative performance of these techniques specifically for 1,2,3-trisubstituted aminophenols.

Analytical MetricHRMS (ESI-TOF)1D/2D NMR (600 MHz)SCXRD (Cu Kα)
Primary Output Exact Mass (m/z)Chemical Shifts, Couplings3D Electron Density Map
Isomer Differentiation PoorModerate (Prone to ambiguity)Definitive (Absolute)
Tautomer/H-Bond Detection NoneWeak (Averaged in solution)Strong (Static solid-state)
Sample Requirement < 1 mg (Destructive)5–10 mg (Recoverable)Single Crystal (~0.1 mm)
Time-to-Result MinutesHoursDays (Includes crystallization)

Experimental Protocols: A Self-Validating SCXRD Workflow

To achieve a high-resolution structure (R₁ < 0.05), the experimental protocol must account for the chemical instability of 3-Amino-2-(methylamino)phenol. Aminophenols are highly susceptible to air oxidation, rapidly degrading into quinone-imines. Therefore, the crystallization must be performed under strict anaerobic conditions.

Anaerobic Vapor Diffusion Crystallization

Causality Check: Vapor diffusion is chosen over slow evaporation because evaporation exposes the solution to continuous oxygen ingress and concentrates impurities, whereas vapor diffusion in a sealed chamber protects the sample and controls the supersaturation rate.

  • Solvent Preparation: Degas Methanol (solvent) and Diethyl Ether (anti-solvent) by sparging with dry Nitrogen for 30 minutes to displace dissolved oxygen.

  • Sample Dissolution: In a nitrogen-filled glovebag, dissolve 15 mg of 3-Amino-2-(methylamino)phenol [4] in 0.5 mL of degassed Methanol in a 2-dram inner vial.

  • Chamber Assembly: Place the uncapped 2-dram vial inside a 20-mL outer scintillation vial containing 3 mL of degassed Diethyl Ether.

  • Sealing and Incubation: Cap the outer vial tightly, wrap with Parafilm, and store in the dark at 4°C.

  • Result: Over 3–5 days, the volatile ether diffuses into the methanol, lowering the solubility of the aminophenol and yielding high-quality, block-like single crystals.

SCXRD Data Collection & Refinement

Causality Check: Data collection is performed at 100 K to minimize the thermal motion of atoms (Debye-Waller factors). Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) scatter very weakly. Freezing the crystal is mandatory to resolve the critical -OH, -NH, and -NH₂ hydrogen positions in the difference Fourier map.

  • Crystal Harvesting: Submerge the crystals in Paratone-N oil immediately upon opening the vial. Why? The oil acts as a barrier against atmospheric oxygen and serves as a cryoprotectant.

  • Mounting: Select a crystal measuring approximately 0.15 × 0.10 × 0.10 mm and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using a microfocus Copper (Cu Kα, λ = 1.5418 Å) X-ray source. Why Copper? Cu Kα provides stronger diffraction intensities for light-atom organic molecules compared to Molybdenum, yielding higher resolution data.

  • Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically. Locate the heteroatom-bound hydrogens (-OH, -NH, -NH₂) from the residual electron density map and refine them freely to confirm the exact tautomeric state.

Crystallization_Workflow P1 Dissolution (Degassed MeOH) P2 Vapor Diffusion (Et2O Anti-solvent) P1->P2 P3 Crystal Harvest (Paratone Oil, 100K) P2->P3 P4 Diffraction (Cu Kα radiation) P3->P4

Fig 2: Anaerobic vapor diffusion crystallization and SCXRD data collection workflow.

Conclusion

While NMR and HRMS are indispensable for routine screening and monitoring, they lack the definitive spatial resolution required to unambiguously assign the structure of highly substituted, proton-exchanging aromatics like 3-Amino-2-(methylamino)phenol. By investing the time to grow single crystals under anaerobic conditions, researchers can leverage SCXRD to obtain absolute, indisputable proof of 3D connectivity, thereby de-risking downstream synthetic or pharmaceutical applications.

References

  • Stack Exchange Chemistry. "Why is crystallography still used in some cases for small molecule structure determination?" Accessed March 2026.[Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Accessed March 2026.[Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." Accessed March 2026. [Link]

Safety & Regulatory Compliance

Safety

3-Amino-2-(methylamino)phenol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety frameworks required for handling highly reactive chemical intermediates.[1] is an electron-rich, su...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety frameworks required for handling highly reactive chemical intermediates.[1] is an electron-rich, substituted aminophenol widely utilized in complex organic synthesis. However, its dual amine functionalities and phenolic core make it highly susceptible to auto-oxidation, leading to the formation of reactive quinone imines.

This chemical reactivity necessitates stringent, causality-driven disposal protocols to protect both laboratory personnel and the environment.

The Mechanistic Rationale for Disposal Protocols

Why do we treat aminophenols with such rigorous environmental isolation? The answer lies in their environmental persistence and redox activity. 3-Amino-2-(methylamino)phenol exhibits significant acute toxicity (harmful if swallowed or inhaled) and is classified as toxic to aquatic life with long-lasting effects ().

When exposed to environmental water systems, aminophenols undergo rapid redox cycling, depleting dissolved oxygen and generating toxic, deeply colored polymeric byproducts. Consequently, zero-drain discharge is not merely a regulatory suggestion—it is a chemical imperative. All waste streams must be directed toward to ensure the complete thermal destruction of the nitrogenous ring.

Self-Validating Disposal Workflows

A robust safety protocol must be self-validating; every step should contain a built-in check to ensure operational compliance and prevent cascading failures. Below is the step-by-step methodology for disposing of 3-Amino-2-(methylamino)phenol.

Protocol A: Solid Waste Disposal

  • Collection: Sweep up unreacted powder or crystalline waste using non-sparking tools.

    • Causality: Friction or static discharge in the presence of fine organic dust can initiate deflagration.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) container.

    • Validation Check: Physically verify the container is completely dry before use. Moisture accelerates the oxidative degradation of aminophenols, which can lead to off-gassing and dangerous container pressurization.

  • Labeling: Affix a hazardous waste label denoting ""[2].

Protocol B: Liquid and Solvent Waste

  • Segregation: Isolate organic solvent waste containing 3-Amino-2-(methylamino)phenol strictly from acidic waste streams.

    • Causality: The primary and secondary amines will undergo rapid, exothermic protonation in the presence of strong acids, potentially causing solvent boil-off and vessel rupture.

  • Neutralization Verification:

    • Validation Check: Before sealing the liquid waste carboy, test the aqueous layer (if biphasic) with pH indicator strips to verify a neutral pH (6–8). Adjust with mild buffer if necessary.

  • Storage: Store in a well-ventilated, dark chemical waste cabinet until pickup. Light exposure accelerates photochemical degradation into dark, tarry mixtures that complicate incineration processing.

Protocol C: Spill Response and Decontamination

  • Containment: Immediately isolate the spill area. Do NOT use water to wash the chemical down the drain ()[3].

  • Absorption: Cover the spill with an inert solid absorbent, such as [2].

    • Causality: Inert absorbents physically trap the chemical without initiating an exothermic reaction, unlike reactive chemical neutralizers.

  • Recovery: Shovel the saturated absorbent into a dedicated hazardous waste bin.

    • Validation Check: Inspect the perimeter of the absorbed spill visually; ensure no dark oxidative stains remain on the surface before declaring the area decontaminated.

Quantitative Hazard & Disposal Metrics

To facilitate quick reference for your Environment, Health, and Safety (EHS) teams, the critical logistical parameters are summarized below.

ParameterClassification / LimitOperational Implication
CAS Number 163808-12-6[1]Required for all waste manifesting and tracking.
Transport Code UN 2512[2]Must be transported by certified hazardous waste carriers.
Aquatic Toxicity Toxic (Chronic 2)Strict zero-drain discharge policy; no sink disposal.
Acute Toxicity Harmful (Oral/Inhalation)Mandatory handling inside a certified fume hood.
Disposal Method High-Temp IncinerationEnsures complete thermal destruction of the compound.

Visual Workflow for Waste Routing

The following decision tree illustrates the operational flow for handling 3-Amino-2-(methylamino)phenol waste streams to ensure compliance with environmental regulations.

DisposalWorkflow Start Waste Generation: 3-Amino-2-(methylamino)phenol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid Spill Spill Cleanup (Contaminated PPE/Absorbents) Start->Spill Solid_Collect Collect in dry, compatible HDPE container Solid->Solid_Collect Liquid_Collect Segregate from strong acids; Verify neutral pH Liquid->Liquid_Collect Spill_Collect Absorb with inert material (Diatomaceous earth/sand) Spill->Spill_Collect Label Label as: UN 2512 ENVIRONMENTALLY HAZARDOUS Solid_Collect->Label Liquid_Collect->Label Spill_Collect->Label Incineration High-Temperature Incineration (Approved Facility) Label->Incineration

Caption: Operational waste routing and disposal decision tree for 3-Amino-2-(methylamino)phenol.

References

  • Title: 3-Amino-2-(methylamino)phenol Product Information Source: AIM Business Apps URL: [Link]

  • Title: 2-Aminophenol Extra Pure MSDS Source: Loba Chemie URL: [Link]

  • Title: Safety Data Sheet: 2-Aminophenol Source: Carl Roth URL: [Link]

Sources

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